Rosuvastatin
説明
Structure
3D Structure
特性
IUPAC Name |
(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30)/b10-9+/t16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRHUIZQVSMCRT-VEUZHWNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
147098-20-2 (Calcium) | |
| Record name | Rosuvastatin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287714414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048492 | |
| Record name | Rosuvastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Rosuvastatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015230 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble in water, 8.86e-02 g/L | |
| Record name | Rosuvastatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01098 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rosuvastatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015230 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
287714-41-4 | |
| Record name | Rosuvastatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=287714-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rosuvastatin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287714414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rosuvastatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01098 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rosuvastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methyl-methylsulfonyl-amino)-pyrimidin-5-yl]-3,5-dihydroxy-hept-6-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROSUVASTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/413KH5ZJ73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Rosuvastatin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7317 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Rosuvastatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015230 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Rosuvastatin's Mechanism of Action on HMG-CoA Reductase: A Technical Guide
This guide provides an in-depth examination of the molecular mechanism by which rosuvastatin inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the drug-enzyme interaction, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Inhibition
This compound is a synthetic statin that acts as a potent, competitive, and reversible inhibitor of HMG-CoA reductase.[1][2][3] The primary site of action is the liver, where it reduces the synthesis of cholesterol.[2] Its mechanism is centered on its structural similarity to the natural substrate, HMG-CoA. This compound binds to the active site of the HMG-CoA reductase enzyme, physically blocking the access of HMG-CoA and thereby preventing its conversion to mevalonic acid, the committed step in the cholesterol biosynthetic pathway.[1][3][4][5]
The inhibition process is a two-step mechanism. It involves the formation of an initial enzyme-inhibitor complex (E.I), which then undergoes a slow conformational transition to a more tightly associated complex (E.I*).[6] This results in a very high affinity and potent inhibition of the enzyme. The binding affinity of statins for HMG-CoA reductase can be up to 10,000 times higher than that of the natural substrate.[7]
The reduction in hepatic cholesterol synthesis triggers a compensatory cellular response: the upregulation of low-density lipoprotein (LDL) receptors on the surface of hepatocytes.[1][2][4] This leads to increased clearance of LDL cholesterol from the bloodstream, which is the primary therapeutic effect of the drug.[4]
Molecular Interactions and Binding Thermodynamics
The high potency and specificity of this compound are attributed to its unique molecular structure, which allows for a greater number of binding interactions with the HMG-CoA reductase active site compared to some other statins.[8]
Key Interactions:
-
Polar Interactions: The HMG-like moiety of this compound forms hydrogen bonds with several residues in the "cis loop" of the enzyme, including Serine 684, Aspartate 690, Lysine 691, and Lysine 692.[9] Additionally, the drug's O5-hydroxyl group forms crucial hydrogen bonds with Glutamate 559 and Aspartate 767.[9]
-
Van der Waals Interactions: The hydrophobic fluorophenyl group of this compound engages in van der Waals interactions with nonpolar residues such as Leucine 562, Valine 683, Leucine 853, Alanine 856, and Leucine 857.[9]
-
Unique Sulfonamide Group: A distinct feature of this compound is its methane (B114726) sulfonamide group, which forms a unique polar interaction with Arginine 590, contributing significantly to its high binding affinity.[10]
Binding Thermodynamics: The binding of this compound to HMG-CoA reductase is primarily an enthalpy-driven process.[11] Unlike other statins where entropy is the dominant contributor, for this compound, the favorable enthalpy change (ΔH°) accounts for approximately 76% of the total binding energy.[11] This strong enthalpic contribution, which arises from the specific hydrogen bonding and van der Waals interactions, is correlated with its high binding affinity.[11]
Quantitative Inhibition and Thermodynamic Data
The potency of this compound has been quantified through various experimental measurements. The following tables summarize key inhibitory constants and thermodynamic parameters.
Table 1: Inhibitory Constants for this compound
| Parameter | Value | Condition/System | Reference |
|---|---|---|---|
| Ki (initial complex) | ~1.0 nM | Recombinant human HMG-CoAR | [6] |
| Ki (steady-state)* | ~0.1 nM | Recombinant human HMG-CoAR | [6] |
| IC50 | 5.4 nM | HMG-CoA reductase inhibition assay | [12] |
| IC50 | 7.0 nM | Rat liver microsomes |[13] |
Table 2: Thermodynamic Parameters of this compound Binding
| Parameter | Value | Condition | Reference |
|---|---|---|---|
| ΔH° (Enthalpy Change) | -69.0 kJ/mol (-16.5 kcal/mol) | 37 °C | [6][14] |
| TΔS° (Entropy Change) | -9.6 kJ/mol (-2.3 kcal/mol) | 37 °C |[6][14] |
Experimental Protocols
The determination of HMG-CoA reductase inhibition is typically performed using a spectrophotometric in vitro assay. The following protocol is a generalized methodology based on common practices and commercially available kits.[13][15][16][17][18]
Objective: To determine the IC50 value of this compound for HMG-CoA reductase.
Principle: The enzymatic activity of HMG-CoA reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the consumption of the cofactor NADPH during the conversion of HMG-CoA to mevalonate.[15] The presence of an inhibitor like this compound will decrease the rate of NADPH consumption.
Materials and Reagents:
-
Recombinant human HMG-CoA reductase (catalytic domain)
-
HMG-CoA substrate solution
-
NADPH cofactor solution
-
This compound stock solution (in DMSO or appropriate solvent)
-
Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 1X working solution of the assay buffer and keep it on ice.
-
Prepare a stock solution of HMG-CoA (e.g., 10 mM) in ultrapure water and dilute to the desired final concentration in assay buffer.
-
Prepare a fresh solution of NADPH (e.g., 400 µM final concentration) in assay buffer. Protect from light.
-
Perform serial dilutions of the this compound stock solution to create a range of concentrations for IC50 determination.
-
-
Assay Setup (in a 96-well plate):
-
Blank Wells: Add assay buffer and all reaction components except the enzyme.
-
Control Wells (Max Activity): Add assay buffer, HMG-CoA, and NADPH.
-
Inhibitor Wells: Add assay buffer, HMG-CoA, NADPH, and the desired concentration of this compound.
-
-
Reaction Execution:
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow components to reach thermal equilibrium.
-
Initiate the reaction by adding the HMG-CoA reductase enzyme solution to all wells (except the blank).
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition:
-
Measure the decrease in absorbance at 340 nm in kinetic mode at 37°C.
-
Record readings every 20-30 seconds for a duration of 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of enzyme activity.
-
Mandatory Visualizations
The following diagrams illustrate the core mechanism of action and a typical experimental workflow.
Caption: Figure 1: this compound Competitively Binds to the HMG-CoA Reductase Active Site.
Caption: Figure 2: Standard Experimental Workflow for an In-Vitro HMG-CoA Reductase Assay.
References
- 1. What is the mechanism of this compound Calcium? [synapse.patsnap.com]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. This compound: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. rcsb.org [rcsb.org]
- 6. Molecular mechanism for inhibition of 3-hydroxy-3-methylglutaryl CoA (HMG-CoA) reductase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound: a new inhibitor of HMG-coA reductase for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. proteopedia.org [proteopedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. 3.8. Anti-HMG-CoA Reductase Activity Assay [bio-protocol.org]
- 17. assaygenie.com [assaygenie.com]
- 18. HMG-CoA Reductase Activity Assay Kit (Colorimetric) (ab204701) is not available | Abcam [abcam.com]
Rosuvastatin: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosuvastatin is a synthetic lipid-lowering agent belonging to the statin class of drugs. It is a highly effective inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This technical guide provides an in-depth overview of the molecular structure and key chemical properties of this compound, intended to support research, drug development, and quality control activities.
Molecular Structure
This compound is a complex synthetic molecule with a chemical structure that is key to its pharmacological activity.
IUPAC Name: (3R,5S,6E)-7-[4-(4-fluorophenyl)-6-(isopropyl)-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid[1]
CAS Number: 287714-41-4[1]
The structure of this compound features a dihydroxy heptenoic acid side chain, which is a structural analog of the HMG-CoA substrate. This part of the molecule is crucial for its competitive inhibition of the HMG-CoA reductase enzyme. The core of the molecule is a substituted pyrimidine (B1678525) ring system, which contributes to the overall binding affinity and selectivity of the drug.
Chemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its formulation, delivery, and analytical characterization.
| Property | Value | References |
| Molecular Formula | C₂₂H₂₈FN₃O₆S | [1] |
| Molecular Weight | 481.54 g/mol | [2][3] |
| Physical Appearance | White crystalline powder | |
| Melting Point | Begins to melt at 155 °C with no definitive melting point. | [1] |
| pKa | 4.0 | [1] |
| Solubility | Sparingly soluble in water and methanol; slightly soluble in ethanol. | [1] |
| LogP (Octanol/Water Partition Coefficient) | 0.13 (at pH 7.0) | [1] |
Signaling Pathway: HMG-CoA Reductase Inhibition
This compound exerts its lipid-lowering effects by competitively inhibiting HMG-CoA reductase, a key enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis. By blocking this enzyme, this compound reduces the endogenous production of cholesterol in the liver. This leads to an upregulation of LDL receptors on the surface of hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.
References
The Preclinical Profile of Rosuvastatin: A Deep Dive into Animal Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide synthesizes the core preclinical data on the pharmacokinetics (PK) and pharmacodynamics (PD) of rosuvastatin in key animal models. By presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex biological pathways, this document serves as a comprehensive resource for researchers in pharmacology and drug development.
Pharmacokinetics of this compound Across Animal Models
This compound's pharmacokinetic profile has been characterized in several animal species, with the rat being the most extensively studied model. Other species investigated include cynomolgus monkeys and dogs, providing a broader understanding of its absorption, distribution, metabolism, and excretion (ADME) properties prior to human studies.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound in rats, cynomolgus monkeys, and dogs. These values are influenced by factors such as dose, route of administration, and the specific physiological state of the animal model.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Animal Model | Dose & Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Vd (L/kg) | CL (L/h/kg) | Reference |
| Wistar Rats (Male) | 20 mg/kg (Oral, Fast-Dissolving Film) | 1.540 ± 0.044 | 2 | - | - | - | [1] |
| Wistar Rats (Male) | 20 mg/kg (Oral, Marketed Tablet) | 0.940 ± 0.017 | 4 | - | - | - | [1] |
| Sprague-Dawley Rats | 1 mg/kg (Oral, 14C-labeled) | - | - | - | - | - | [2] |
| Sprague-Dawley Rats | 5 mg/kg (Oral, 14C-labeled) | - | - | - | - | - | [2] |
| Sprague-Dawley Rats | 25 mg/kg (Oral, 14C-labeled) | - | - | - | - | - | [2] |
| Wistar Rat Pups (1-42 days) | 5 mg/kg (Intraperitoneal) | - | - | Up to 13x higher in pups ≤14 days vs. 42 days | Increases between 2-3 weeks of age | Increases between 2-3 weeks of age | [3][4][5] |
| Sprague-Dawley Rats (Male) | 10 mg/kg (Oral) | - | - | - | - | - | [6] |
Table 2: Pharmacokinetic Parameters of this compound in Non-Rodent Models
| Animal Model | Dose & Route | Key Findings | Reference |
| Cynomolgus Monkeys | 3 mg/kg (Oral) | Unbound liver partitioning (Kpu,u) was underpredicted by in vitro hepatocyte models.[7][8] | [7][8][9] |
| Cynomolgus Monkeys | 0.2 mg/kg (IV) & 2 mg/kg (Oral) | Co-administration with rifampicin (B610482) (OATP1B inhibitor) significantly increased plasma exposure. | [3] |
| Beagle Dogs | 10 mg/kg (Oral) | Food intake, particularly high-fat meals, significantly decreased Cmax and AUC, and delayed Tmax. | [10] |
| Beagle Dogs (Normolipemic, Male) | 3 mg/kg/day (Oral, 14 days) | - | [11] |
Experimental Protocols: A Methodological Overview
The following sections provide detailed methodologies for key experiments cited in the pharmacokinetic and pharmacodynamic evaluation of this compound in animal models.
Pharmacokinetic Studies in Rats
-
Animal Models: Wistar and Sprague-Dawley rats are commonly used. Studies have also been conducted in rat pups of varying ages to assess developmental changes in pharmacokinetics.[3][4][5][6]
-
Drug Administration:
-
Oral Gavage: this compound is often administered as a solution or suspension. For example, in a study comparing formulations, both a fast-dissolving film and marketed tablets were dissolved in 1% carboxymethyl cellulose (B213188) before oral administration via a gastric tube at a dose of 20 mg/kg.[1] In other studies, doses ranging from 1 to 25 mg/kg have been used.[2][6]
-
Intraperitoneal Injection: To bypass absorption variability and focus on elimination pathways, intraperitoneal administration (e.g., 5 mg/kg) has been utilized, particularly in studies with rat pups.[3][4][5]
-
-
Blood Sampling: Blood samples are typically collected at multiple time points post-administration (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours) from the orbital venous plexus or via cardiac puncture in terminal studies.[4][6] Samples are collected in heparinized tubes and centrifuged to separate plasma, which is then stored at -80°C until analysis.[4][6]
-
Bioanalytical Method: The concentration of this compound in plasma is predominantly determined using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[12][13][14][15] This method involves protein precipitation from the plasma sample, followed by chromatographic separation and mass spectrometric detection, offering high sensitivity and specificity.[13][14]
Pharmacodynamic Studies in Rats (Hyperlipidemia Models)
-
Induction of Hyperlipidemia:
-
High-Fat, High-Cholesterol Diet: Rats are fed a specially formulated diet rich in fat and cholesterol for a period of several weeks (e.g., 12 weeks) to induce steatohepatitis and hypercholesterolemia.[16]
-
Triton WR-1339 Injection: A non-ionic surfactant, Triton WR-1339, can be injected intraperitoneally (e.g., 100 mg/kg) to acutely induce hyperlipidemia.[17]
-
-
Treatment and Monitoring: Following the induction of hyperlipidemia, rats are treated with this compound orally. Blood samples are collected at specified intervals to measure lipid profiles, including total cholesterol, LDL-C, HDL-C, and triglycerides.[16][17]
Pharmacokinetic Studies in Non-Rodent Models
-
Cynomolgus Monkeys:
-
Oral Administration: this compound has been administered orally at doses such as 3 mg/kg.[8][9]
-
Intravenous Administration: To assess absolute bioavailability and clearance, intravenous doses (e.g., 0.2 mg/kg) have been used.[3]
-
Sample Collection: Blood and liver biopsy samples can be collected over time to determine plasma and tissue concentrations.[7][8]
-
-
Beagle Dogs:
-
Oral Administration: Studies have investigated the effect of food on this compound pharmacokinetics, with oral doses of 10 mg administered under fasting and fed (low-fat and high-fat meals) conditions.[10]
-
Pharmacodynamics and Mechanism of Action
This compound's primary pharmacodynamic effect is the reduction of circulating cholesterol levels. This is achieved through the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[18] Beyond this primary mechanism, this compound exhibits pleiotropic effects that are independent of its lipid-lowering action.
Primary Mechanism: HMG-CoA Reductase Inhibition
The inhibition of HMG-CoA reductase in the liver leads to a decrease in intracellular cholesterol levels. This, in turn, upregulates the expression of LDL receptors on hepatocytes, enhancing the clearance of LDL cholesterol from the bloodstream.[18][19]
Pleiotropic Effects and Associated Signaling Pathways
Statins, including this compound, exert several beneficial effects on the cardiovascular system that are independent of their cholesterol-lowering properties. These "pleiotropic" effects are largely attributed to the inhibition of isoprenoid synthesis, which are downstream products of the mevalonate pathway. Isoprenoids are essential for the post-translational modification and function of small GTP-binding proteins like Rho and Rac.[20][21]
The inhibition of Rho and its downstream effector, Rho-kinase (ROCK), as well as the Rac signaling pathway, leads to several favorable outcomes, including improved endothelial function, anti-inflammatory effects, and antioxidant properties.[21][22][23]
References
- 1. Pharmacokinetic Drug Interaction Between this compound and Tanjin in Healthy Volunteers and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and disposition of this compound, a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor, in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro-In Vivo Extrapolation of OATP1B-Mediated Drug-Drug Interactions in Cynomolgus Monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. This compound Liver Partitioning in Cynomolgus Monkeys: Measurement In Vivo and Prediction Using In Vitro Monkey Hepatocyte Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of this compound as an organic anion transporting polypeptide (OATP) probe substrate: in vitro transport and in vivo disposition in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. apexbt.com [apexbt.com]
- 12. A rapid method for determination of this compound in blood plasma with supported liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of this compound and metformin in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. This compound and Ezetimibe loaded PLGA: an investigation approach for the treatment of hyperlipidemia induced by Triton in male albino rats | Journal of Advanced Veterinary Research [advetresearch.com]
- 18. Pleiotropic effects of statins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. scienceopen.com [scienceopen.com]
- 21. Pleiotropic effects of statins: basic research and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pleiotropic effects of statins: A boulevard to cardioprotection - Arabian Journal of Chemistry [arabjchem.org]
- 23. researchgate.net [researchgate.net]
In Vitro Effects of Rosuvastatin on the Cholesterol Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rosuvastatin, a synthetic statin, is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] Its high efficacy in lowering low-density lipoprotein cholesterol (LDL-C) is attributed to its specific molecular interactions with the enzyme and its pharmacokinetic properties. This technical guide provides an in-depth overview of the in vitro effects of this compound on the cholesterol biosynthesis pathway, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for assessing its activity.
Introduction: The Cholesterol Biosynthesis Pathway
Cholesterol, an essential component of cell membranes and a precursor for steroid hormones and bile acids, is synthesized through a complex series of enzymatic reactions known as the mevalonate (B85504) pathway.[2][3] The synthesis begins with the condensation of two acetyl-CoA molecules and culminates in the formation of cholesterol.[4] A critical regulatory step in this pathway is the conversion of HMG-CoA to mevalonate, a reaction catalyzed by the enzyme HMG-CoA reductase (HMGCR).[1][3] The activity of HMGCR is tightly regulated to maintain cholesterol homeostasis within the cell.[3]
Mechanism of Action of this compound
This compound exerts its cholesterol-lowering effects by competitively inhibiting HMG-CoA reductase.[5][6] As a competitive inhibitor, this compound binds to the active site of HMGCR, preventing the substrate, HMG-CoA, from binding.[7] This inhibition is reversible.[8][9] Studies have shown that this compound's inhibition kinetics are competitive with respect to HMG-CoA and non-competitive with respect to the co-factor NADPH.[8][10] The binding of this compound to HMG-CoA reductase is a two-step process, involving an initial complex formation followed by a slower transition to a more tightly bound state.[8][9] This high-affinity binding contributes to its potent inhibitory activity.[8][9]
Quantitative Analysis of this compound's Inhibitory Activity
The potency of this compound as an HMG-CoA reductase inhibitor has been quantified in various in vitro studies. The half-maximal inhibitory concentration (IC50) is a common measure of its effectiveness.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 5.4 nM | HMG-CoA reductase activity assay | [11] |
| IC50 | 11 nM | Cell-free HMG-CoA reductase assay | [5] |
| IC50 | 1.12 nM | Cholesterol biosynthesis in isolated rat hepatocytes | [5] |
| Ki (initial) | ~1 nM | Recombinant human HMG-CoA reductase | [8][9] |
| Ki* (steady-state) | ~0.1 nM | Recombinant human HMG-CoA reductase | [8][9] |
Table 1: In vitro inhibitory constants for this compound.
At steady state, this compound is at least as potent as atorvastatin, cerivastatin, and simvastatin, and more potent than fluvastatin (B1673502) and pravastatin.[8][9][10]
Experimental Protocols
HMG-CoA Reductase Activity Assay (Cell-Free)
This assay measures the direct inhibitory effect of this compound on HMG-CoA reductase activity.
Materials:
-
Purified or recombinant HMG-CoA reductase
-
This compound
-
HMG-CoA (substrate)
-
NADPH (co-factor)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.2, containing dithiothreitol)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing the assay buffer, NADPH, and HMG-CoA reductase.
-
Add varying concentrations of this compound or a vehicle control to the wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, HMG-CoA.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. The rate of this decrease is proportional to the HMG-CoA reductase activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
In Vitro Cholesterol Synthesis Assay in Cultured Cells
This assay assesses the effect of this compound on the de novo synthesis of cholesterol in a cellular context.
Materials:
-
Cultured cells (e.g., HepG2 human hepatoma cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
This compound
-
Radiolabeled precursor (e.g., [¹⁴C]-acetate or [³H]-water)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., chloroform/methanol mixture)
-
Scintillation counter
Procedure:
-
Seed cells in culture plates and allow them to adhere and grow to a desired confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).
-
Following the treatment period, add the radiolabeled precursor to the culture medium and incubate for a defined time (e.g., 2-4 hours) to allow for its incorporation into newly synthesized cholesterol.
-
Wash the cells with PBS to remove unincorporated radiolabel.
-
Lyse the cells and extract the total lipids using an appropriate solvent system.
-
Separate the cholesterol from other lipids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of radiolabel incorporated into the cholesterol fraction using a scintillation counter.
-
Normalize the results to the total protein content of the cell lysate.
-
Calculate the inhibition of cholesterol synthesis for each this compound concentration and determine the IC50 value.
Visualizations
Cholesterol Biosynthesis Pathway and this compound Inhibition
Caption: The cholesterol biosynthesis pathway highlighting the inhibition of HMG-CoA reductase by this compound.
Experimental Workflow for HMG-CoA Reductase Activity Assay
Caption: A streamlined workflow for determining the in vitro inhibitory activity of this compound on HMG-CoA reductase.
Conclusion
This compound is a highly potent inhibitor of HMG-CoA reductase, the key enzyme in cholesterol biosynthesis. Its in vitro efficacy is well-documented, with low nanomolar IC50 values. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the effects of this compound and other potential HMG-CoA reductase inhibitors in a controlled laboratory setting. Understanding the in vitro characteristics of such compounds is a critical step in the drug development process for dyslipidemia and related cardiovascular diseases.
References
- 1. This compound: Beyond the cholesterol-lowering effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. content.abcam.com [content.abcam.com]
- 3. Frontiers | Intracellular Cholesterol Synthesis and Transport [frontiersin.org]
- 4. Intracellular Cholesterol Synthesis and Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. Molecular mechanism for inhibition of 3-hydroxy-3-methylglutaryl CoA (HMG-CoA) reductase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Molecular mechanism for inhibition of 3-hydroxy-3-methylglutaryl CoA (HMG-CoA) reductase by this compound. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. thieme-connect.com [thieme-connect.com]
Beyond the Lipid-Lowering Horizon: A Technical Guide to the Pleiotropic Effects of Rosuvastatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rosuvastatin, a potent inhibitor of HMG-CoA reductase, is widely recognized for its robust lipid-lowering capabilities. However, a substantial body of evidence reveals a spectrum of beneficial effects that extend beyond its primary mechanism of cholesterol reduction. These "pleiotropic" effects encompass significant anti-inflammatory, antioxidant, and endothelial function-enhancing properties. This technical guide provides an in-depth exploration of these non-lipid-lowering actions of this compound, presenting quantitative data from key studies, detailed experimental protocols for assessing these effects, and visualizations of the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the multifaceted therapeutic potential of this compound.
Introduction
Statins have revolutionized the management of hypercholesterolemia and the prevention of cardiovascular disease. While their efficacy is largely attributed to the inhibition of cholesterol biosynthesis, there is a growing appreciation for their pleiotropic effects.[1] this compound, a third-generation statin, exhibits a particularly interesting profile of these non-lipid-mediated actions.[2] These effects are primarily linked to the inhibition of isoprenoid synthesis, which are intermediates in the cholesterol pathway essential for the function of various intracellular signaling proteins.[3] By reducing the availability of isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), this compound modulates the activity of small GTP-binding proteins such as Rho, Ras, and Rac.[1][3] This interference with key signaling cascades underpins its anti-inflammatory, antioxidant, and endothelial protective effects. This guide will systematically dissect these mechanisms and provide the technical details necessary for their investigation.
Anti-Inflammatory Effects
This compound has been shown to exert potent anti-inflammatory effects, a crucial aspect of its cardiovascular benefits, as inflammation is a key driver of atherosclerosis.[4] A primary biomarker for systemic inflammation, high-sensitivity C-reactive protein (hs-CRP), is consistently and significantly reduced by this compound treatment.[5][6][7][8]
Quantitative Data: Impact on Inflammatory Markers
The following table summarizes the quantitative effects of this compound on hs-CRP levels from notable clinical trials.
| Trial/Study | This compound Dosage | Treatment Duration | Baseline hs-CRP (mg/L) | Post-Treatment hs-CRP (mg/L) | Percentage Reduction | Reference |
| JUPITER | 20 mg/day | 1.9 years (median) | 4.2 (median) | 2.2 (median) | 37% | [5][6][7] |
| CORONA | 10 mg/day | 3 months | 5.60 (median, high hs-CRP group) | Not explicitly stated, but a 33.3% reduction was noted | 33.3% | [9] |
| SATURN-HIV | 10 mg/day | 48 weeks | Not specified | Not specified | sCD14 reduced by 10.4% | |
| Gissi-HF | 10 mg/day | 3 months | Not specified | Not specified | No significant change | [2] |
Experimental Protocol: Measurement of hs-CRP by ELISA
The following is a generalized protocol for the quantitative determination of hs-CRP in human serum or plasma using a sandwich enzyme-linked immunosorbent assay (ELISA).
Principle: This assay employs a quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for CRP is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any CRP present is bound by the immobilized antibody. After washing away any unbound substances, an enzyme-linked polyclonal antibody specific for CRP is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells, and color develops in proportion to the amount of CRP bound in the initial step. The color development is stopped, and the intensity of the color is measured.[10][11][12][13][14]
Materials:
-
hs-CRP ELISA Kit (containing pre-coated microplate, standards, wash buffer, conjugate, substrate, and stop solution)
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Distilled or deionized water
-
Absorbent paper
Procedure:
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the kit manual. Allow all reagents to reach room temperature before use.
-
Sample Preparation: Collect serum or plasma samples. For hs-CRP, samples typically require a 1:100 dilution with the provided sample diluent.[12]
-
Standard and Sample Addition: Add 100 µL of each standard, control, and diluted sample to the appropriate wells. It is recommended to run all standards and samples in duplicate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 60 minutes at room temperature).[12]
-
Washing: Aspirate each well and wash, repeating the process for a total of three washes. Washing can be done manually or with an automated plate washer. After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.
-
Conjugate Addition: Add 100 µL of the enzyme conjugate to each well.
-
Second Incubation: Cover the plate and incubate according to the kit's instructions (e.g., 60 minutes at room temperature).[12]
-
Second Washing: Repeat the wash step as in step 5.
-
Substrate Addition: Add 100 µL of the substrate solution to each well.
-
Third Incubation: Incubate the plate for a specified time (e.g., 15 minutes) at room temperature, protected from light.[12]
-
Stop Reaction: Add 50 µL of the stop solution to each well. The color in the wells should change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well within 15 minutes of adding the stop solution, using a microplate reader set to 450 nm.
Data Analysis:
-
Calculate the mean absorbance for each set of duplicate standards, controls, and samples.
-
Subtract the mean zero standard absorbance from all other readings.
-
Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis and draw a best-fit curve.
-
Determine the concentration of hs-CRP in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor to obtain the actual hs-CRP concentration in the original sample.
Improvement of Endothelial Function
This compound has been demonstrated to improve endothelial function, a critical factor in maintaining vascular health. Endothelial dysfunction is an early event in atherosclerosis and is characterized by reduced bioavailability of nitric oxide (NO). This compound enhances endothelial function primarily by increasing the expression and activity of endothelial nitric oxide synthase (eNOS).[15][16]
Quantitative Data: Enhancement of Endothelial Function
Flow-mediated dilation (FMD) of the brachial artery is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation and is a widely accepted measure of endothelial function.
| Study | This compound Dosage | Treatment Duration | Baseline FMD (%) | Post-Treatment FMD (%) | Percentage Improvement | Reference |
| Koh et al. (2016) | 5 mg/day | 2 months | Not specified | Not specified | 34% | [17][18][19] |
| Koh et al. (2016) | 10 mg/day | 2 months | Not specified | Not specified | 40% | [17][18][19] |
| Koh et al. (2016) | 20 mg/day | 2 months | Not specified | Not specified | 46% | [17][18][19] |
| Erbs et al. (2012) | Not specified | 12 weeks | Not specified | Not specified | 183% | [20] |
Experimental Protocol: Measurement of Flow-Mediated Dilation (FMD)
Principle: FMD measures the dilation of an artery in response to an increase in blood flow and shear stress. A blood pressure cuff is inflated on the forearm to induce a period of ischemia. Upon cuff deflation, the subsequent surge in blood flow (reactive hyperemia) stimulates the endothelial cells to release NO, causing the artery to dilate. The percentage change in arterial diameter from baseline is the FMD.[2][21][22][23][24]
Materials:
-
High-resolution ultrasound system with a linear array transducer (≥7.5 MHz)
-
Blood pressure cuff
-
ECG monitoring system
-
Image analysis software with edge-detection capabilities
Procedure:
-
Patient Preparation: The subject should fast for at least 8-12 hours and refrain from exercise, caffeine, and smoking for at least 12 hours before the measurement. The study should be conducted in a quiet, temperature-controlled room.
-
Baseline Measurement:
-
The patient rests in a supine position for at least 10 minutes.
-
The brachial artery is imaged in a longitudinal section 2-15 cm above the antecubital fossa.
-
A baseline recording of the arterial diameter and blood flow velocity is acquired for at least 1 minute. The diameter should be measured at end-diastole, gated to the R-wave of the ECG.
-
-
Induction of Ischemia:
-
A blood pressure cuff is placed on the forearm, distal to the ultrasound probe.
-
The cuff is inflated to at least 50 mmHg above systolic blood pressure to occlude arterial inflow. The occlusion is maintained for 5 minutes.
-
-
Post-Occlusion Measurement:
-
The cuff is rapidly deflated.
-
Continuous recording of the brachial artery diameter and blood flow velocity begins immediately upon cuff deflation and continues for at least 3 minutes.
-
-
Image Analysis:
-
Specialized software is used to measure the brachial artery diameter frame-by-frame.
-
The baseline diameter is calculated as the average diameter during the last minute of the baseline recording.
-
The peak post-occlusion diameter is identified.
-
FMD is calculated as the percentage change from the baseline diameter: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100
-
Signaling Pathways
The primary action of this compound is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This not only reduces cholesterol production but also depletes downstream isoprenoid intermediates, such as geranylgeranyl pyrophosphate (GGPP).
The depletion of GGPP by this compound prevents the prenylation and subsequent activation of the small GTPase RhoA. In its active, membrane-bound form, RhoA activates Rho-associated kinase (ROCK). ROCK, in turn, phosphorylates and inhibits myosin light chain phosphatase, leading to smooth muscle contraction and also destabilizes eNOS mRNA, reducing NO production. By inhibiting the RhoA/ROCK pathway, this compound promotes vasodilation and increases NO bioavailability.[25][26][27][28]
Antioxidant Effects
This compound exhibits significant antioxidant properties by reducing the production of reactive oxygen species (ROS) and enhancing endogenous antioxidant defense mechanisms. A key source of vascular ROS is the enzyme NADPH oxidase.[9][29][30][31][32]
Quantitative Data: Impact on Oxidative Stress Markers
| Study | This compound Dosage | Treatment Duration | Biomarker | Effect | Reference |
| de Oliveira et al. (2011) | 10 mg/kg/day (rats) | 3 weeks | Retinal NADPH oxidase activity | Decreased from ~38095 to ~9889 RLU/mg | [9] |
| Colucci et al. (2012) | 10 mg/kg/day (rats) | 2 weeks | Vascular Nox4 mRNA expression | Significantly counteracted Ang II-induced increase | |
| Di Napoli et al. (2005) | 2 mg/kg/day (rats) | 3 weeks | eNOS mRNA and protein | Significantly increased | [16] |
| Di Napoli et al. (2005) | 2 mg/kg/day (rats) | 3 weeks | iNOS mRNA and protein | Decreased | [15][16] |
Experimental Protocol: Measurement of NADPH Oxidase Activity
Principle: NADPH oxidase activity can be measured by detecting the production of superoxide (B77818) (O₂⁻), its primary product. Lucigenin-based chemiluminescence is a common method. Lucigenin (B191737) is reduced by superoxide to a lucigenin cation radical, which then reacts with another superoxide molecule to produce an unstable dioxetane. The decomposition of this dioxetane emits light, which can be quantified.[4][33][34][35][36]
Materials:
-
Luminometer or scintillation counter
-
Lucigenin
-
NADPH
-
Cell or tissue homogenates
-
Buffer solution (e.g., Krebs-HEPES buffer)
Procedure:
-
Sample Preparation: Prepare tissue or cell homogenates in an appropriate buffer. The protein concentration of the homogenates should be determined and normalized.
-
Reaction Setup:
-
In a luminometer tube, add the sample homogenate.
-
Add lucigenin to a final concentration of 5-250 µM.
-
Allow the mixture to equilibrate for a few minutes.
-
-
Initiation of Reaction: Start the reaction by adding NADPH (final concentration ~100 µM).
-
Measurement: Immediately measure the chemiluminescence over time using a luminometer. The readings are typically expressed as relative light units (RLU) per milligram of protein per minute.
-
Controls: Include appropriate controls, such as samples without NADPH (to measure background), and samples with a known inhibitor of NADPH oxidase (e.g., diphenyleneiodonium) to confirm the specificity of the assay.
Signaling Pathways
By inhibiting the prenylation of small GTPases like Rac1 (a subunit of NADPH oxidase), this compound reduces the assembly and activation of this ROS-producing enzyme. Furthermore, this compound has been shown to upregulate the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), through the activation of the transcription factor Nrf2.[37][38][39][40][41]
Conclusion
The pleiotropic effects of this compound represent a significant paradigm in cardiovascular pharmacology, extending its therapeutic profile beyond simple lipid reduction. The anti-inflammatory, antioxidant, and endothelial-enhancing properties of this compound are underpinned by its fundamental interaction with the HMG-CoA reductase pathway and the subsequent modulation of key intracellular signaling cascades. For researchers and drug development professionals, a thorough understanding of these mechanisms, supported by robust quantitative data and standardized experimental protocols, is essential for exploring the full therapeutic potential of this compound and for the development of novel cardiovascular therapies. This guide provides a foundational framework for these endeavors, highlighting the intricate and beneficial molecular actions of this compound that contribute to its clinical efficacy.
References
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. Pleiotropic effects of statins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound to prevent vascular events in men and women with elevated C-reactive protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [JUPITER: reduction by this compound of cardiovascular events and mortality in healthy subjects without hyperlipidaemia but with elevated C-reactive protein] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JUPITER to Earth: A statin helps people with normal LDL-C and high hs-CRP, but what does it mean? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C-Reactive Protein: How Has JUPITER Impacted Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of this compound on the NAD(P)H oxidase activity in the retina and electroretinographic response of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. demeditec.com [demeditec.com]
- 12. weldonbiotech.com [weldonbiotech.com]
- 13. ibl-america.com [ibl-america.com]
- 14. fn-test.com [fn-test.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Chronic treatment with this compound modulates nitric oxide synthase expression and reduces ischemia-reperfusion injury in rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound dose-dependently improves flow-mediated dilation, but reduces adiponectin levels and insulin sensitivity in hypercholesterolemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pure.uos.ac.kr [pure.uos.ac.kr]
- 20. Impact of this compound Treatment on HDL-Induced PKC-βII and eNOS Phosphorylation in Endothelial Cells and Its Relation to Flow-Mediated Dilatation in Patients with Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessment of flow-mediated dilation in humans: a methodological and physiological guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Video: Ultrasound Assessment of Endothelial Function: A Technical Guideline of the Flow-mediated Dilation Test [jove.com]
- 23. Ultrasound Assessment of Endothelial Function: A Technical Guideline of the Flow-mediated Dilation Test - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Flow Mediated Dilation / Vascular Diagnostics [vascular-diagnostics.com]
- 25. This compound inhibits the smooth muscle cell proliferation by targeting TNFα mediated Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound reduces expression of tissue factor through inhibiting RhoA/ROCK pathway to ameliorate atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. This compound inhibits the smooth muscle cell proliferation by targeting TNFα mediated Rho kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 29. Effects of this compound on ADMA, rhokinase, NADPH oxidase, caveolin-1, hsp 90 and NFkB levels in a rat model of myocardial ischaemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Effects of this compound on ADMA, rhokinase, NADPH oxidase, caveolin-1, hsp 90 and NFkB levels in a rat model of myocardial ischaemia–reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 31. This compound treatment protects against nitrate-induced oxidative stress in eNOS knockout mice: implication of the NAD(P)H oxidase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 32. This compound Attenuates the Elevation in Blood Pressure Induced by Overexpression of Human C-Reactive Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Measurement of NADPH Oxidase Activity in Plants [bio-protocol.org]
- 34. researchgate.net [researchgate.net]
- 35. raybiotech.com [raybiotech.com]
- 36. NADPH Oxidase (NAO) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 37. Antioxidant Effects of Statins by Modulating Nrf2 and Nrf2/HO-1 Signaling in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 38. This compound upregulates the antioxidant defense protein heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. researchgate.net [researchgate.net]
- 40. researchgate.net [researchgate.net]
- 41. Antioxidant Effects of Statins by Modulating Nrf2 and Nrf2/HO-1 Signaling in Different Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Rosuvastatin's Intricate Dance with Cell Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Rosuvastatin, a potent inhibitor of HMG-CoA reductase, is a cornerstone in the management of hypercholesterolemia. Beyond its well-established lipid-lowering effects, a growing body of evidence reveals its significant interactions with a multitude of intracellular signaling pathways. These "pleiotropic" effects are increasingly recognized for their contribution to the drug's cardiovascular benefits and potential therapeutic applications in other diseases. This technical guide provides an in-depth exploration of this compound's modulation of key cell signaling cascades, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Signaling Pathways Modulated by this compound
This compound exerts its influence on several critical signaling pathways, primarily through the inhibition of the mevalonate (B85504) pathway, which not only reduces cholesterol synthesis but also decreases the production of essential isoprenoid intermediates. These intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are crucial for the post-translational modification and function of small GTP-binding proteins like Rho, Ras, and Rac, which are central to numerous signaling cascades.
The NF-κB Signaling Pathway: A Central Hub for Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of inflammatory responses, cell survival, and proliferation. This compound has been consistently shown to suppress NF-κB activation, thereby exerting potent anti-inflammatory effects.
In various cell types, this compound treatment leads to a significant reduction in the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[1] This inhibition, in turn, downregulates the expression of a wide array of pro-inflammatory genes. For instance, in human umbilical vein endothelial cells (HUVECs) stimulated with TNF-α, this compound (100 µM) has been shown to inhibit the expression of intercellular adhesion molecule-1 (ICAM-1), monocyte chemoattractant protein-1 (MCP-1), interleukin-6 (IL-6), interleukin-8 (IL-8), and cyclooxygenase-2 (COX-2).[2] Similarly, in lung cancer tissues, this compound (1.25–30 µM) dose-dependently reduced the expression of NF-κB-p65.[3]
The MAPK/ERK Pathway: Regulating Cell Fate
The Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway, are crucial for transmitting extracellular signals to the nucleus to control cell proliferation, differentiation, and survival. This compound has demonstrated the ability to modulate this pathway, often in a cell-type and context-dependent manner.
In vascular smooth muscle cells (VSMCs), this compound (10 µM) has been shown to inhibit the phosphorylation of ERK1/2 and p38 MAPK, which are activated by platelet-derived growth factor-BB (PDGF-BB).[4] This inhibition contributes to the suppression of VSMC proliferation and migration, key events in the development of atherosclerosis.[4] Conversely, in other contexts, such as in adipose-derived mesenchymal stem cells, this compound has been found to increase ERK phosphorylation, promoting cell survival.[5]
The PI3K/Akt Pathway: A Pro-Survival Cascade
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical mediator of cell survival, growth, and proliferation. Unlike its inhibitory effects on inflammatory pathways, this compound often activates the PI3K/Akt pathway, which can contribute to its protective effects on various cell types.
In human placental stem cells, this compound was found to activate the PI3K/Akt pathway, and the vasculogenic effects of the statin were abrogated by the PI3K inhibitor LY294002.[6] Similarly, in adipose-derived mesenchymal stem cells, this compound supplementation increased Akt phosphorylation, leading to enhanced cell viability and reduced apoptosis.[5]
The Rho/ROCK Pathway: A Target for Vascular Health
The Rho/Rho-associated kinase (ROCK) pathway plays a critical role in regulating endothelial function, vascular smooth muscle contraction, and inflammation. The inhibition of this pathway is a key mechanism behind the vasoprotective effects of statins.
This compound, by depleting geranylgeranyl pyrophosphate, prevents the activation of the small GTPase RhoA, leading to the inhibition of its downstream effector, ROCK.[7][8] Clinical studies have demonstrated that this compound treatment (10 mg and 40 mg/day) inhibits ROCK activity in patients with atherosclerosis, an effect that correlates with improvements in flow-mediated dilation.[9]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key signaling molecules as reported in the literature.
Table 1: Effect of this compound on NF-κB Pathway Components
| Target Protein | Cell/Tissue Type | This compound Concentration | Observed Effect | Reference |
| Phosphorylated p65 | Nucleus Pulposus Cells | Not specified | ~1.5-fold decrease vs. TNF-α | [1] |
| HMGB1 | Nucleus Pulposus Cells | Not specified | Significant decrease | [1] |
| ICAM-1, MCP-1, IL-6, IL-8, COX-2 | HUVECs | 100 µM | Inhibition of mRNA and protein | [2] |
| NF-κB-p65 | Lung Cancer Tissues | 1.25–30 µM | Dose-dependent reduction | [3] |
| MMP-2, MMP-9 | Lung Cancer Tissues | 1.25–30 µM | Dose-dependent reduction | [3] |
Table 2: Effect of this compound on MAPK/ERK Pathway Components
| Target Protein | Cell/Tissue Type | This compound Concentration | Observed Effect | Reference |
| Phospho-ERK1/2 | Vascular Smooth Muscle Cells | 10 µM | Inhibition | [4] |
| Phospho-p38 | Vascular Smooth Muscle Cells | 10 µM | Inhibition | [4] |
| Phospho-ERK | Adipose-Derived Mesenchymal Stem Cells | 10⁻⁶ mmol/L | Increased phosphorylation | [5] |
Table 3: Effect of this compound on PI3K/Akt Pathway Components
| Target Protein | Cell/Tissue Type | This compound Concentration | Observed Effect | Reference |
| PI3K/Akt Pathway | Human Placental Stem Cells | Not specified | Activation | [6] |
| Phospho-Akt | Adipose-Derived Mesenchymal Stem Cells | 10⁻⁶ mmol/L | Increased phosphorylation | [5] |
| Phospho-PI3K, Phospho-Akt | Rat Myocardium | Not specified | Increased phosphorylation | [10] |
Table 4: Effect of this compound on Rho/ROCK Pathway Components
| Target Protein/Activity | Tissue/Patient Population | This compound Dose | Observed Effect | Reference |
| ROCK Activity | Patients with Atherosclerosis | 10 mg/day | Significant inhibition | [9] |
| ROCK Activity | Patients with Atherosclerosis | 40 mg/day | Greater inhibition than 10 mg/day | [9] |
| RhoA Expression | Not specified | Not specified | Inhibition | [7] |
| Rho Kinase Pathway | Vascular Smooth Muscle Cells | Not specified | Inhibition | [11] |
Detailed Experimental Protocols
The following sections provide generalized methodologies for key experiments commonly used to investigate the interaction of this compound with cell signaling pathways.
Western Blotting for Protein Expression and Phosphorylation
Western blotting is a fundamental technique to detect and quantify specific proteins in a sample.
1. Sample Preparation:
-
Culture cells to desired confluency and treat with this compound at various concentrations and time points.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto a polyacrylamide gel.
-
Separate proteins by size via electrophoresis.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-ERK, anti-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again with TBST.
5. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
Kinase Assay
Kinase assays are performed to measure the activity of a specific kinase and the effect of inhibitors like this compound.
1. Assay Principle:
-
These assays typically measure the transfer of a phosphate (B84403) group from ATP to a specific substrate by the kinase of interest. The output can be measured through various methods, including radioactivity, fluorescence, or luminescence.
2. General Protocol (Luminescence-based, e.g., Kinase-Glo®):
-
Prepare a reaction mixture containing the purified kinase, its specific substrate, and ATP in a suitable buffer.
-
Add this compound at a range of concentrations to the reaction wells.
-
Incubate the plate at the optimal temperature for the kinase reaction to proceed.
-
Stop the reaction and add the detection reagent (e.g., Kinase-Glo® reagent), which measures the amount of remaining ATP.
-
A decrease in kinase activity due to inhibition by this compound will result in a higher luminescence signal (more ATP remaining).
-
Measure luminescence using a plate reader.
-
Calculate IC50 values to determine the potency of this compound's inhibitory effect.
NF-κB Reporter Gene Assay
This assay is used to quantify the transcriptional activity of NF-κB in response to stimuli and potential inhibitors.
1. Cell Transfection:
-
Plate cells in a multi-well plate.
-
Co-transfect the cells with a reporter plasmid containing NF-κB response elements upstream of a reporter gene (e.g., luciferase or GFP) and a control plasmid (e.g., Renilla luciferase) for normalization.
2. Treatment:
-
After transfection, treat the cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of various concentrations of this compound.
3. Reporter Gene Measurement:
-
Lyse the cells and measure the activity of the reporter gene (e.g., luciferase activity using a luminometer).
-
Normalize the reporter gene activity to the control plasmid activity to account for transfection efficiency.
4. Data Analysis:
-
A decrease in reporter gene activity in the presence of this compound indicates inhibition of NF-κB transcriptional activity.
Conclusion
This compound's interaction with cellular signaling pathways is multifaceted and extends far beyond its primary role in cholesterol metabolism. Its ability to modulate key pathways such as NF-κB, MAPK/ERK, PI3K/Akt, and Rho/ROCK provides a molecular basis for its anti-inflammatory, anti-proliferative, and pro-survival effects. A thorough understanding of these interactions, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued exploration of this compound's therapeutic potential and for the development of novel drugs that target these critical signaling nodes. This guide serves as a foundational resource for researchers and scientists dedicated to advancing our knowledge in this dynamic field.
References
- 1. This compound suppresses TNF-α-induced matrix catabolism, pyroptosis and senescence via the HMGB1/NF-κB signaling pathway in nucleus pulposus cells: Role of this compound in alleviating intervertebral disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses the inflammatory responses through inhibition of c-Jun N-terminal kinase and Nuclear Factor-kappaB in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of simvastatin and this compound on RAS protein, matrix metalloproteinases and NF‐κB in lung cancer and in normal pulmonary tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound enhances the therapeutic efficacy of adipose-derived mesenchymal stem cells for myocardial infarction via PI3K/Akt and MEK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound elicits KDR-dependent vasculogenic response of human placental stem cells through PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound reduces expression of tissue factor through inhibiting RhoA/ROCK pathway to ameliorate atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Statins Inhibit Rho Kinase Activity in Patients with Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound on ROCK activity, endothelial function, and inflammation in Asian patients with atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and low-dose carvedilol combination protects against isoprenaline-induced myocardial infarction in rats: Role of PI3K/Akt/Nrf2/HO-1 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits the smooth muscle cell proliferation by targeting TNFα mediated Rho kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Transcriptional Regulation by Rosuvastatin in Hepatocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosuvastatin, a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, is a widely prescribed medication for the management of hypercholesterolemia.[1][2][3] Its primary mechanism of action involves the reduction of cholesterol biosynthesis in the liver.[2][3] However, the therapeutic efficacy and pleiotropic effects of this compound extend beyond its direct enzymatic inhibition, involving a complex network of transcriptional regulation within hepatocytes. This technical guide provides a comprehensive overview of the core mechanisms by which this compound modulates gene expression in liver cells, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Core Transcriptional Regulatory Pathways
This compound's influence on hepatocyte gene expression is primarily mediated through the modulation of key transcription factors and signaling pathways involved in cholesterol homeostasis and inflammation.
Cholesterol Homeostasis: The SREBP-2 Pathway
The cornerstone of this compound's lipid-lowering effect lies in its ability to activate the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway. By inhibiting HMG-CoA reductase, this compound depletes intracellular cholesterol levels, triggering a compensatory response orchestrated by SREBP-2.
-
Activation of SREBP-2: Inactive SREBP-2 resides in the endoplasmic reticulum (ER). Upon cholesterol depletion, SREBP-2 is transported to the Golgi apparatus, where it undergoes proteolytic cleavage to release its active N-terminal domain (nSREBP-2).
-
Nuclear Translocation and Gene Activation: nSREBP-2 translocates to the nucleus and binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, upregulating their transcription.[4][5]
Key genes transcriptionally upregulated by the this compound-induced SREBP-2 activation include:
-
HMG-CoA Reductase (HMGCR): The gene encoding the very enzyme inhibited by this compound is upregulated in a feedback mechanism.[6]
-
Low-Density Lipoprotein Receptor (LDLR): Increased LDLR expression on the hepatocyte surface enhances the clearance of circulating LDL-cholesterol.[7]
-
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9): Paradoxically, SREBP-2 also upregulates PCSK9, a protein that promotes the degradation of the LDLR.[4][5][7] This counter-regulatory mechanism can attenuate the LDL-lowering efficacy of statins.
In addition to SREBP-2, this compound has been shown to induce the expression of Hepatocyte Nuclear Factor 1 alpha (HNF1α), which also acts as a key transactivator for PCSK9 gene expression.[7] This dual regulation of PCSK9 by both SREBP-2 and HNF1α may contribute to the observed resistance to the LDL-cholesterol lowering effects of statins in some individuals.[7]
Inflammatory Pathways
This compound exhibits anti-inflammatory properties in hepatocytes by modulating key signaling cascades.
This compound directly inhibits the interleukin-6 (IL-6)-induced expression of C-reactive protein (CRP), a key inflammatory marker, in liver cells.[8][9]
-
Mechanism: This inhibition is achieved by attenuating the activation of the transcription factors Signal Transducer and Activator of Transcription 3 (STAT3) and CCAAT/enhancer-binding protein (C/EBP).[8][9]
Studies suggest that this compound can protect liver tissue from fibrosis through its antioxidant and anti-inflammatory effects. This is partly achieved by:
-
Downregulation of NF-κB: this compound has been shown to decrease the levels of nuclear factor-κB (NF-κB), a key regulator of inflammation.[10][11]
-
Activation of the Nrf2/HO-1 Pathway: this compound upregulates the nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1) signaling pathway, which plays a crucial role in the antioxidant defense mechanism.[10][11][12]
Regulation of Apolipoprotein Synthesis
This compound has been demonstrated to selectively stimulate the synthesis of apolipoprotein A-I (ApoA-I), the major protein component of high-density lipoprotein (HDL), without affecting apolipoprotein A-II (ApoA-II) synthesis in HepG2 cells.[13] This selective increase in ApoA-I messenger RNA transcription leads to the enhanced production of functionally active ApoA-I-containing HDL particles, which are crucial for reverse cholesterol transport.[13]
Quantitative Data on Gene Expression Changes
The following tables summarize the quantitative effects of this compound on the expression of key genes in hepatocytes, as reported in various studies.
| Gene | Cell/Animal Model | This compound Concentration/Dose | Fold Change / % Change in mRNA Expression | Reference |
| Cholesterol Metabolism | ||||
| HMGCR | Rat Liver | 10 mg/kg/day for 6 weeks | Significantly Increased | [6] |
| ABCA1 | Rat Liver | 10 mg/kg/day for 6 weeks | Significantly Increased | [6] |
| ABCG1 | Rat Liver | 10 mg/kg/day for 6 weeks | Significantly Increased | [6] |
| ApoA1 | Rat Liver | 10 mg/kg/day for 6 weeks | Significantly Increased | [6] |
| PCSK9 | Hamster Liver | N/A | Greater induction than LDLR mRNA | [7] |
| LDLR | Hamster Liver | N/A | Induced | [7] |
| Inflammation | ||||
| CRP | Human Hepatoma Cells (Hep3B) | 1 µM for 24 hours | 73% reduction (compared to IL-6 stimulated) | [8] |
| TNF-α | Mouse Liver | N/A | Reduced | [14] |
| CCL20 | Mouse Liver | N/A | Reduced | [14] |
| IL-1β | Mouse Liver | N/A | Reduced | [14] |
| IL-18 | Mouse Liver | N/A | Reduced | [14] |
| NF-κB | Mouse Liver | N/A | Reduced | [14] |
| Transcription Factor | Cell Model | This compound Concentration | % Attenuation of Activation | Reference |
| STAT3 | Human Hepatoma Cells (Hep3B) & Primary Human Hepatocytes | 1 µM | 48% | [8] |
| C/EBP | Human Hepatoma Cells (Hep3B) & Primary Human Hepatocytes | 1 µM | 54% | [8] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the cited research to investigate the transcriptional effects of this compound in hepatocytes.
Cell Culture and Treatment
-
Cell Lines: Human hepatoma cell lines such as HepG2 and Hep3B are commonly used as in vitro models.[13][15][16][17] Primary human hepatocytes are also utilized for more physiologically relevant studies.[8][17][18]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., Dulbecco's Modified Eagle's Medium) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (e.g., 0.3 - 10 µM) for specific durations (e.g., 12, 24, 48 hours).[8][16][18]
Gene Expression Analysis
-
RNA Isolation: Total RNA is extracted from treated and control cells using commercially available kits (e.g., RNeasy Mini Kit, Qiagen).
-
Quantitative Real-Time PCR (qRT-PCR): This is the gold standard for quantifying mRNA levels of specific genes.
-
Reverse Transcription: Isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a labeled probe (e.g., TaqMan).
-
Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the target gene, often normalized to a housekeeping gene (e.g., GAPDH, β-actin). The ΔΔCt method is commonly used to calculate fold changes in gene expression.[15]
-
-
Microarray Analysis: This high-throughput technique allows for the simultaneous measurement of the expression levels of thousands of genes.
-
Sample Preparation: Labeled cRNA is synthesized from the isolated RNA.
-
Hybridization: The labeled cRNA is hybridized to a microarray chip containing thousands of gene-specific probes.
-
Scanning and Data Analysis: The chip is scanned to measure the fluorescence intensity of each probe, which corresponds to the expression level of the respective gene.[18][19][20]
-
-
RNA Sequencing (RNA-seq): A powerful and comprehensive method for transcriptome profiling.
Transcription Factor Activation Assays
-
Transcription Factor Assays (e.g., TransAM): These are ELISA-based kits that measure the activation of specific transcription factors from nuclear extracts.
-
Principle: A plate is coated with an oligonucleotide containing the consensus binding site for the transcription factor of interest. Nuclear extracts from treated and control cells are added to the wells. The activated transcription factor binds to the oligonucleotide. A primary antibody specific for the bound transcription factor is then added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). The addition of a substrate results in a colorimetric reaction that can be quantified.[8][17]
-
Conclusion
The transcriptional regulation by this compound in hepatocytes is a multifaceted process that extends beyond its primary role as an HMG-CoA reductase inhibitor. By modulating key transcription factors such as SREBP-2, STAT3, C/EBP, and NF-κB, this compound orchestrates a complex gene expression program that impacts cholesterol homeostasis, inflammation, and apolipoprotein synthesis. A thorough understanding of these molecular mechanisms is paramount for researchers, scientists, and drug development professionals seeking to optimize lipid-lowering therapies and explore the broader therapeutic potential of statins. The experimental methodologies outlined in this guide provide a robust framework for further investigation into the intricate transcriptional landscape shaped by this compound in the liver.
References
- 1. This compound: a highly effective new HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. proteopedia.org [proteopedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Regulatory mechanisms of hepatocyte PCSK9 expression: translating mechanistic insights into potential nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of this compound on the expression of the genes involved in cholesterol metabolism in rats: adaptive responses by extrahepatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strong induction of PCSK9 gene expression through HNF1alpha and SREBP2: mechanism for the resistance to LDL-cholesterol lowering effect of statins in dyslipidemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound reduces interleukin-6-induced expression of C-reactive protein in human hepatocytes in a STAT3- and C/EBP-dependent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound Restrains the Headway of Experimentally Induced Liver Fibrosis: Involvement of NF-κB and Nrf2/HO-1 Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 12. This compound upregulates the antioxidant defense protein heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound selectively stimulates apolipoprotein A-I but not apolipoprotein A-II synthesis in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. RNA-Sequencing Analysis of HepG2 Cells Treated with Atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RNA-sequencing analysis of HepG2 cells treated with atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound reduces interleukin-6-induced expression of C-reactive protein in human hepatocytes in a STAT3- and C/EBP-dependent fashion. | Semantic Scholar [semanticscholar.org]
- 18. The human primary hepatocyte transcriptome reveals novel insights into atorvastatin and this compound action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. frontierspartnerships.org [frontierspartnerships.org]
Rosuvastatin's In Vitro Impact on Inflammatory Markers: A Technical Guide
Introduction
Rosuvastatin, a potent inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, is widely prescribed for its lipid-lowering effects. Beyond its primary function in cholesterol synthesis, a substantial body of in vitro research has illuminated its "pleiotropic" effects, notably its direct anti-inflammatory and immunomodulatory properties. These effects are independent of its lipid-lowering capabilities and are attributed to the inhibition of isoprenoid intermediate synthesis, which is crucial for various intracellular signaling pathways.[1] This technical guide provides an in-depth review of the in vitro evidence demonstrating this compound's impact on key inflammatory markers, details the experimental protocols used to elicit these findings, and visualizes the core molecular pathways through which this compound exerts its anti-inflammatory action. The primary focus is on its effects in relevant cell types such as endothelial cells, macrophages, smooth muscle cells, and hepatocytes.
Data Presentation: Quantitative Effects of this compound on Inflammatory Markers
The following tables summarize the quantitative data from various in vitro studies, illustrating the dose-dependent effects of this compound on the expression and secretion of key inflammatory mediators across different cell types and inflammatory stimuli.
Table 1: Effect of this compound on Inflammatory Markers in Endothelial Cells
| Cell Type | Stimulus | This compound Concentration | Inflammatory Marker | Observed Effect | Reference |
| HUVECs | TNF-α (10 ng/mL) | 100 µM | ICAM-1, MCP-1, IL-8, IL-6, COX-2 | Inhibition of mRNA and protein expression | [2] |
| HUVECs | TNF-α (10 ng/mL) | Not specified | U937 Adhesion | Decreased adhesion | [2] |
| HUVECs | 25-hydroxycholesterol | Not specified | IL-12A, IL-23 mRNA | Negated the increase induced by 25-OHC | [3] |
| HUVECs | 25-hydroxycholesterol | Not specified | IL-10, IL-37 mRNA | Increased expression, reversing the decrease by 25-OHC | [3] |
Table 2: Effect of this compound on Inflammatory Markers in Macrophages and Monocytes
| Cell Type | Stimulus | This compound Concentration | Inflammatory Marker | Observed Effect | Reference |
| THP-1 Macrophages | MSU Crystals | 3.0 - 5.0 µM | Caspase-1, IL-1β mRNA | Inhibition of expression | [4] |
| THP-1 Macrophages | MSU Crystals | 5.0 µM | IL-37 mRNA | Increased expression | [4] |
| RAW 264.7 Macrophages | LPS | Not specified | TNF-α, IL-6, IL-1β | Inhibition of production | [5] |
| Human Monocytes | In vitro culture | Not specified | CD206, IL-10, CCL18 (M2 Markers) | Significantly increased mRNA expression | [6][7] |
| RAW 264.7 Macrophages | ox-LDL | Not specified | TNF-α, IL-6 | Diminished mRNA levels | [8] |
Table 3: Effect of this compound on Inflammatory Markers in Hepatocytes
| Cell Type | Stimulus | This compound Concentration | Inflammatory Marker | Observed Effect | Reference |
| Hep3B & PHH | IL-6 | 0.3 - 1 µM | C-Reactive Protein (CRP) Secretion | Reduced by 32% (Hep3B) and 46% (PHH) | [9][10] |
| Hep3B & PHH | IL-6 | 1 µM | C-Reactive Protein (CRP) mRNA | Reduced by 73% compared to IL-6 stimulated cells | [9][10] |
Table 4: Effect of this compound on Other Cell Types
| Cell Type | Stimulus | This compound Concentration | Inflammatory Marker | Observed Effect | Reference |
| Vascular Smooth Muscle Cells | PDGF-BB (20 ng/ml) | 10 µM | MMP-2, MMP-9 | Decreased protein expression | [11] |
| Vascular Smooth Muscle Cells | TNF-α | 10⁻⁵ mol/L | Rho kinase, PCNA | Inhibited TNF-α induced expression | [12][13] |
| Nucleus Pulposus Cells | TNF-α | Not specified | HMGB1, p65 | Downregulated expression | [14][15] |
Signaling Pathways Modulated by this compound
This compound's anti-inflammatory effects are mediated through the modulation of several key intracellular signaling pathways that regulate the expression of inflammatory genes.
Nuclear Factor-kappaB (NF-κB) Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In vitro studies consistently demonstrate that this compound inhibits the activation of NF-κB in various cell types, including endothelial cells, macrophages, and nucleus pulposus cells.[2][5][14][15] By preventing the degradation of the inhibitory protein IκBα, this compound blocks the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the transcription of a wide array of pro-inflammatory genes like ICAM-1, MCP-1, IL-6, and COX-2.[2]
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), plays a critical role in cellular responses to inflammatory stress. This compound has been shown to suppress the phosphorylation, and thus activation, of ERK and p38 MAPK in vascular smooth muscle cells and platelets.[11][16][17] It also inhibits JNK activation in endothelial cells.[2] This inhibition disrupts downstream signaling cascades that lead to cell proliferation, migration, and the expression of inflammatory mediators.
STAT3 and C/EBP Pathway in Hepatocytes
The production of C-reactive protein (CRP) in hepatocytes is primarily induced by interleukin-6 (IL-6), which activates the transcription factors STAT3 (Signal Transducer and Activator of Transcription 3) and C/EBP (CCAAT-enhancer-binding protein). In vitro studies using human hepatoma cells and primary human hepatocytes have demonstrated that this compound directly attenuates the IL-6-induced activation of both STAT3 and C/EBP.[9][10] This leads to a significant reduction in CRP mRNA expression and protein secretion, suggesting a direct hepatic mechanism for the CRP-lowering effects of statins.[9][10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound suppresses the inflammatory responses through inhibition of c-Jun N-terminal kinase and Nuclear Factor-kappaB in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of lipid-lowering therapies on the pro-inflammatory and anti-inflammatory properties of vascular endothelial cells | PLOS One [journals.plos.org]
- 4. Anti-Inflammatory Effect of Atorvastatin and this compound on Monosodium Urate-Induced Inflammation through IL-37/Smad3-Complex Activation in an In Vitro Study Using THP-1 Macrophages | MDPI [mdpi.com]
- 5. The beneficial effects of this compound in inhibiting inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. europeanreview.org [europeanreview.org]
- 7. This compound promotes the differentiation of peripheral blood monocytes into M2 macrophages in patients with atherosclerosis by activating PPAR-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound exerts anti-atherosclerotic effects by improving macrophage-related foam cell formation and polarization conversion via mediating autophagic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound reduces interleukin-6-induced expression of C-reactive protein in human hepatocytes in a STAT3- and C/EBP-dependent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound reduces interleukin-6-induced expression of C-reactive protein in human hepatocytes in a STAT3- and C/EBP-dependent fashion. | Semantic Scholar [semanticscholar.org]
- 11. This compound suppresses platelet-derived growth factor-BB-induced vascular smooth muscle cell proliferation and migration via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits the smooth muscle cell proliferation by targeting TNFα mediated Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits the smooth muscle cell proliferation by targeting TNFα mediated Rho kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound suppresses TNF-α-induced matrix catabolism, pyroptosis and senescence via the HMGB1/NF-κB signaling pathway in nucleus pulposus cells: Role of this compound in alleviating intervertebral disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound suppresses TNF-α-induced matrix catabolism, pyroptosis and senescence via the HMGB1/NF-κB signaling pathway in nucleus pulposus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound inhibit ox-LDL-induced platelet activation by the p38/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the In Vitro Antioxidant Properties of Rosuvastatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antioxidant properties of rosuvastatin, a widely prescribed statin. Beyond its well-established lipid-lowering effects, this compound exhibits significant antioxidant activity, which may contribute to its cardiovascular protective benefits. This document details the experimental evidence, provides standardized protocols for key antioxidant assays, and visualizes the underlying molecular pathways.
Summary of In Vitro Antioxidant Effects of this compound
This compound has been shown to exert antioxidant effects through various mechanisms, including direct radical scavenging and modulation of cellular antioxidant defense systems. The following tables summarize the quantitative data from several in vitro studies.
Table 1: Radical Scavenging and Protective Effects of this compound
| Assay Type | Model System | Effective Concentration | Observed Effect | Reference |
| DPPH Radical Scavenging | Chemical Assay | IC50: 1.45 mg/mL | Direct scavenging of the DPPH radical. | [1] |
| DNA Damage (Comet Assay) | Human Promyelocytic Cells (HL-60) | Starting from 10 nM | Significant reduction of DNA damage induced by PMA or hydrogen peroxide. | [2][3] |
| Oxidized LDL-induced Injury | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.01-1 µmol/L | Protection against cell apoptosis and injury. | [4] |
| HMG-CoA Reductase Inhibition | Cell-free assay | IC50: 11 nM | Competitive inhibition of the target enzyme. | [5] |
Table 2: Effects of this compound on Cellular Oxidative Stress Markers and Antioxidant Enzymes
| Parameter Measured | Cell Line/System | Treatment/Concentration | Key Findings | Reference |
| Reactive Oxygen Species (ROS) | Human Promyelocytic Cells (HL-60) | Not specified | Prevention of PMA-provoked ROS formation. | [2][3] |
| Malondialdehyde (MDA) | ox-LDL-stimulated HUVECs | 0.01-1 µmol/L | Decreased MDA content, indicating reduced lipid peroxidation. | [4] |
| Superoxide Dismutase (SOD) | ox-LDL-stimulated HUVECs | 0.01-1 µmol/L | Increased SOD activity. | [4] |
| Catalase (CAT) | ox-LDL-stimulated HUVECs | 0.01-1 µmol/L | Increased CAT activity. | [4] |
| Glutathione (B108866) (GSH) Synthesis | Human Promyelocytic Cells (HL-60) | Not specified | Upregulation of γ-glutamylcysteine synthetase and increased total glutathione. | [2][3] |
Key Signaling Pathways
This compound's antioxidant effects are, in part, mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Experimental Protocols
The following are detailed methodologies for key in vitro antioxidant assays relevant to the investigation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (spectrophotometric grade)
-
This compound
-
Ascorbic acid (positive control)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.
-
Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, then dilute with methanol). Create a series of dilutions (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 mg/mL). Prepare similar dilutions for ascorbic acid.
-
Assay Protocol:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the various concentrations of this compound or ascorbic acid to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[6]
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value (concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of this compound.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the antioxidant capacity of a sample by its ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions.
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
This compound
-
Ferrous sulfate (B86663) (FeSO₄) or Trolox (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[7][8]
-
Preparation of Standard and Samples: Prepare a series of dilutions of FeSO₄ or Trolox in deionized water to generate a standard curve. Prepare various concentrations of this compound in a suitable solvent.
-
Assay Protocol:
-
Incubation: Incubate the plate at 37°C for 4-10 minutes.[7][10]
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Calculate the FRAP value of the samples by comparing their absorbance to the standard curve. Results are typically expressed as µM Fe²⁺ equivalents.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation.
Materials:
-
Cell culture or tissue homogenate
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
MDA standard
-
Water bath
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Induce oxidative stress in cell culture (e.g., with H₂O₂) with and without pre-treatment with various concentrations of this compound. Harvest and lyse the cells.
-
Protein Precipitation: To 100 µL of cell lysate, add 200 µL of ice-cold 10% TCA. Incubate on ice for 15 minutes.[11][12]
-
Centrifugation: Centrifuge at 2,200 x g for 15 minutes at 4°C.[11][12]
-
Reaction: Transfer 200 µL of the supernatant to a new tube and add 200 µL of 0.67% TBA solution.[11][12]
-
Incubation: Incubate the mixture in a boiling water bath (95-100°C) for 10-15 minutes.[11][12]
-
Cooling and Measurement: Cool the tubes on ice and then measure the absorbance of the supernatant at 532 nm.
-
Calculation: Quantify the MDA concentration in the samples using a standard curve prepared with known concentrations of MDA.
Cellular Reactive Oxygen Species (ROS) Detection
This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels by flow cytometry.
Materials:
-
Adherent or suspension cells (e.g., HUVECs, HL-60)
-
DCFH-DA solution (10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
ROS-inducing agent (e.g., H₂O₂, PMA)
-
This compound
-
Flow cytometer
Procedure:
-
Cell Culture: Seed cells in appropriate culture plates and allow them to adhere or grow to the desired confluency.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Staining with DCFH-DA:
-
Induction of Oxidative Stress: Wash the cells again and then expose them to a ROS-inducing agent in the presence or absence of this compound.
-
Cell Harvesting: For adherent cells, detach them using trypsin. For suspension cells, collect them by centrifugation.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze immediately on a flow cytometer. Detect the fluorescence of dichlorofluorescein (DCF) in the appropriate channel (e.g., FITC channel, with excitation at ~488 nm and emission at ~525 nm).[15][16]
-
Data Analysis: Quantify the mean fluorescence intensity, which is proportional to the intracellular ROS levels. Compare the fluorescence of this compound-treated cells to untreated and positive controls.
Conclusion
The in vitro evidence strongly suggests that this compound possesses significant antioxidant properties that are independent of its cholesterol-lowering mechanism. These properties are demonstrated through its ability to scavenge free radicals, reduce lipid peroxidation, and enhance the cellular antioxidant defense system, partly via the Nrf2 signaling pathway. The experimental protocols provided in this guide offer a standardized framework for researchers to further investigate and quantify the antioxidant potential of this compound and other related compounds. These findings underscore the pleiotropic effects of this compound and support its broader therapeutic benefits in cardiovascular and other diseases associated with oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound protects against oxidative stress and DNA damage in vitro via upregulation of glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound protects against oxidized low‑density lipoprotein‑induced endothelial cell injury of atherosclerosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. ultimatetreat.com.au [ultimatetreat.com.au]
- 8. plant-stress.weebly.com [plant-stress.weebly.com]
- 9. scribd.com [scribd.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. mmpc.org [mmpc.org]
- 13. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 14. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Rosuvastatin's Regulatory Role in Vascular Smooth Muscle Cell Gene Expression: A Technical Guide
Executive Summary
Rosuvastatin, a potent inhibitor of HMG-CoA reductase, extends its therapeutic benefits beyond cholesterol reduction through pleiotropic effects on the vasculature. A key aspect of these effects is the modulation of gene expression in vascular smooth muscle cells (VSMCs). This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound governs VSMC gene expression, focusing on key signaling pathways, quantitative changes in gene and protein expression, and detailed experimental protocols for researchers in the field. This compound has been shown to inhibit VSMC proliferation and migration by down-regulating the expression of genes such as matrix metalloproteinase-2 (MMP2), MMP9, and proliferating cell nuclear antigen (PCNA)[1][2]. These effects are mediated through the modulation of several critical signaling cascades, including the MAPK, RhoA/ROCK, and Akt/mTOR pathways[1][2][3]. By influencing these pathways, this compound impacts the fundamental processes of VSMC phenotypic switching, a critical event in the pathogenesis of atherosclerosis and restenosis[4].
Core Mechanism of this compound Action in VSMCs
This compound's primary mechanism is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway. This inhibition reduces the synthesis of cholesterol and, crucially, a series of isoprenoid intermediates such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids are essential for the post-translational modification (prenylation) of small GTP-binding proteins, including Ras and Rho. The disruption of this process is central to this compound's pleiotropic effects on VSMCs.
Figure 1: this compound's inhibition of the mevalonate pathway.
Key Signaling Pathways Modulated by this compound in VSMCs
This compound's influence on gene expression is primarily exerted through the modulation of critical signaling pathways that govern VSMC proliferation, migration, and inflammation.
2.1. The RhoA/ROCK Pathway
The RhoA/Rho-kinase (ROCK) pathway is a central regulator of VSMC function. This compound, by depleting GGPP, inhibits RhoA activation. This leads to decreased ROCK activity, which in turn reduces the phosphorylation of downstream targets involved in cell proliferation and migration. Studies have shown that this compound can inhibit TNFα-induced VSMC proliferation by targeting the Rho kinase pathway[3][5]. This inhibition is associated with a decrease in the expression of proliferating cell nuclear antigen (PCNA), a key marker of cell proliferation[3][5].
Figure 2: this compound's inhibition of the RhoA/ROCK pathway.
2.2. The MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathway, including ERK1/2 and p38 MAPK, is crucial for VSMC proliferation and migration in response to growth factors like PDGF-BB. This compound has been demonstrated to suppress PDGF-BB-induced VSMC proliferation and migration by inhibiting the phosphorylation of ERK and p38 MAPK[1][6]. This leads to a downregulation of genes involved in these processes.
2.3. The Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a key regulator of cell growth and survival. This compound has been shown to inhibit PDGF-BB-induced VSMC proliferation and migration by suppressing the Akt/mTOR signaling pathway[2]. This inhibition is associated with an induction of autophagy, a cellular process that can limit excessive proliferation[2].
2.4. NF-κB Signaling and Inflammatory Gene Expression
This compound also exhibits anti-inflammatory properties in the vasculature. It has been shown to inhibit the activation of NF-κB, a key transcription factor that controls the expression of numerous pro-inflammatory genes[7][8]. This leads to a reduction in the expression of inflammatory cytokines and adhesion molecules in vascular cells[7].
Quantitative Data on Gene and Protein Expression Changes
The following tables summarize the quantitative effects of this compound on the expression of key genes and proteins in VSMCs, as reported in various studies.
Table 1: Effect of this compound on Proliferation and Migration-Related Gene/Protein Expression in VSMCs
| Gene/Protein | Stimulus | This compound Concentration | Change in Expression | Reference |
| PCNA Protein | TNFα | 10⁻⁵ mol/L | Significant decrease | [3][5] |
| Rho kinase mRNA | TNFα | 10⁻⁵ mol/L | Significant decrease | [3] |
| PCNA Protein | PDGF-BB | 10, 20, 40 µM | Concentration-dependent decrease | [2] |
| MMP-2 Protein | PDGF-BB | 10 µM | Significant decrease | [1] |
| MMP-9 Protein | PDGF-BB | 10 µM | Significant decrease | [1] |
| p-ERK1/2 Protein | PDGF-BB | 10 µM | Significant decrease | [6] |
| p-p38 MAPK Protein | PDGF-BB | 10 µM | Significant decrease | [6] |
Table 2: Effect of this compound on Other Key Genes in Vascular Cells
| Gene/Protein | Cell/Tissue Type | Stimulus | Change in Expression | Reference |
| Nox4 mRNA | Rat Mesenteric Arteries | Angiotensin II | Significant decrease | [9] |
| COX-1 mRNA & Protein | Rat Mesenteric Arteries | Angiotensin II | Significant decrease | [9] |
| ICAM-1, MCP-1, IL-8, IL-6, COX-2 mRNA & Protein | HUVECs | TNF-α | Significant decrease | [7] |
Detailed Experimental Protocols
This section provides a general framework for key experiments used to investigate the effects of this compound on VSMC gene expression.
4.1. VSMC Culture and Treatment
-
Cell Source: Primary vascular smooth muscle cells are typically isolated from rat or human aortas.
-
Culture Conditions: VSMCs are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.
-
Stimulation and Treatment: For experiments, cells are often serum-starved for 24 hours to synchronize them in a quiescent state. Subsequently, they are stimulated with an agonist (e.g., PDGF-BB, TNFα, or Angiotensin II) in the presence or absence of this compound at various concentrations for a specified duration.
4.2. RNA Extraction and Quantitative Real-Time PCR (qPCR)
-
RNA Isolation: Total RNA is extracted from treated and control VSMCs using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: qPCR is performed using a thermal cycler with SYBR Green or TaqMan probes. The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) as an internal control.
4.3. Western Blotting
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., PCNA, p-ERK, total ERK). After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Figure 3: A generalized workflow for studying this compound's effects.
Conclusion and Future Directions
This compound exerts significant regulatory control over gene expression in vascular smooth muscle cells, primarily by inhibiting the mevalonate pathway and subsequently modulating key signaling cascades such as the RhoA/ROCK, MAPK, and Akt/mTOR pathways. These actions lead to a reduction in the expression of genes that promote VSMC proliferation, migration, and inflammation, thereby contributing to the vasoprotective effects of the drug. Future research should continue to explore the intricate network of gene regulation influenced by this compound, potentially uncovering novel therapeutic targets for the prevention and treatment of vascular diseases like atherosclerosis and in-stent restenosis.
References
- 1. This compound suppresses platelet-derived growth factor-BB-induced vascular smooth muscle cell proliferation and migration via the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound activates autophagy via inhibition of the Akt/mTOR axis in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits the smooth muscle cell proliferation by targeting TNFα mediated Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound regulates vascular smooth muscle cell phenotypic modulation in vascular remodeling: role for the urokinase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits the smooth muscle cell proliferation by targeting TNFα mediated Rho kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound suppresses platelet-derived growth factor-BB-induced vascular smooth muscle cell proliferation and migration via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound suppresses the inflammatory responses through inhibition of c-Jun N-terminal kinase and Nuclear Factor-kappaB in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. This compound prevents angiotensin II-induced vascular changes by inhibition of NAD(P)H oxidase and COX-1 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Preliminary Studies of Rosuvastatin in Non-Cardiovascular Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosuvastatin, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is widely prescribed for its cholesterol-lowering effects in the prevention of cardiovascular disease.[1][2] Beyond its established role in lipid management, a growing body of preclinical evidence highlights the pleiotropic effects of this compound, suggesting its therapeutic potential in a range of non-cardiovascular diseases.[3][4][5] These effects are often independent of its cholesterol-lowering activity and are attributed to its anti-inflammatory, antioxidant, immunomodulatory, and anti-proliferative properties.[2][6][7] This technical guide provides an in-depth overview of key preliminary studies on this compound in various non-cardiovascular disease models, presenting quantitative data, detailed experimental protocols, and visualizations of implicated signaling pathways.
I. Inflammatory and Autoimmune Disorders
This compound has been investigated in several models of inflammatory and autoimmune diseases, demonstrating a consistent capacity to modulate inflammatory responses.
Asthma
In a rat model of asthma, with or without hyperlipidemia, this compound treatment has been shown to reduce airway inflammation and oxidative stress.[3]
Quantitative Data Summary: Asthma Model
| Parameter | Asthmatic (A) Group vs. Control | Asthmatic + this compound (AR) Group vs. A Group | Asthmatic-Hyperlipidemic (AH) Group vs. Control | AH + this compound (AHR) Group vs. AH Group | Reference |
| Total WBC Count | Increased (p<0.05 to p<0.001) | Reduced (p<0.05 to p<0.001) | Increased (p<0.05 to p<0.001) | Reduced (p<0.05 to p<0.001) | [3] |
| IL-6 | Increased (p<0.05 to p<0.001) | No significant change | Increased (p<0.05 to p<0.001) | Reduced (p<0.05) | [3] |
| IL-10 | Increased (p<0.05 to p<0.001) | Reduced (p<0.05) | Increased (p<0.05 to p<0.001) | Reduced (p<0.05) | [3] |
| Nitrite | Increased (p<0.05 to p<0.001) | Reduced | Increased (p<0.05 to p<0.001) | Reduced | [3] |
| Malondialdehyde | Increased (p<0.05 to p<0.001) | Reduced | Increased (p<0.05 to p<0.001) | Reduced | [3] |
| Total Thiol | Decreased (p<0.05 to p<0.001) | Increased | Decreased (p<0.05 to p<0.001) | Increased | [3] |
Experimental Protocol: Asthma Model [3]
-
Animal Model: Male Wistar rats.
-
Induction of Asthma: Sensitization with intraperitoneal injections of ovalbumin (OVA) followed by repeated exposure to OVA aerosol.
-
Hyperlipidemia Induction: High-fat diet.
-
Treatment Groups:
-
Control (C)
-
Asthmatic (A)
-
Hyperlipidemic (H)
-
Asthmatic-Hyperlipidemic (AH)
-
This compound-treated Asthmatic (AR)
-
This compound-treated Hyperlipidemic (HR)
-
This compound-treated Asthmatic-Hyperlipidemic (AHR)
-
-
This compound Administration: 40 mg/kg via gavage.
-
Analysis: Blood samples were analyzed for total and differential white blood cell (WBC) counts, and levels of IL-6, IL-10, nitrite, malondialdehyde, and total thiol.
Sepsis
In a murine model of sepsis induced by lipopolysaccharide (LPS), this compound administration demonstrated a reduction in mortality and inhibited the production of inflammatory cytokines.[8][9][10]
Quantitative Data Summary: Sepsis Model
| Parameter | LPS Group vs. Control | LPS + this compound Group vs. LPS Group | Reference |
| Mortality | Increased | Reduced | [8][10] |
| TNF-α in peritoneal lavage | Increased | Inhibited | [8][10] |
| IL-6 in peritoneal lavage | Increased | Inhibited | [8][10] |
| IL-1β in peritoneal lavage | Increased | Inhibited | [8][10] |
| Mononuclear cells in peritoneum | Increased | Reduced | [8][10] |
| Serum Oxaloacetic transaminase | Increased | Reduced (##, P<0.01) | [10] |
| Serum Creatinine | Increased | Reduced (##, P<0.01) | [10] |
Experimental Protocol: Sepsis Model [8]
-
Animal Model: Mice.
-
Induction of Sepsis: Lipopolysaccharide (LPS) stimulation.
-
Treatment Groups:
-
Control
-
This compound
-
LPS
-
LPS + this compound
-
-
This compound Administration: 5 mg/kg/day for 20 weeks.
-
Analysis: Mortality, body temperature, inflammatory cytokines (TNF-α, IL-6, IL-1β) in peritoneal lavage, and mononuclear cell counts in the peritoneum were assessed. Hepatic and renal function were also evaluated.
Signaling Pathway: this compound in LPS-Induced Inflammation
Caption: this compound inhibits LPS-induced pro-inflammatory cytokine production by preventing the activation of NF-κB.
Colitis
In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model, this compound treatment significantly reduced the disease activity index and histological damage.[11]
Quantitative Data Summary: Colitis Model
| Parameter | DSS Group vs. Control | DSS + this compound Group vs. DSS Group | Reference |
| Disease Activity Index | Increased | Significantly Reduced (P < 0.05) | [11] |
| Histological Damage Score | Increased | Significantly Reduced (P < 0.05) | [11] |
| Serum IL-2, IL-4, IL-5, IL-6, IL-12, IL-17, G-CSF | Increased | Reduced | [11] |
| Cleaved Caspase-3, -7, PARP in colon | Increased | Attenuated | [11] |
Experimental Protocol: Colitis Model [11]
-
Animal Model: Male C57BL/6 mice.
-
Induction of Colitis: 5% DSS in drinking water for 7 days.
-
Treatment Groups:
-
Untreated Control
-
DSS Group
-
This compound Treatment Group
-
-
This compound Administration: 0.3 mg/kg per day orally for 21 days (7 days before and 14 days after DSS administration).
-
Analysis: Macroscopic examination of the colon, histology, and Western blot analysis for inflammatory and apoptotic markers.
II. Metabolic and Organ-Related Diseases
This compound's pleiotropic effects extend to various metabolic and organ-specific disease models.
Non-Alcoholic Fatty Liver Disease (NAFLD) and Steatohepatitis (NASH)
This compound has been shown to mitigate hepatic steatosis and inflammation in rodent models of NAFLD and NASH.[4][12][13][14]
Quantitative Data Summary: NAFLD/NASH Models
| Parameter | High-Fat Diet (HFD) Group vs. Control | HFD + this compound Group vs. HFD Group | Reference |
| Hepatic Steatosis | Increased | Diminished by 21% (P < 0.001) | [12] |
| Activated Hepatic Stellate Cells (HSCs) | Increased | Significantly Inhibited | [12] |
| Serum Insulin, Total Cholesterol, Triacylglycerol, Leptin | Increased | Significantly Diminished | [12] |
| Hepatic SREBP-1c and PPAR-γ expression | Increased | Reduced | [4][12] |
| Hepatic PPAR-α and CPT-1 expression | Decreased | Restored | [12] |
| Hepatic TNF-α and IL-6 mRNA | Increased | Significantly Decreased | [13] |
Experimental Protocol: Diet-Induced Obesity and NAFLD Model [12]
-
Animal Model: Male C57BL/6 mice.
-
Diet: Control diet (10% lipids) or high-fat diet (50% lipids) for 12 weeks.
-
Treatment: this compound administered for the subsequent 7 weeks.
-
Analysis: Serum levels of insulin, cholesterol, triacylglycerol, and leptin were measured. Liver tissue was analyzed for steatosis, HSC activation, and protein expression of SREBP-1, PPAR-γ, PPAR-α, and CPT-1.
Signaling Pathway: this compound in NAFLD
Caption: this compound mitigates hepatic steatosis by modulating the PPAR balance, favoring PPAR-α-mediated β-oxidation over PPAR-γ/SREBP-1c-driven lipogenesis.
Chronic Kidney Disease (CKD)
In rat models of renal failure, this compound has demonstrated protective effects by improving endothelial function and reducing fibrosis.[15][16][17]
Quantitative Data Summary: CKD Models
| Parameter | 5/6 Nephrectomy (Nx) Group vs. Sham | Nx + this compound Group vs. Nx Group | Reference |
| Blood Urea Nitrogen (BUN) | Significantly Increased | Almost Normalized | [15] |
| Serum Creatinine | Significantly Increased | Almost Normalized | [15][17] |
| Systolic/Diastolic Blood Pressure | Significantly Increased | Almost Normalized | [15] |
| Albuminuria | Severe Development | Almost Normalized | [15] |
| Renal Fibrosis and Tubular Atrophy | Progressing | Significantly Inhibited | [15] |
| Renal PAI-1 Expression | Significantly Higher | Modulated | [17] |
Experimental Protocol: 5/6 Nephrectomy Rat Model [15]
-
Animal Model: Fisher rats.
-
Induction of Renal Failure: 5/6 nephrectomy (Nx).
-
Treatment Groups:
-
Sham
-
Sham + this compound
-
Nx
-
Nx + this compound
-
-
Duration: 4 weeks.
-
Analysis: Renal function (BUN, creatinine), lipid profile, urine albumin excretion, and intrarenal inflammatory cytokine expression were measured. Small renal arteries were assessed for endothelial function.
Pulmonary Arterial Hypertension (PAH)
This compound has been shown to ameliorate the development of PAH in a transgenic rat model by reducing oxidative stress and vascular remodeling.[18][19][20]
Quantitative Data Summary: PAH Model
| Parameter | Ren2 Rats vs. Sprague-Dawley Rats | Ren2 + this compound vs. Ren2 Rats | Reference |
| Right Ventricular Systolic Pressure (RVSP) | Elevated | Significantly Blunted Increase | [18][19] |
| Pulmonary Artery Medial Hypertrophy | Elevated | Attenuated | [18][19] |
| Lung 3-Nitrotyrosine Levels | Elevated | Attenuated | [18][19] |
| Lung NADPH Oxidase Activity | Elevated | Attenuated | [18][19] |
| Right Ventricular Pressure (RVP) in MCT model | Increased | Significantly Reduced (p < 0.05) | [21] |
Experimental Protocol: Transgenic (mRen2)27 Rat Model of PAH [18][19]
-
Animal Model: Male transgenic (mRen2)27 rats and Sprague-Dawley rats (control).
-
Age: 6 weeks old.
-
Treatment: this compound (10 mg·kg-1·day-1 ip) or vehicle for 3 weeks.
-
Analysis: Right ventricular systolic pressure (RVSP) and mean arterial pressure (MAP) were measured. Pulmonary arteriole remodeling was evaluated through morphometric analyses. Lung tissue was analyzed for levels of 3-nitrotyrosine, superoxide, and nitric oxide metabolites.
III. Neurological Disorders
The neuroprotective effects of this compound have been explored in models of acute neuronal injury and chronic neurodegeneration.
Spinal Cord Injury
In a rat model of traumatic spinal cord injury, this compound treatment exhibited significant neuroprotective effects.[22]
Quantitative Data Summary: Spinal Cord Injury Model
| Parameter | Trauma Group vs. Sham | Trauma + this compound Group vs. Trauma Group | Reference |
| Caspase-3 Activity | Increased | Decreased | [22] |
| TNF-α Levels | Increased | Decreased | [22] |
| Myeloperoxidase Activity | Increased | Decreased | [22] |
| Malondialdehyde Levels | Increased | Decreased | [22] |
| Nitric Oxide Levels | Increased | Decreased | [22] |
| Superoxide Dismutase Levels | Decreased | Increased | [22] |
| Histopathological & Ultrastructural Scores | Worsened | Improved | [22] |
| Functional Tests (Basso, Beattie, and Bresnahan locomotor scale) | Impaired | Improved | [22] |
Experimental Protocol: Spinal Cord Injury Model [22]
-
Animal Model: Rats.
-
Induction of Injury: Occlusion of the spinal cord with an aneurysm clip.
-
Treatment Groups: Control, Sham, Trauma, this compound, Methylprednisolone.
-
Analysis: Spinal cord tissue was analyzed for biochemical markers of apoptosis, inflammation, and oxidative stress. Histopathological and ultrastructural evaluations were performed, along with neurological function tests.
Cerebral Ischemia/Reperfusion Injury
This compound, particularly in combination with resveratrol, has shown synergistic neuroprotective effects in a rat model of cerebral ischemia/reperfusion injury.[23]
Quantitative Data Summary: Cerebral Ischemia/Reperfusion Model
| Parameter | Control vs. This compound Pretreatment | Control vs. Combined this compound + Resveratrol Pretreatment | Reference |
| Neurologic Defective Score | Significantly Decreased | Further Significant Decrease | [23] |
| Cerebral Infarct Volume | Significantly Decreased | Further Significant Decrease | [23] |
| Caspase-3 and IL-1β Levels | Significantly Decreased | Further Significant Decrease | [23] |
| Bcl-2/Bax Ratio | Significantly Increased | Further Significant Increase | [23] |
| LC3II/LC3I Ratio and Beclin-1 Level | Significantly Increased | Further Significant Increase | [23] |
Experimental Protocol: Cerebral Ischemia/Reperfusion Model [23]
-
Animal Model: Adult male Sprague Dawley rats.
-
Induction of Injury: Middle cerebral artery occlusion surgery.
-
Treatment Groups: Control, Resveratrol alone, this compound alone, Combined this compound and Resveratrol.
-
This compound Administration: 10 mg/kg once a day for 7 days before cerebral ischemia onset.
-
Analysis: Neurologic deficit scoring, measurement of cerebral infarct volume, and analysis of markers for apoptosis, inflammation, and autophagy.
Workflow: Combined this compound and Resveratrol Pretreatment Study
Caption: Experimental workflow for evaluating the synergistic neuroprotective effects of this compound and resveratrol.
IV. Oncology
Preliminary in vitro studies suggest that this compound may possess anti-cancer properties.
Hepatocellular Carcinoma and Other Cancers
This compound has been shown to inhibit the proliferation of various cancer cell lines in vitro.[24][25][26]
Quantitative Data Summary: In Vitro Cancer Models
| Cell Line | IC₅₀ of this compound | Effect | Reference |
| HepG2 (Hepatocellular Carcinoma) | 59.1 µg/mL | Additive effect with Momordica charantia extract | [26] |
| DU145 (Prostate Cancer) | Dose-dependent inhibition (viability decreased from 98% to 45% at 5 to 100 µM) | Inhibition of cell proliferation | [24] |
| A-375 (Malignant Melanoma) | ~50% inhibition at 100 µM | Time- and dose-dependent inhibition | [25] |
| A-673 (Ewing's Sarcoma) | ~50% inhibition at 100 µM | Time- and dose-dependent inhibition | [25] |
Experimental Protocol: In Vitro Anticancer Activity [26]
-
Cell Line: HepG2 liver cancer cells.
-
Treatment: Cells were treated with this compound, Momordica charantia extract, and their combination.
-
Analysis: The half-maximal inhibitory concentration (IC₅₀) and fractional inhibitory concentration (FIC) were calculated to assess cytotoxic effects and interaction profiles.
V. Bone Metabolism
The effects of this compound on bone metabolism are also an emerging area of research.
Bone Formation and Healing
Local application of rosuastatin has been shown to stimulate bone formation in animal models.[27][28][29] In diabetic rats, this compound treatment was associated with increased serum calcium levels.
Quantitative Data Summary: Bone Formation Model
| Parameter (at 12 weeks) | Control Group | This compound Group | p-value | Reference |
| New Bone Proportion (Histological) | Lower | Superior | - | [27] |
| New Bone Volume (Radiological) | Lower | Significantly Higher | p < 0.05 | [27] |
| Total Bone Volume (Radiological) | Lower | Significantly Higher | p < 0.05 | [27] |
Experimental Protocol: Rabbit Calvarial Defect Model [27]
-
Animal Model: 16 rabbits.
-
Procedure: Two rigid occlusive titanium caps (B75204) were placed on the calvarial bone after decortication. One cap was filled with a xenograft material mixed with this compound, and the other with the xenograft material alone (control).
-
Analysis: Histological and radiological assessments of new bone and total bone volume were performed at 6 and 12 weeks.
Conclusion
The preliminary studies summarized in this technical guide provide compelling evidence for the therapeutic potential of this compound in a variety of non-cardiovascular disease models. The consistent anti-inflammatory, antioxidant, and anti-proliferative effects observed across different experimental settings underscore the significance of its pleiotropic properties. While these preclinical findings are promising, further research, including well-designed clinical trials, is necessary to translate these observations into novel therapeutic applications for human diseases. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the expanded therapeutic utility of this compound.
References
- 1. Preclinical and clinical pharmacology of this compound, a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Anti-Inflammatory Effects of Statins on Coronary Artery Disease: An Updated Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and Antioxidant Effects of this compound on Asthmatic, Hyperlipidemic, and Asthmatic-Hyperlipidemic Rat Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Statin therapy in autoimmunity: From protein prenylation to immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound on the immune system in healthy volunteers with normal serum cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The beneficial effects of this compound in inhibiting inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The beneficial effects of this compound in inhibiting inflammation in sepsis | Aging [aging-us.com]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory and anti-apoptotic effects of this compound by regulation of oxidative stress in a dextran sulfate sodium-induced colitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound limits the activation of hepatic stellate cells in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound ameliorates high-fat and high-cholesterol diet-induced nonalcoholic steatohepatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of this compound and/or β-carotene on non-alcoholic fatty liver in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protective effects of this compound in experimental renal failure rats via improved endothelial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. "Effect of the HMG-CoA reductase inhibitor this compound on early chroni" by Efrain Reisin, Philip J. Ebenezer et al. [repository.lsu.edu]
- 17. This compound Treatment Prevents Progressive Kidney Inflammation and Fibrosis in Stroke-Prone Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 19. This compound ameliorates the development of pulmonary arterial hypertension in the transgenic (mRen2)27 rat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 22. Neuroprotective effects of this compound against traumatic spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Synergistic Neuroprotective Effects of Combined this compound and Resveratrol Pretreatment against Cerebral Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cancerresgroup.us [cancerresgroup.us]
- 25. researchgate.net [researchgate.net]
- 26. In Vitro and In Vivo Evaluation of this compound and Momordica charantia (Bitter Melon) Extract: Pharmacokinetic Interactions and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Evaluation of the effects of locally applied this compound on bone formation in a three-dimensional reconstruction rabbit xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. rjptonline.org [rjptonline.org]
The Influence of Rosuvastatin on Gut Microbiome Composition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of how rosuvastatin, a widely prescribed statin for lowering cholesterol, impacts the composition and function of the gut microbiome. This document summarizes key findings from preclinical and clinical studies, details experimental methodologies, and visualizes the complex interactions between this compound, the host, and its resident microbial communities.
Executive Summary
This compound administration has been demonstrated to significantly alter the gut microbiome in both animal models and humans. These alterations are characterized by shifts in the abundance of specific bacterial taxa, which in turn can influence host metabolism, including lipid profiles and inflammatory responses. The evidence suggests that the gut microbiome may play a crucial role in the therapeutic efficacy and individual variability of this compound treatment. This guide synthesizes the current data to provide a detailed resource for researchers and professionals in the field.
Quantitative Impact of this compound on Gut Microbiome Composition
Numerous studies have quantified the changes in gut microbial populations following this compound treatment. The tables below summarize the key findings from notable research, presenting a comparative view of the data.
Animal Studies
| Study Reference | Animal Model | This compound Dosage | Duration | Key Findings on Gut Microbiota Composition |
| Lee et al., 2019[1][2] | High-fat diet-fed aged obese mice | Not specified | 16 weeks | Increased abundance: Bacteroides, Butyricimonas, MucispirillumDecreased: Firmicutes/Bacteroidetes (F/B) ratio |
| Nolan et al., 2017[2] | High-fat diet-fed C57BL/6 mice | Not specified | Not specified | Increased abundance: Lachnospiraceae family, Rikenella, Coprococcus |
| Nolan et al.[3] | C57Bl/6 mice | 9.3 mg·kg body wt−1·day−1 | 28 days | Cecum: Increased Coprococcus and Rikenella (genera), and Lachnospiraceae (family). Decreased RF9 (family), Erysipelotrichaceae (family), and Roseburia (genus).[3] Feces: Reduced Proteobacteria and Bilophila.[3] |
| Recent Study[4] | High-fat diet-fed mice | Not specified | Not specified | Increased abundance: Oscillibacter, Clostridium, Roseburia, Flavonifractor, Faecalibacterium, Akkermansia.[4] Decreased abundance: Chlamydia, Plasmodium, Alistipes, Mus, Homo, Trichinella.[4] |
| Bifidobacterium and this compound Study[5] | High-fat diet-fed rats | Not specified | 4 weeks | This compound and Bifidobacterium combination: Increased Sphingomonas and Odoribacter; Decreased Turicibacter.[5] |
Human Studies
| Study Reference | Study Design | This compound Dosage | Duration | Key Findings on Gut Microbiota Composition |
| Liu et al., 2018[6][7] | Hyperlipidemia patients (n=64) | 10 mg/day | 4-8 weeks | Responders (Group I) vs. Suboptimal Responders (Group II): Increased in Responders: 29 taxa, including higher abundance of Firmicutes and Fusobacteria (negatively correlated with LDL-C).[6][7] Increased in Suboptimal Responders: 13 taxa, including higher abundance of Cyanobacteria and Lentisphaerae (positively correlated with LDL-C).[6][7] Significantly decreased in Responders: Bacteroides, Parabacteroides, Veillonella.[6] |
| Arivale & Metacardis Cohorts[8] | Observational study | Not specified | Not specified | A gut microbiome with reduced α-diversity and richer in Bacteroides was associated with more intense statin reactions (both on- and off-target effects).[8] |
| Randomized Controlled Trial (n=66)[9][10][11] | Randomized controlled trial | Not specified | Not specified | No significant alteration of specific taxa.[9][10][11] However, a reduction in the collective genetic potential to transport and metabolize precursors of trimethylamine-N-oxide (TMAO) was observed.[9][11] |
Detailed Experimental Protocols
Understanding the methodologies employed in studying the effects of this compound on the gut microbiome is critical for interpreting the results and designing future experiments.
Animal Study Protocol: High-Fat Diet-Induced Obesity Mouse Model[1][2]
-
Animal Model: Aged male mice are used.
-
Dietary Intervention: Mice are fed a high-fat diet (HFD) to induce obesity and metabolic syndrome. A control group is fed a regular diet (RD).
-
This compound Administration: this compound is administered orally to a subset of the HFD-fed mice for a period of 16 weeks.
-
Sample Collection: Fecal samples are collected for gut microbiome analysis. Ileum tissue is collected to measure inflammatory markers.
-
Microbiome Analysis:
-
DNA Extraction: Total DNA is extracted from fecal samples.
-
16S rRNA Gene Sequencing: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR and sequenced using an Illumina platform.
-
Data Analysis: Sequence data is processed to identify operational taxonomic units (OTUs) and their taxonomic classification. Alpha and beta diversity analyses are performed. Linear discriminant analysis effect size (LEfSe) is used to identify differentially abundant taxa.
-
-
Inflammatory Marker Analysis: Levels of interleukins (e.g., IL-1β) and transforming growth factor-beta 1 (TGF-β1) in the ileum are quantified using appropriate immunoassays.
Human Study Protocol: Hyperlipidemia Patient Cohort[6][7]
-
Study Population: Patients diagnosed with hyperlipidemia are recruited for the study.
-
Treatment: Patients are treated with this compound (10 mg/day) for a period of 4 to 8 weeks.[6][7]
-
Clinical Measurements: Blood lipid indicators including triglycerides (TG), total cholesterol (TC), high-density lipoprotein (HDL), and low-density lipoprotein cholesterol (LDL-C) are measured before and after the treatment period.[6][7]
-
Sample Collection: Stool samples are collected from patients after the treatment period.[6][7]
-
Microbiome Analysis:
-
DNA Extraction: Total genomic DNA is extracted from stool samples.
-
16S rRNA Gene Sequencing: The V4 hypervariable region of the 16S rRNA gene is amplified by PCR and sequenced on an Illumina MiSeq platform.[6][7]
-
Data Analysis: OTUs are clustered and classified. Alpha diversity (e.g., Shannon index) and beta diversity (e.g., Principal Component Analysis) are calculated. LEfSe is used to compare the microbial composition between patients who respond well to this compound and those with a suboptimal response.[6][7]
-
Signaling Pathways and Experimental Workflows
The interplay between this compound, the host, and the gut microbiome involves complex signaling pathways. The following diagrams, generated using Graphviz, illustrate these relationships and the workflows of the described experiments.
Caption: this compound's impact on host bile acid and inflammation, shaping the gut microbiome.
Caption: Workflow of an animal study investigating this compound's effects on the gut microbiome.
Caption: Workflow of a human study on this compound's effect and microbiome correlation.
Discussion and Future Directions
The collective evidence strongly indicates that this compound induces significant shifts in the gut microbiome. These changes are not merely correlational; studies have shown that fecal microbiota transplantation from this compound-treated mice can improve hyperglycemia in recipient mice, suggesting a causal link between the altered microbiome and metabolic improvements.[1][2]
The mechanisms underlying these changes are likely multifactorial. This compound's influence on host bile acid metabolism is a key factor, as bile acids are known to shape microbial communities.[3][12] Additionally, the immunomodulatory effects of statins may alter the gut environment, favoring the growth of certain bacteria over others.[1][2]
While animal studies provide valuable insights, human studies reveal a more complex picture. The response of the human gut microbiome to this compound appears to be more variable, potentially influenced by genetics, diet, and baseline microbiome composition.[6][8] Some studies report no significant changes in specific taxa but observe alterations in the functional potential of the microbiome.[9][11] This highlights the need for larger, well-controlled longitudinal studies in diverse human populations.
Future research should focus on:
-
Elucidating the precise molecular mechanisms by which this compound and its metabolites interact with gut bacteria.
-
Identifying specific microbial species or metabolic pathways that are predictive of a patient's response to this compound.
-
Investigating the long-term consequences of this compound-induced microbiome alterations on host health.
-
Exploring the potential for co-therapies, such as probiotics or prebiotics, to enhance the beneficial effects of this compound and mitigate potential adverse effects by modulating the gut microbiome.[5]
Conclusion
This compound has a demonstrable impact on the composition and function of the gut microbiome. This interaction is a critical area of investigation for understanding the full spectrum of this compound's effects on the host. The data presented in this guide underscore the importance of considering the gut microbiome as a key factor in the efficacy and personalization of statin therapy. For researchers and drug development professionals, a deeper understanding of these intricate relationships will be instrumental in developing novel therapeutic strategies for cardiovascular and metabolic diseases.
References
- 1. Frontiers | Alterations in Gut Microbiota by Statin Therapy and Possible Intermediate Effects on Hyperglycemia and Hyperlipidemia [frontiersin.org]
- 2. Alterations in Gut Microbiota by Statin Therapy and Possible Intermediate Effects on Hyperglycemia and Hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. This compound ameliorates obesity-associated insulin resistance in high-fat diet-fed mice by modulating the gut microbiota and gut metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Bifidobacterium and this compound on metabolic-associated fatty liver disease via the gut-liver axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Gut Microbiome Associates With Lipid-Lowering Effect of this compound in Vivo [frontiersin.org]
- 7. Gut Microbiome Associates With Lipid-Lowering Effect of this compound in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. This compound alters the genetic composition of the human gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nva.sikt.no [nva.sikt.no]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
Rosuvastatin's Neuroprotective Potential: A Technical Guide from Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
This technical guide synthesizes preclinical findings on the neuroprotective effects of rosuvastatin, a hydrophilic statin primarily known for its cholesterol-lowering properties. Emerging evidence from a range of in vitro and in vivo models suggests that this compound exerts beneficial effects on the central nervous system through mechanisms largely independent of its systemic lipid-lowering action. These pleiotropic effects, including anti-inflammatory, anti-oxidant, and pro-survival signaling pathway modulation, are being increasingly investigated for their therapeutic potential in various neurological disorders.
Executive Summary
Preclinical studies have demonstrated this compound's neuroprotective efficacy in models of ischemic stroke, traumatic brain injury, and neuroinflammation. Key mechanisms of action include the upregulation of endothelial nitric oxide synthase (eNOS), activation of the PI3K/Akt survival pathway, and attenuation of oxidative stress and inflammatory responses. This guide provides a detailed overview of the quantitative outcomes, experimental designs, and molecular pathways implicated in these studies.
Neuroprotection in Ischemic Stroke Models
This compound has been extensively studied in animal models of focal cerebral ischemia, primarily using the middle cerebral artery occlusion (MCAo) model. The data consistently show a reduction in infarct volume and improvement in neurological function.
Quantitative Data from Preclinical Stroke Studies
| Animal Model | This compound Dosage & Administration | Key Quantitative Outcomes | Reference |
| 129/SV Mice (MCAo) | 0.2, 2, 20 mg/kg s.c. for 10 days (pre-treatment) | Stroke volume reduction: 27%, 56%, and 50% respectively.[1] | [1] |
| 129/SV Mice (MCAo) | 0.2 mg/kg i.v. up to 4 hours post-MCAo | Significant reduction in lesion size.[2][3][4] | [2][3][4] |
| 129/SV Mice (MCAo) | 2.0 mg/kg i.v. post-MCAo | Associated with functional improvements in pole-test and wire-hanging test.[2] | [2] |
| C57BL/6 Mice (MCAo) | 20 mg/kg i.p. directly on reperfusion | Provided protection (lesion size reduction).[2][4] | [2][4] |
| Sprague-Dawley Rats (MCAo) | 20 mg/kg | Remarkable decrease in infarct volume and cerebral edema.[5] | [5] |
| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | 1 and 10 mg/kg/day | Delayed appearance of brain damage from 40±5 days (control) to 60±5 days (1 mg/kg).[6][7] 30% of rats on 10 mg/kg showed no damage after 100 days.[7] | [6][7] |
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAo) Model
The MCAo model is a standard method to induce focal cerebral ischemia.
-
Animal Preparation: Mice (e.g., 129/SV wild-type) or rats (e.g., Sprague-Dawley) are anesthetized.[2][4][5]
-
Surgical Procedure: A midline neck incision is made, and the common carotid artery is exposed. A nylon filament (e.g., 6-0 monofilament) with a rounded tip is introduced into the external carotid artery stump and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery.[2][5]
-
Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 1 or 2 hours) to induce ischemia.[1][2] It is then withdrawn to allow for reperfusion.
-
This compound Administration: this compound is administered via various routes (intravenous, intraperitoneal, subcutaneous) at specified doses and time points relative to the MCAo procedure (either as a pretreatment or post-event treatment).[1][2]
-
Outcome Assessment: At a predetermined time post-reperfusion (e.g., 24 hours or 5 days), animals are euthanized. Brains are sectioned and stained (e.g., with cresyl violet or TTC) to quantify infarct volume.[5] Neurological function is assessed using behavioral tests like the Bederson score, pole test, or wire-hanging test.[2]
Visualizing the MCAo Experimental Workflow
Mechanisms of Neuroprotection
This compound's neuroprotective effects are multifactorial, involving the modulation of several key signaling pathways related to inflammation, oxidative stress, and cell survival.
Anti-Inflammatory Effects
This compound has been shown to attenuate inflammatory cascades in the brain following injury. This includes reducing the activation of microglia and suppressing the expression of pro-inflammatory cytokines.[8][9][10]
Quantitative Data on Anti-Inflammatory Markers:
| Model System | This compound Treatment | Key Quantitative Outcomes | Reference |
| Rat Subarachnoid Hemorrhage (SAH) | 10 mg/kg oral, 7 days pre-SAH | Prevented increased expression of TNF-α. Inhibited NF-κB activation.[8] | [8] |
| Stroke-Prone Rats (SHRSP) | 1 and 10 mg/kg/day | Attenuated transcription of IL-1β and TNF-α in the kidney and P-selectin in brain vessels.[7] | [7] |
| Cultured Microglial Cells | Varies | Inhibited LPS-induced production of IL-1β and TNF-α. Increased production of anti-inflammatory IL-10.[9] | [9] |
| Rat Global Ischemia | 10 mg/kg oral, 7 days pre-treatment | Attenuated increases in TNF-α and ICAM-1.[11] | [11] |
Attenuation of Oxidative Stress
This compound mitigates oxidative damage by reducing the production of reactive oxygen species (ROS) and enhancing endogenous antioxidant defenses.[12][13][14]
Quantitative Data on Oxidative Stress Markers:
| Model System | This compound Treatment | Key Quantitative Outcomes | Reference |
| Noise-Exposed Rats | Not specified | Increased superoxide (B77818) dismutase (SOD) values in cerebral cortex and brainstem. Reduced malondialdehyde (MDA) values in the brainstem.[12][13] | [12][13] |
| Rat Global Ischemia | 10 mg/kg oral, 7 days pre-treatment | Inhibited hippocampal content of MDA and nitric oxide. Boosted glutathione (B108866) and SOD.[11] | [11] |
| LPS-Induced Neuroinflammation (Rats) | This compound-loaded nanoemulsions | Decreased TBARS levels in the cortex by 3.9 times. Increased thiol (SH) levels in the cerebellum by 1.7 times.[14] | [14] |
| Rat Subarachnoid Hemorrhage (SAH) | 10 mg/kg oral, 7 days pre-SAH | Inhibited brain superoxide production.[8] | [8] |
Modulation of Pro-Survival Signaling Pathways
A crucial aspect of this compound's neuroprotective action is the activation of cell survival pathways, most notably the PI3K/Akt pathway, and the modulation of nitric oxide synthase (NOS) activity.
-
PI3K/Akt Pathway: Activation of this pathway is a central mechanism for statin-induced neuroprotection.[15][16] this compound treatment leads to increased phosphorylation of Akt (p-Akt), which in turn promotes cell survival and inhibits apoptosis.[2][3]
-
eNOS Upregulation: this compound consistently upregulates the expression and activity of endothelial nitric oxide synthase (eNOS).[1][2][5][7] The resulting increase in nitric oxide (NO) bioavailability is thought to improve cerebral blood flow and exert direct neuroprotective effects.
-
iNOS and nNOS Modulation: In contrast to eNOS, this compound has been shown to inhibit the expression of inducible NOS (iNOS), which is associated with inflammatory damage.[5] Some studies also report an inhibition of neuronal NOS (nNOS), which can prevent excitotoxicity.[17][18][19]
Visualizing this compound's Signaling Pathways
Detailed Experimental Protocols
This section provides synthesized methodologies for key assays used to evaluate this compound's neuroprotective effects.
Protocol: Western Blot for Protein Expression (e.g., p-Akt, eNOS)
-
Tissue Preparation: Brain tissue (e.g., ischemic cortex) is harvested and homogenized in lysis buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: The total protein concentration of the lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein (e.g., 20-50 µg) are loaded onto a sodium dodecyl sulfate-polyacrylamide gel and separated by electrophoresis.
-
Electrotransfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific binding. It is then incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., rabbit anti-p-Akt, mouse anti-eNOS).
-
Secondary Antibody & Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]
-
Analysis: Band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Protocol: Measurement of Oxidative Stress Markers (MDA/TBARS)
-
Sample Preparation: Brain tissue is homogenized in a suitable buffer (e.g., ice-cold KCl solution).
-
Reaction Mixture: An aliquot of the homogenate is mixed with reagents such as thiobarbituric acid (TBA) and trichloroacetic acid (TCA).[14]
-
Incubation: The mixture is heated in a water bath (e.g., at 95°C for 30-60 minutes) to allow the reaction between malondialdehyde (MDA) and TBA to form a colored product.
-
Extraction & Measurement: After cooling, the mixture is centrifuged. The absorbance of the supernatant is measured spectrophotometrically at a specific wavelength (e.g., 532 nm).
-
Quantification: The concentration of MDA is calculated using a standard curve generated with a known concentration of MDA or a standard equivalent. Results are typically expressed as nmol per mg of protein.
Conclusion and Future Directions
The preclinical data strongly support the neuroprotective potential of this compound across various models of neurological injury. The cholesterol-independent, or 'pleiotropic', effects—notably the activation of the PI3K/Akt/eNOS pathway and the suppression of inflammation and oxidative stress—are central to its mechanism of action.[3] These findings warrant further investigation into the development of this compound, potentially in novel formulations like intravenous or nanoemulsion-based systems, for the acute treatment and prevention of neurological disorders.[2][14] Future preclinical studies should aim to further elucidate the downstream targets of these pathways and explore the efficacy of this compound in chronic neurodegenerative disease models.
References
- 1. This compound, a new HMG-CoA reductase inhibitor, upregulates endothelial nitric oxide synthase and protects from ischemic stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intravenous this compound for acute stroke treatment: an animal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. The protective effect of this compound on ischemic brain injury and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. This compound, but not simvastatin, provides end-organ protection in stroke-prone rats by antiinflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound ameliorates early brain injury after subarachnoid hemorrhage via suppression of superoxide formation and nuclear factor-kappa B activation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound enhances anti-inflammatory and inhibits pro-inflammatory functions in cultured microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | CoQ10 Augments this compound Neuroprotective Effect in a Model of Global Ischemia via Inhibition of NF-κB/JNK3/Bax and Activation of Akt/FOXO3A/Bim Cues [frontiersin.org]
- 12. Possible effects of this compound on noise-induced oxidative stress in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Possible effects of this compound on noise-induced oxidative stress in rat brain. | Semantic Scholar [semanticscholar.org]
- 14. tandfonline.com [tandfonline.com]
- 15. ahajournals.org [ahajournals.org]
- 16. Statins Enhance Expression of Growth Factors and Activate the PI3K/Akt-mediated Signaling Pathway after Experimental Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound-induced neuroprotection in cortical neurons exposed to OGD/reoxygenation is due to nitric oxide inhibition and ERK1/2 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound-induced neuroprotection in cortical neurons exposed to OGD/reoxygenation is due to nitric oxide inhibition and ERK1/2 pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Preparation of Rosuvastatin Solutions for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rosuvastatin is a competitive inhibitor of HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol synthesis.[1][2] Beyond its well-established lipid-lowering effects, this compound exhibits pleiotropic properties, including anti-inflammatory, anti-proliferative, and anti-apoptotic effects, making it a valuable tool for in vitro research in fields such as cardiovascular disease, oncology, and inflammation.[3][4][5]
Proper preparation of this compound solutions is critical for obtaining accurate, reproducible, and reliable experimental results in cell culture. This document provides detailed protocols for the solubilization, storage, and application of this compound for in vitro studies.
Physicochemical and Solubility Data
This compound is typically supplied as a calcium salt, which is a crystalline solid.[1] Its solubility in common laboratory solvents is crucial for the preparation of stock solutions. For cell culture experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions due to its high solvating power and compatibility with most cell culture media at low final concentrations.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature | Reference(s) |
| DMSO | ~5 - 100 mg/mL | 25 °C | [1][6][7] |
| Ethanol | ~1 mg/mL | 25 °C | [1][6] |
| Water | < 1 mg/mL | 25 °C | [6][7] |
| PBS (pH 7.2) | ~5 mg/mL | Not Specified | [1] |
| Dimethylformamide (DMF) | ~5 mg/mL | Not Specified | [1] |
| Methanol | Soluble | Not Specified | [6][8] |
Note: It is recommended to use fresh, anhydrous DMSO, as it is hygroscopic and the presence of water can reduce the solubility of the compound.
Experimental Protocols
Protocol for High-Concentration Stock Solution Preparation (e.g., 100 mM in DMSO)
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be stored for long-term use.
Materials:
-
This compound calcium (MW: 1001.14 g/mol for the calcium salt)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (optional, if sterilization is required)
Procedure:
-
Calculation: Determine the mass of this compound calcium needed. To prepare 1 mL of a 100 mM stock solution: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.1 mol/L x 0.001 L x 1001.14 g/mol x 1000 mg/g = 100.11 mg
-
Weighing: Accurately weigh the calculated amount of this compound calcium powder in a sterile microcentrifuge tube.
-
Solubilization: Add the required volume of anhydrous DMSO (e.g., 1 mL for 100.11 mg) to the tube.
-
Mixing: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional): If needed, sterilize the stock solution by passing it through a 0.22 µm DMSO-compatible syringe filter into a new sterile tube.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to prevent repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C as detailed in Table 2.
Protocol for Working Solution Preparation in Cell Culture Medium
This protocol details the dilution of the stock solution to the final desired concentration for treating cells.
Materials:
-
High-concentration this compound stock solution (from Protocol 3.1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile pipette tips and pipettors
-
Cell culture plates/flasks with seeded cells
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculation: Determine the volume of stock solution needed. For example, to prepare 10 mL of medium with a final concentration of 10 µM from a 100 mM stock: V1 = (C2 x V2) / C1 V1 = (10 µM x 10 mL) / 100,000 µM = 0.001 mL = 1 µL
-
Dilution:
-
Direct Dilution: For volumes that can be accurately pipetted (like 1 µL), add the calculated volume of the stock solution directly to the pre-warmed cell culture medium.
-
Serial Dilution (Recommended): To improve accuracy for smaller volumes, perform an intermediate dilution first. For example, add 2 µL of the 100 mM stock to 198 µL of medium to create a 1 mM intermediate solution. Then, add 100 µL of this 1 mM solution to 9.9 mL of medium to achieve the final 10 µM concentration.
-
-
Mixing: Mix the working solution gently but thoroughly by pipetting up and down or swirling the flask.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of culture medium. The final DMSO concentration should be identical to the this compound-treated samples and ideally kept below 0.1% to prevent solvent-induced cytotoxicity.[6]
-
Cell Treatment: Remove the existing medium from the cells and replace it with the prepared working solution or vehicle control medium.
-
Incubation: Return the cells to the incubator for the desired treatment period.
Storage and Stability
Proper storage is essential to maintain the chemical integrity and biological activity of this compound. The compound is sensitive to acidic conditions, moisture, and light.[9][10]
Table 2: Recommended Storage and Stability of this compound
| Form | Storage Temperature | Approximate Stability | Reference(s) |
| Solid Powder | -20°C | ≥ 2 years | [11] |
| Stock Solution in DMSO | -80°C | ~6 months | [11] |
| Stock Solution in DMSO | -20°C | ~1 month | [11] |
| Aqueous Working Solution | 2-8°C | ≤ 1 day | [1] |
Note: Avoid repeated freeze-thaw cycles of the stock solution. Aqueous solutions should be prepared fresh before each experiment.
Application Examples in Cell Culture
This compound has been utilized across a wide range of concentrations in various cell lines to investigate its biological effects.
Table 3: Examples of this compound Concentrations Used in Cell Culture
| Cell Line(s) | Concentration Range | Observed Effect(s) | Reference(s) |
| A375, WM1552C (Melanoma) | 0.01 - 10 µM | Dose-dependent reduction in cell viability (IC50 = 2.3 µM for A375) | [12] |
| MCF-7 (Breast Cancer) | 31.25 - 1000 µg/mL | Cytotoxic effect (IC50 = 96.12 µg/mL) | |
| Rat Nucleus Pulposus (NP) Cells | 1 - 30 µM | Reversal of TNF-α-induced degeneration; suppression of senescence | |
| Human Coronary Artery Endothelial Cells (HCAECs) | Not Specified | Suppression of apoptosis | [5] |
| INS-1 832/13 (Insulinoma) | 20 nM - 20 µM | Increased basal insulin (B600854) secretion at ≥ 2 µM | [13] |
| Microglia | Not Specified | Inhibition of cell proliferation and adhesion | [14] |
Signaling Pathways Modulated by this compound
This compound's primary target is HMG-CoA reductase, but its effects extend to several downstream and independent signaling pathways.
-
HMG-CoA Reductase/Mevalonate Pathway: As a direct competitive inhibitor, this compound blocks the conversion of HMG-CoA to mevalonate, a crucial precursor for cholesterol and various non-steroidal isoprenoid compounds essential for cell function.[13]
-
HMGB1/NF-κB Pathway: In nucleus pulposus cells, this compound has been shown to protect against inflammatory responses by regulating the HMGB1/NF-κB pathway, reducing the phosphorylation and nuclear translocation of p65.[4]
-
JAK2/STAT3 Pathway: this compound can exert anti-apoptotic effects in human coronary artery endothelial cells by upregulating and activating the JAK2/STAT3 signaling pathway.[5]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound suppresses TNF-α-induced matrix catabolism, pyroptosis and senescence via the HMGB1/NF-κB signaling pathway in nucleus pulposus cells: Role of this compound in alleviating intervertebral disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Statin this compound inhibits apoptosis of human coronary artery endothelial cells through upregulation of the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. jpionline.org [jpionline.org]
- 11. benchchem.com [benchchem.com]
- 12. Anti-proliferative and cytotoxic activity of this compound against melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Treatment Affects Both Basal and Glucose-Induced Insulin Secretion in INS-1 832/13 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Protocol for Assessing Rosuvastatin Efficacy in Mouse Models of Atherosclerosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the efficacy of rosuvastatin in preclinical mouse models of atherosclerosis. The protocols outlined below detail the experimental workflow, from animal model selection and drug administration to the quantification of atherosclerotic plaques and analysis of relevant biomarkers.
Animal Models and this compound Administration
The selection of an appropriate mouse model is critical for studying atherosclerosis. The most common models are Apolipoprotein E-deficient (ApoE-/-) and Low-Density Lipoprotein Receptor-deficient (Ldlr-/-) mice, which spontaneously develop hypercholesterolemia and atherosclerotic lesions.[1][2]
Experimental Groups:
-
Control Group: ApoE-/- or Ldlr-/- mice fed a standard chow or high-fat diet (HFD).
-
Vehicle Group: Mice receiving the vehicle (e.g., saline or carboxymethylcellulose) used to dissolve this compound.
-
This compound-Treated Group: Mice receiving this compound, typically administered orally via gavage.
This compound Dosing and Administration:
This compound is typically administered at a dose of 5-10 mg/kg/day.[3] The treatment duration can range from 8 to 20 weeks, depending on the specific research question and the mouse model used.[3][4]
Quantification of Atherosclerosis
The primary endpoint for assessing this compound efficacy is the quantification of atherosclerotic plaque burden. This is achieved through two main methods: en face analysis of the entire aorta and histological analysis of the aortic root.
En Face Aorta Analysis
This method provides an overall assessment of the atherosclerotic lesion area throughout the aorta.[5][6]
Protocol:
-
Aorta Dissection: Euthanize the mouse and perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative solution (e.g., 4% paraformaldehyde).[6][7] Carefully dissect the entire aorta from the heart to the iliac bifurcation.[5]
-
Adventitial Tissue Removal: Under a dissecting microscope, meticulously remove the surrounding adventitial fat and connective tissue.[5][8]
-
Aorta Pinning: Cut the aorta longitudinally and pin it flat on a black wax pan, intima side up.[5]
-
Oil Red O Staining:
-
Prepare a fresh Oil Red O working solution (0.3-0.5% in isopropanol (B130326) or methanol, then diluted with water).[1][3]
-
Rinse the aorta with 70-78% alcohol.[3]
-
Incubate the aorta in the Oil Red O solution for 15-60 minutes.[1][3]
-
Destain with 70-80% alcohol to remove background staining.[3]
-
Wash with distilled water.[9]
-
-
Imaging and Quantification:
-
Image the stained aorta using a digital camera or a dissecting microscope with a camera.
-
Use image analysis software (e.g., ImageJ) to quantify the total aortic area and the red-stained lesion area.[8]
-
Express the atherosclerotic burden as the percentage of the total aortic surface area covered by lesions.[10]
-
Aortic Root Histology
This technique allows for detailed analysis of plaque morphology and composition in a region prone to lesion development.[2][10][11]
Protocol:
-
Tissue Preparation: After perfusion and fixation, embed the upper portion of the heart and aortic root in Optimal Cutting Temperature (OCT) compound for cryosectioning.[12][13]
-
Cryosectioning: Cut serial cross-sections (typically 5-10 µm thick) through the aortic root, starting from the appearance of the aortic valve leaflets.[2][14]
-
Staining:
-
Oil Red O and Hematoxylin (B73222): Stain sections with Oil Red O to visualize neutral lipids (red) within the plaque and counterstain with hematoxylin to visualize cell nuclei (blue).[15] This allows for the quantification of the lipid-laden area within the plaque.
-
Hematoxylin and Eosin (H&E): Provides general morphological information about the plaque, including the fibrous cap and necrotic core.[15][16]
-
Masson's Trichrome: Stains collagen blue, allowing for the assessment of fibrous cap thickness and plaque stability.[11]
-
-
Immunohistochemistry:
-
Use specific antibodies to identify and quantify different cell types within the plaque, such as macrophages (e.g., anti-MOMA-2 or anti-CD68).[11][17]
-
The general procedure involves antigen retrieval, blocking, primary and secondary antibody incubations, and visualization using a suitable detection system.[5][17]
-
-
Image Analysis:
-
Capture images of the stained sections using a microscope.
-
Use image analysis software to measure the total plaque area, lipid content, collagen content, and macrophage-positive area.[11]
-
Analysis of Biochemical Markers
Assessing changes in plasma lipids and inflammatory markers provides further insight into the mechanisms of this compound's anti-atherosclerotic effects.
Plasma Lipid Profile
Protocol:
-
Blood Collection: Collect blood from mice via cardiac puncture or from the saphenous vein into EDTA-containing tubes.[9][18]
-
Plasma Separation: Centrifuge the blood to separate the plasma.[18]
-
Lipid Measurement:
Inflammatory Markers
Protocol:
-
Plasma Preparation: Use plasma samples collected as described above.
-
ELISA:
-
Use commercially available ELISA kits to measure the plasma concentrations of key inflammatory cytokines and chemokines, such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Monocyte Chemoattractant Protein-1 (MCP-1/CCL2).[16]
-
These kits typically involve coating a plate with a capture antibody, adding the plasma sample, followed by a detection antibody and a substrate for colorimetric or chemiluminescent detection.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between experimental groups.
Table 1: Effect of this compound on Atherosclerotic Lesion Area
| Parameter | Control Group | Vehicle Group | This compound Group |
| En Face Lesion Area (%) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Aortic Root Plaque Area (μm²) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Aortic Root Lipid Content (%) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Aortic Root Macrophage Area (%) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Aortic Root Collagen Content (%) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Effect of this compound on Plasma Lipid Profile
| Parameter | Control Group | Vehicle Group | This compound Group |
| Total Cholesterol (mg/dL) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Triglycerides (mg/dL) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| HDL-Cholesterol (mg/dL) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| LDL-Cholesterol (mg/dL) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Effect of this compound on Plasma Inflammatory Markers
| Parameter | Control Group | Vehicle Group | This compound Group |
| IL-6 (pg/mL) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| TNF-α (pg/mL) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| MCP-1 (pg/mL) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound efficacy.
This compound's Potential Anti-Atherosclerotic Signaling Pathway
Caption: Potential mechanisms of this compound in atherosclerosis.
References
- 1. Assessing Atherosclerosis in the Aorta from AAV8-PCSK9-Injected Mice by Oil Red O Staining [jove.com]
- 2. umassmed.edu [umassmed.edu]
- 3. Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunostaining of Macrophages, Endothelial Cells, and Smooth Muscle Cells in the Atherosclerotic Mouse Aorta | Veterian Key [veteriankey.com]
- 5. researchgate.net [researchgate.net]
- 6. A sensitive and convenient method for lipoprotein profile analysis of individual mouse plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Video: Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model [jove.com]
- 8. resources.bio-techne.com [resources.bio-techne.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Quantification of Atherosclerosis in Mice [jove.com]
- 11. web2.bilkent.edu.tr [web2.bilkent.edu.tr]
- 12. Oil Red O and Hematoxylin and Eosin Staining for Quantification of Atherosclerosis Burden in Mouse Aorta and Aortic Root | Springer Nature Experiments [experiments.springernature.com]
- 13. signosisinc.com [signosisinc.com]
- 14. Immunostaining of macrophages, endothelial cells and smooth muscle cells in the atherosclerotic mouse aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 15. content.abcam.com [content.abcam.com]
- 16. resources.bio-techne.com [resources.bio-techne.com]
- 17. Cholesterol Assay Kit - HDL and LDL/VLDL (ab65390) | Abcam [abcam.com]
- 18. Sequential ELISA to profile multiple cytokines from small volumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bosterbio.com [bosterbio.com]
- 20. Systemic Inflammation in C57BL/6J Mice Receiving Dietary Aluminum Sulfate; Up-Regulation of the Pro-Inflammatory Cytokines IL-6 and TNFα, C-Reactive Protein (CRP) and miRNA-146a in Blood Serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Rosuvastatin Concentration in Plasma using High-Performance Liquid Chromatography (HPLC)
This document provides detailed methodologies for the quantitative analysis of rosuvastatin in plasma samples using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals involved in pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.
This compound is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, and is widely prescribed to manage dyslipidemia.[1][2] Accurate measurement of its concentration in biological matrices like plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[1] HPLC, particularly when coupled with Ultraviolet (UV) or tandem mass spectrometry (MS/MS) detectors, is a robust and widely used technique for this purpose.[3]
This note details two validated methods: a reversed-phase HPLC method with UV detection, which is cost-effective and suitable for many laboratories, and a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for applications requiring lower detection limits.
Method Comparison and Data Presentation
A variety of HPLC methods have been developed for this compound quantification. The choice of method often depends on the required sensitivity, sample throughput, and available equipment. Key parameters for several published methods are summarized below for easy comparison.
Table 1: Summary of HPLC Methods for this compound Quantification in Plasma
| Parameter | Method 1: RP-HPLC-UV | Method 2: LC-MS/MS | Method 3: LC-MS/MS (High-Throughput) |
| Sample Preparation | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) | Supported Liquid Extraction (SLE) |
| Chromatography Column | Kromasil KR 100-5C18 (4.6 x 250 mm, 5 µm)[4][5] | YMC J' Sphere ODS H-80 (4.6 x 150 mm, 4.0 µm)[6][7] | Accucore RP-MS[8] |
| Mobile Phase | 0.05 M Formic Acid : Acetonitrile (B52724) (55:45, v/v)[4][5][9] | 0.2% Formic Acid in Water : Acetonitrile (40:60, v/v)[6][7] | Gradient Elution with Methanol (B129727) and 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min[4][5][9] | 1.0 mL/min[6][7] | Not Specified |
| Internal Standard (IS) | Ketoprofen[4] | Atorvastatin[6][7] or this compound-D6[10] | d6-Rosuvastatin[8] |
| Detection | UV at 240 nm[4][5][9] | MS/MS (MRM, Positive Mode)[6][7] | MS/MS (SRM, Positive HESI)[8] |
| Retention Time (this compound) | 8.6 min[4][5] | ~6.0 min run time[6][7] | Not Specified |
| Linearity Range | 0.02 - 10 µg/mL[4][5][9] | 1.0 - 50.0 ng/mL[6][7] | 0.1 - 50 ng/mL[10] |
| Lower Limit of Quantification (LLOQ) | 0.02 µg/mL (20 ng/mL)[4][5][9] | 1.0 ng/mL[6][7] | 0.1 ng/mL[10] |
| Recovery | 85 - 110%[4][5] | > 50.14%[6][7] | 96.3%[10] |
Experimental Workflows and Diagrams
The general workflow for analyzing this compound in plasma involves sample collection, preparation to isolate the drug from plasma components, chromatographic separation, and finally, detection and quantification.
Caption: High-level overview of the this compound plasma analysis workflow.
The sample preparation step is critical for removing interferences and concentrating the analyte. The following diagram details a common Liquid-Liquid Extraction (LLE) procedure.
Caption: Step-by-step workflow for the LLE sample preparation method.
Detailed Experimental Protocols
Protocol 1: RP-HPLC with UV Detection
This protocol is based on a validated method for the determination of this compound in rat plasma and is suitable for pharmacokinetic studies.[4][9]
1. Materials and Reagents
-
This compound Calcium and Ketoprofen (B1673614) (Internal Standard) reference standards
-
Acetonitrile and Methanol (HPLC grade)
-
Formic Acid (Analytical grade)[4]
-
Milli-Q or ultrapure water
-
Drug-free plasma with EDTA as anticoagulant
2. Standard and Sample Preparation
-
Stock Solutions: Prepare stock solutions of this compound and ketoprofen in methanol (e.g., 1 mg/mL). Store at approximately 5°C.[4]
-
Working Solutions: Prepare working stock solutions of this compound by diluting the main stock in methanol to create concentrations for calibration standards (e.g., 0.4 to 200 µg/mL).[4]
-
Calibration Standards: On the day of analysis, spike 100 µL of control plasma with appropriate amounts of the this compound working solutions and a fixed amount of the internal standard to yield final concentrations in the desired range (e.g., 0.02 to 10 µg/mL).[4]
-
Quality Control (QC) Samples: Prepare QC samples in bulk at low, medium, and high concentrations in the same manner as calibration standards.[5]
3. Sample Extraction (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample (unknown, standard, or QC) into a microcentrifuge tube.
-
Add the internal standard (e.g., ketoprofen equivalent to 1 µg) and vortex for 15 seconds.[4]
-
Add 2 mL of acetonitrile and vortex vigorously for 2 minutes to precipitate proteins.[4]
-
Centrifuge the mixture for 5 minutes at 3200 rpm.[4]
-
Carefully transfer the upper organic layer (approximately 1.8 mL) to a clean tube.[4]
-
Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.[4][5]
-
Reconstitute the dried residue in 150 µL of the HPLC mobile phase.[4]
-
Inject 100 µL of the reconstituted sample into the HPLC system.[4]
4. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Kromasil KR 100-5C18 (4.6 x 250 mm, 5 µm particle size).[4][5]
-
Mobile Phase: Isocratic mixture of 0.05 M formic acid and acetonitrile (55:45, v/v).[4][5][9]
-
Column Temperature: Ambient.
-
Run Time: Approximately 15 minutes to allow for elution of the internal standard.
5. Data Analysis
-
Quantification is based on the ratio of the peak area of this compound to the peak area of the internal standard.[5]
-
Construct a calibration curve by plotting the peak area ratio against the this compound concentration for the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.
Protocol 2: LC-MS/MS with Solid Phase Extraction (SPE)
This protocol offers higher sensitivity and selectivity, making it suitable for studies with low dosage or for detailed metabolite analysis. It is based on established LC-MS/MS methodologies.[6][7][8]
1. Materials and Reagents
-
This compound and a suitable internal standard (e.g., Atorvastatin or deuterated this compound-D6).[6][10]
-
Acetonitrile and Methanol (LC-MS grade).
-
Formic Acid (LC-MS grade).
-
Ultrapure water.
-
Drug-free plasma (EDTA).
-
SPE cartridges (e.g., reversed-phase).[8]
2. Standard and Sample Preparation
-
Stock and Working Solutions: Prepare as described in Protocol 1, but using LC-MS grade solvents. Concentrations will be lower to match the sensitivity of the instrument (e.g., linearity range of 1.0 to 50.0 ng/mL).[6][7]
-
Calibration and QC Samples: Prepare by spiking drug-free plasma as described in Protocol 1.
3. Sample Extraction (Solid Phase Extraction)
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[8]
-
Load 100 µL of the plasma sample (pre-spiked with internal standard) onto the cartridge.[8]
-
Wash the cartridge to remove interferences, typically with a weak organic solution (e.g., 500 µL of 0.1% formic acid, followed by 500 µL of 10% methanol).[8]
-
Elute this compound and the internal standard with a stronger organic solvent (e.g., 2 x 200 µL of 90% methanol).[8]
-
Evaporate the eluate to dryness under nitrogen at 40°C.[8]
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase.[8]
4. Chromatographic and Mass Spectrometric Conditions
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: YMC J' Sphere ODS H-80 (4.6 x 150 mm, 4.0 µm) or equivalent C18 column.[6][7]
-
Mobile Phase: Isocratic or gradient elution. A common isocratic mobile phase is 0.2% formic acid in water and acetonitrile (40:60, v/v).[6][7]
-
Flow Rate: 1.0 mL/min (a split may be used before the ion source).[6][7]
-
Ionization Source: Heated Electrospray Ionization (HESI) in positive mode.[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).[6][7][8]
5. Method Validation and Stability For both protocols, full method validation should be performed according to regulatory guidelines (e.g., FDA or ICH). This includes assessing specificity, linearity, accuracy, precision (intra- and inter-day), recovery, and stability. This compound has been found to be stable in plasma for at least one month when stored at -80°C and for several hours at room temperature (bench-top stability).[4][5][6] Reconstituted samples are typically stable in the autosampler for at least 8-24 hours at 5-10°C.[4][6][7]
References
- 1. omicsonline.org [omicsonline.org]
- 2. Validated High-Performance Liquid Chromatographic Method for the Estimation of this compound Calcium in Bulk and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Determination of this compound in rat plasma by HPLC: Validation and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. lcms.cz [lcms.cz]
- 9. scispace.com [scispace.com]
- 10. A rapid method for determination of this compound in blood plasma with supported liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rosuvastatin Dosage Calculation in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosuvastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] It is widely used in preclinical rodent models to investigate hyperlipidemia, atherosclerosis, and other cardiovascular diseases. Accurate dosage calculation and appropriate experimental protocols are critical for obtaining reliable and reproducible data in such in vivo studies. These application notes provide a comprehensive guide to calculating this compound dosages for rats and mice, along with detailed protocols for drug administration and induction of hyperlipidemia.
This compound Dosage Calculation
Allometric Scaling and Human Equivalent Dose (HED)
Translating a human dose to a rodent-equivalent dose is not a simple matter of adjusting for body weight. Allometric scaling, which accounts for differences in metabolic rates and body surface area, is the standard method. The Human Equivalent Dose (HED) can be calculated from an animal dose using the following formula:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
Conversely, to determine the Animal Equivalent Dose (AED) from a human dose:
AED (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)
The Km factor is a conversion factor that relates body weight to body surface area.
Table 1: Body Surface Area Conversion Factors
| Species | Body Weight (kg) | Km Factor |
| Human | 60 | 37 |
| Rat | 0.15 | 6 |
| Mouse | 0.02 | 3 |
Recommended Dose Ranges for Rodent Studies
The appropriate dose of this compound will depend on the specific research question, the rodent model used, and the desired level of HMG-CoA reductase inhibition. The following table summarizes doses reported in the literature for various applications.
Table 2: Reported this compound Doses in Rodent Studies
| Species | Dose Range (mg/kg/day) | Route of Administration | Application |
| Rat | 1 - 25 | Oral gavage, Intraperitoneal | Pharmacokinetic studies, Hyperlipidemia models[2][3] |
| 50 - 80 | Oral gavage | Toxicity and fertility studies | |
| Mouse | 1 - 10 | Oral gavage | Hyperlipidemia models, Mitochondrial function studies |
| 20 - 60 | Oral gavage | Toxicity studies, Pharmacodynamic studies |
Pharmacokinetic Parameters of this compound in Rodents
Understanding the pharmacokinetic profile of this compound in the chosen animal model is crucial for designing experiments, particularly for determining sampling time points.
Table 3: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng·h/mL) | t1/2 (h) | Reference |
| 10 | ~150 | ~4 | ~1200 | ~11 | [3] |
| 100 | ~10,000 | ~3 | ~13,000 | ~11.7 | [4] |
Note: Pharmacokinetic parameters can vary significantly based on the rat strain, age, sex, and formulation of this compound used.
Pharmacokinetic data for mice is less consistently reported in tabular format. However, studies have shown that after oral administration, this compound is rapidly absorbed.[5] Peak plasma concentrations are generally observed within the first few hours, and the drug preferentially distributes to the liver, its target organ.[5]
Experimental Protocols
Preparation of this compound for Oral Gavage
This compound calcium is sparingly soluble in water. Therefore, a suitable vehicle is required for oral administration.
Materials:
-
This compound calcium powder
-
Vehicle (select one):
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Phosphate-Buffered Saline (PBS)
-
A mixture of Dimethyl sulfoxide (B87167) (DMSO) and Polyethylene glycol (PEG) 400 (e.g., 4% DMSO and 30% PEG 400 in water)
-
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the total amount of this compound and vehicle needed for the entire study, including a slight overage.
-
Weigh the required amount of this compound calcium powder.
-
In a sterile tube, add the vehicle.
-
Gradually add the this compound powder to the vehicle while vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for a few minutes to aid in dispersion.
-
Store the preparation at 4°C and protect it from light. Shake well before each use.
Oral Gavage Procedure
Materials:
-
Prepared this compound suspension
-
Appropriate gauge gavage needle (for mice: 20-22 gauge, 1.5 inches; for rats: 16-18 gauge, 2-3 inches)
-
Syringe
Protocol:
-
Weigh the animal to determine the correct volume of suspension to administer. The maximum recommended volume for oral gavage is 10 mL/kg for both mice and rats.
-
Gently restrain the animal. For mice, scruff the back of the neck to immobilize the head. For rats, hold the animal firmly by the shoulders.
-
Measure the length of the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the esophagus, advance it to the predetermined depth.
-
Slowly administer the this compound suspension.
-
Gently remove the gavage needle.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
Induction of Hyperlipidemia in Rodents
A high-fat, high-cholesterol diet is commonly used to induce hyperlipidemia in rodents.
Materials:
-
Standard rodent chow
-
Cholesterol powder
-
Cholic acid
-
A source of fat (e.g., coconut oil, lard)
Protocol:
-
Prepare the hyperlipidemic diet. A common formulation consists of standard chow supplemented with:
-
1-2% (w/w) Cholesterol
-
0.5% (w/w) Cholic acid
-
10-20% (w/w) Fat
-
-
Mix the components thoroughly to ensure a uniform diet.
-
Provide the hyperlipidemic diet and water ad libitum to the animals.
-
The induction period can range from 4 to 12 weeks, depending on the desired severity of hyperlipidemia.[6][7]
-
Monitor the animals' body weight and food consumption regularly.
-
Collect blood samples at baseline and at the end of the induction period to measure lipid profiles (total cholesterol, LDL-C, HDL-C, and triglycerides).
Visualization of Pathways and Workflows
Caption: Experimental workflow for a typical in vivo rodent study.
Caption: HMG-CoA reductase pathway and the inhibitory action of this compound.
References
- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics and disposition of this compound, a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor, in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. saudijournals.com [saudijournals.com]
- 6. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modelling hypercholesterolaemia in rats using high cholesterol diet - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Screening of Rosuvastatin Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rosuvastatin is a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] By competitively inhibiting this enzyme, this compound effectively reduces cholesterol production, leading to a decrease in low-density lipoprotein (LDL) cholesterol levels in the blood.[4] This mechanism of action has established this compound as a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular diseases.[5][6] The development of novel this compound analogues aims to identify compounds with improved efficacy, selectivity, and pharmacokinetic profiles.
These application notes provide detailed protocols for a panel of cell-based assays essential for the preliminary screening and characterization of this compound analogues. The described assays are designed to assess the primary pharmacological activity (HMG-CoA reductase inhibition), cellular effects on cholesterol uptake, and potential cytotoxicity of test compounds.
Key Signaling Pathway: HMG-CoA Reductase Pathway
The primary target of this compound and its analogues is the HMG-CoA reductase enzyme, a critical component of the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis.
Caption: HMG-CoA Reductase Signaling Pathway.
Experimental Workflow for Screening this compound Analogues
A systematic workflow is crucial for the efficient screening of a library of this compound analogues. The following diagram outlines a typical experimental pipeline, starting from the primary enzymatic assay to more complex cell-based functional and toxicity assays.
Caption: Experimental Workflow for Screening this compound Analogues.
Screening Cascade Logic
The decision-making process for advancing compounds through the screening funnel can be visualized as a logical cascade. This ensures that resources are focused on the most promising candidates.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. [Pharmacologic characteristics of this compound, a new HMG-CoA reductase inhibitor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical and clinical pharmacology of this compound, a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C22H28FN3O6S | CID 446157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound: a new HMG-CoA reductase inhibitor for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Rosuvastatin to Investigate Lipid Metabolism Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosuvastatin, a member of the statin class of drugs, is a potent and selective inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] Its primary clinical application is the reduction of elevated low-density lipoprotein cholesterol (LDL-C) to mitigate cardiovascular disease risk.[4][5] Beyond its therapeutic use, this compound serves as a critical research tool for elucidating the complex regulatory networks governing lipid metabolism. By specifically targeting a key enzymatic step, it allows for the detailed study of feedback mechanisms, signaling cascades, and the interplay between different lipid species. These notes provide an overview of this compound's mechanism, its quantitative effects on lipid profiles, and detailed protocols for its application in experimental settings.
Core Mechanism of Action in Lipid Metabolism
This compound exerts its lipid-lowering effects primarily in the liver.[6] Its mechanism can be dissected into several key steps:
-
Inhibition of HMG-CoA Reductase : this compound competitively and reversibly binds to HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonate, a crucial precursor for cholesterol synthesis.[3][7] This action effectively reduces the production of cholesterol within hepatocytes.[2]
-
Activation of SREBP-2 Pathway : The resulting depletion of intracellular cholesterol is sensed by the cell, triggering a compensatory feedback loop. This involves the activation of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a key transcription factor in lipid homeostasis.[8] In response to low sterol levels, SREBP-2 is cleaved and translocates to the nucleus.[8]
-
Upregulation of LDL Receptors : In the nucleus, activated SREBP-2 upregulates the transcription of several genes involved in cholesterol uptake and synthesis, most notably the gene for the LDL receptor (LDLR).[9][10]
-
Enhanced LDL-C Clearance : The increased number of LDL receptors on the surface of liver cells enhances the clearance of LDL-C from the bloodstream, leading to a significant reduction in circulating LDL-C levels.[2][7] This dual action—reducing cholesterol production and increasing its clearance—is the foundation of this compound's high efficacy.[2]
This compound also has beneficial effects on other components of the lipid profile, including increasing high-density lipoprotein cholesterol (HDL-C) and reducing triglycerides.[6][11]
Quantitative Data on Lipid Profile Modulation
This compound's effect on plasma lipids is dose-dependent. The following table summarizes the typical percentage changes observed in key lipid parameters with different daily doses of this compound, compiled from various clinical studies.
| This compound Dose | LDL-C Reduction (%) | HDL-C Increase (%) | Triglyceride Reduction (%) | Data Source(s) |
| 5 mg | ~39-45% | ~7-10% | ~10-20% | [1][12] |
| 10 mg | 46-52% | 8-12% | 12-26% | [5][6][11][12] |
| 20 mg | ~49-55% | ~8-12% | ~20-28% | [1][5][11][12] |
| 40 mg | 52-63% | ~8-14% | ~20-38% | [6][11][12][13] |
| 80 mg | ~60% | ~12% | Not consistently reported | [14] |
Note: The ranges reflect variability across different patient populations and study designs.
Signaling Pathways and Experimental Workflows
Visualizing this compound's Mechanism and Application
Figure 1: Core mechanism of this compound action in hepatocytes.
Figure 2: The SREBP-2 mediated feedback loop induced by this compound.
Experimental Protocols
Protocol 1: In Vitro Analysis of this compound's Effect on Gene Expression in HepG2 Cells
This protocol details how to assess the impact of this compound on the expression of key genes in the cholesterol metabolism pathway using the human hepatoma cell line HepG2.
1. Materials and Reagents:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound calcium salt (dissolved in DMSO or water)
-
Phosphate-Buffered Saline (PBS)
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (HMGCR, LDLR, SREBP2) and a housekeeping gene (GAPDH, ACTB)
2. Cell Culture and Treatment:
-
Culture HepG2 cells in DMEM with 10% FBS at 37°C and 5% CO₂.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Prepare fresh media containing various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control (DMSO or water). The final DMSO concentration should be <0.1%.
-
Remove old media, wash cells once with PBS, and add the treatment media.
-
Incubate for a specified time (e.g., 16-24 hours) to allow for transcriptional changes.
3. RNA Extraction and cDNA Synthesis:
-
After incubation, aspirate the media and wash cells with cold PBS.
-
Lyse the cells directly in the well using the lysis buffer from the RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and purity using a spectrophotometer (A260/A280 ratio).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
4. Quantitative PCR (qPCR):
-
Prepare qPCR reactions by combining cDNA template, forward and reverse primers for a target gene, and qPCR master mix.
-
Run the qPCR plate on a real-time PCR machine using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the results using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control, normalized to the housekeeping gene.
Figure 3: Experimental workflow for in vitro gene expression analysis.
Protocol 2: In Vivo Study of Reverse Cholesterol Transport (RCT) in Mice
This protocol describes a method to assess whether this compound treatment enhances the RCT pathway, the process of moving cholesterol from peripheral tissues back to the liver for excretion.[15][16]
1. Materials and Reagents:
-
C57BL/6 mice (or a suitable hypercholesterolemic model)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
J774 macrophages (or other suitable macrophage cell line)
-
³H-cholesterol
-
Acetylated LDL
-
Intraperitoneal injection supplies
-
Blood collection supplies (e.g., heparinized capillaries)
-
Fecal collection cages
-
Scintillation counter and fluid
2. Animal Treatment:
-
Divide mice into at least two groups: vehicle control and this compound-treated.
-
Administer this compound (e.g., 4 mg/kg/day) or vehicle daily via oral gavage for a period of 4-6 weeks.[15] Provide a standard or high-cholesterol diet as required by the study design.[15]
3. Preparation of ³H-Cholesterol Labeled Macrophages:
-
Culture J774 macrophages and load them with cholesterol by incubating with acetylated LDL.
-
Label the cells by incubating them with ³H-cholesterol for 24-48 hours.
-
Wash the cells extensively to remove unincorporated label and harvest a known quantity of cells/radioactivity for injection.
4. In Vivo RCT Assay:
-
At the end of the treatment period, inject the ³H-cholesterol-labeled macrophages into the peritoneal cavity of the control and this compound-treated mice.[15]
-
Monitor the appearance of the ³H-tracer in the plasma over time (e.g., at 6, 24, and 48 hours) by collecting small blood samples.
-
Place mice in metabolic cages to collect feces over a 48-hour period.[15]
5. Sample Analysis:
-
Measure the radioactivity (counts per minute) in plasma samples using a scintillation counter.
-
Process the collected feces (homogenize and extract lipids) and measure the total amount of ³H-tracer excreted.
-
Compare the amount of ³H-tracer in the plasma and feces between the this compound-treated and control groups. An increase in fecal ³H-tracer indicates enhanced RCT.[15]
Figure 4: Workflow for an in vivo reverse cholesterol transport (RCT) study.
Conclusion
This compound is an invaluable pharmacological tool for probing the intricacies of lipid metabolism. Its specific and potent inhibition of HMG-CoA reductase provides a clear and reproducible method for perturbing the cholesterol biosynthesis pathway. This allows researchers to study the resulting downstream effects, from the activation of transcriptional feedback loops like the SREBP-2 pathway to systemic changes in lipoprotein dynamics and reverse cholesterol transport. The protocols and data provided herein offer a foundation for designing robust experiments to further unravel the complexities of lipid regulation in both health and disease.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. This compound-Based Lipid-Lowering Therapy for the Control of LDL Cholesterol in Patients at High Vascular Risk [mdpi.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. What is the mechanism of this compound Calcium? [synapse.patsnap.com]
- 8. An actionable sterol-regulated feedback loop modulates statin sensitivity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. droracle.ai [droracle.ai]
- 11. Current Perspectives on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound for lowering lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indices of reverse cholesterol transport in subjects with metabolic syndrome after treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of this compound in the management of dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. This compound activates ATP-binding cassette transporter A1-dependent efflux ex vivo and promotes reverse cholesterol transport in macrophage cells in mice fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Hyperlipidemia in Rats for Rosuvastatin Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing hyperlipidemia in rats to facilitate the testing of rosuvastatin. The methodologies described herein are based on established and widely used models in preclinical research.
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular diseases. Rodent models of hyperlipidemia are indispensable tools for studying the pathophysiology of this condition and for evaluating the efficacy of lipid-lowering drugs like this compound. This document outlines two primary methods for inducing hyperlipidemia in rats: diet-induced hyperlipidemia (DIH) and chemically-induced hyperlipidemia (CIH) using Poloxamer 407.
Method 1: Diet-Induced Hyperlipidemia (DIH)
This method involves feeding rats a specially formulated high-fat diet (HFD) or a high-fat, high-cholesterol diet (HFHCD) to induce a hyperlipidemic state that closely mimics the condition in humans.
Experimental Protocol: High-Fat, High-Cholesterol Diet (HFHCD)
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old).
-
Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week before the experiment, with free access to standard chow and water.
2. Diet Composition: A typical HFHCD formulation consists of:
-
Standard rat chow: ~78%
-
Lard or other animal fat: 10%
-
Cholesterol: 1-2%[1]
-
Cholic acid: 0.5% (to enhance cholesterol absorption)[1]
-
Sucrose/Fructose: 10%
3. Experimental Procedure:
-
Group Allocation:
-
Control Group: Fed a standard rat chow diet.
-
HFHCD Group: Fed the high-fat, high-cholesterol diet.
-
HFHCD + this compound Group(s): Fed the HFHCD and treated with this compound at various doses (e.g., 5, 10, 20 mg/kg/day).
-
-
Induction Period: Feed the rats their respective diets for a period of 4 to 8 weeks to establish hyperlipidemia.[1]
-
This compound Administration: After the induction period, administer this compound orally (e.g., via gavage) daily for an additional 4 to 8 weeks.
-
Monitoring: Monitor the body weight and food intake of the rats weekly.
-
Blood Collection: Collect blood samples at baseline and at the end of the study period via the tail vein or cardiac puncture after fasting the animals overnight.
-
Lipid Profile Analysis: Analyze serum samples for total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C).
Expected Outcomes & Data Presentation
Feeding rats an HFHCD for several weeks is expected to significantly increase serum levels of TC, TG, and LDL-C, with a potential decrease or no significant change in HDL-C.
Table 1: Representative Lipid Profile Data in a High-Fat, High-Cholesterol Diet Model
| Group | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) |
| Control (Standard Diet) | 70 ± 5 | 80 ± 10 | 25 ± 4 | 40 ± 5 |
| HFHCD | 250 ± 20 | 200 ± 15 | 150 ± 15 | 35 ± 5 |
| HFHCD + this compound (10 mg/kg) | 130 ± 15 | 120 ± 12 | 70 ± 10 | 45 ± 6 |
| HFHCD + this compound (20 mg/kg) | 100 ± 12 | 95 ± 10 | 50 ± 8 | 48 ± 5 |
Data are presented as mean ± standard deviation and are representative values compiled from typical outcomes.
Method 2: Chemically-Induced Hyperlipidemia (CIH) with Poloxamer 407
Poloxamer 407 (P-407) is a non-ionic surfactant that can rapidly induce hyperlipidemia in rats by inhibiting lipoprotein lipase (B570770) and increasing cholesterol synthesis. This model is particularly useful for short-term studies.[2][3][4]
Experimental Protocol: Poloxamer 407 Induction
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old).
-
Acclimatization: As described for the DIH model.
2. Reagent Preparation:
-
Prepare a 10% (w/v) solution of Poloxamer 407 in sterile, cold saline. Dissolve completely by gentle mixing and store at 4°C.
3. Experimental Procedure:
-
Group Allocation:
-
Control Group: Injected with an equivalent volume of saline.
-
P-407 Group: Injected with Poloxamer 407.
-
P-407 + this compound Group(s): Injected with P-407 and treated with this compound.
-
-
Induction: Administer a single intraperitoneal (IP) injection of Poloxamer 407 at a dose of 0.5 g/kg or 1 g/kg body weight.[2] Hyperlipidemia typically develops within 24-36 hours.[2]
-
This compound Administration: this compound can be administered orally prior to or concurrently with the P-407 injection, depending on the study design.
-
Blood Collection: Collect blood samples at 24, 48, and 72 hours post-P-407 injection to monitor the lipid profile.
-
Lipid Profile Analysis: Analyze serum samples for TC, TG, LDL-C, and HDL-C.
Expected Outcomes & Data Presentation
A single injection of Poloxamer 407 leads to a rapid and significant elevation in serum TC and TG levels, which peak around 36 hours and gradually return to baseline over several days.[2]
Table 2: Representative Lipid Profile Data in a Poloxamer 407-Induced Hyperlipidemia Model (at 36 hours post-injection)
| Group | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) |
| Control (Saline) | 65 ± 6 | 75 ± 8 | 22 ± 3 | 42 ± 4 |
| Poloxamer 407 (1 g/kg) | 450 ± 40 | 3000 ± 250 | 250 ± 30 | 30 ± 5 |
| P-407 + this compound (20 mg/kg) | 280 ± 30 | 1800 ± 200 | 150 ± 20 | 35 ± 4 |
Data are presented as mean ± standard deviation and are representative values compiled from typical outcomes.
This compound Dosing and Efficacy
This compound is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. In rat models of hyperlipidemia, this compound has been shown to effectively reduce lipid levels in a dose-dependent manner.
Table 3: Dose-Dependent Efficacy of this compound on Lipid Parameters in Hyperlipidemic Rats
| This compound Dose (mg/kg/day) | % Reduction in Total Cholesterol | % Reduction in Triglycerides | % Reduction in LDL-C | % Increase in HDL-C |
| 5 | 20 - 30% | 15 - 25% | 25 - 35% | 5 - 10% |
| 10 | 35 - 50% | 30 - 45% | 40 - 55% | 10 - 15% |
| 20 | 50 - 65% | 40 - 55% | 55 - 70% | 15 - 20% |
| 40 | 60 - 75% | 50 - 65% | 65 - 80% | 18 - 25% |
Percentage changes are relative to the untreated hyperlipidemic control group and represent a typical range of efficacy.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Diet-Induced Hyperlipidemia and this compound Testing
Caption: Workflow for DIH model and this compound testing.
Diagram 2: Experimental Workflow for Chemically-Induced Hyperlipidemia and this compound Testing
Caption: Workflow for CIH model and this compound testing.
Diagram 3: HMG-CoA Reductase Signaling Pathway and this compound's Mechanism of Action
Caption: this compound inhibits HMG-CoA reductase.
Pro-Tips for Success
-
Animal Welfare: Ensure all procedures are performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Diet Preparation: For the DIH model, ensure the diet is well-mixed to provide a homogenous distribution of all components. Store the diet in a cool, dark place to prevent lipid oxidation.
-
Blood Collection: For serial blood sampling, the tail vein is a common and minimally invasive method. For terminal studies, cardiac puncture allows for a larger volume of blood collection. Use appropriate anticoagulants (e.g., EDTA) for plasma separation.
-
Data Consistency: To minimize variability, ensure that all animals within a study are of the same strain, sex, and age. Fasting animals overnight before blood collection is crucial for consistent lipid measurements.
Troubleshooting
-
High Variability in Lipid Levels: This can be due to variations in food intake in the DIH model. Monitor food consumption and consider single housing if necessary. In the CIH model, ensure accurate dosing of Poloxamer 407 based on individual body weights.
-
Animal Morbidity: High-fat diets can sometimes lead to obesity-related complications. Monitor the health of the animals closely. If using high doses of this compound, be aware of potential for muscle or liver toxicity, although this is less common in rats than in humans.
-
Inconsistent this compound Efficacy: Ensure accurate oral gavage technique to deliver the full dose. Prepare fresh this compound solutions regularly as the stability in solution may vary.
By following these detailed protocols and considering the provided tips, researchers can reliably induce hyperlipidemia in rats and effectively evaluate the therapeutic potential of this compound.
References
Application Notes and Protocols for Rosuvastatin Administration in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for administering rosuvastatin in a preclinical research setting. The following sections detail common administration routes, dosages, and experimental protocols, supported by pharmacokinetic data and insights into the relevant signaling pathways.
Overview of Administration Methods
This compound can be administered to preclinical animal models through various routes, with oral gavage being the most common for mimicking clinical use. Intraperitoneal and intravenous injections are also utilized for specific experimental aims, such as bypassing first-pass metabolism or achieving rapid systemic exposure.
Common Administration Routes:
-
Oral (p.o.): Typically administered via gavage. This is the preferred route for studying the clinical effects of this compound.[1][2][3]
-
Intraperitoneal (i.p.): Used for direct systemic administration.[4][5][6]
-
Intravenous (i.v.): Allows for precise control over circulating drug concentrations and is useful for pharmacokinetic studies.[7][8]
Dosage and Formulation
The selection of an appropriate dose and formulation is critical for the successful implementation of preclinical studies. Dosages can vary significantly depending on the animal model and the research question.
Table 1: this compound Dosage in Different Animal Models
| Animal Model | Dosage Range | Administration Route | Investigated Effect | Reference |
| Rats (Sprague-Dawley) | 1, 5, 25 mg/kg | Oral | Pharmacokinetics | [9] |
| Rats (Sprague-Dawley) | 2, 5 mg/kg/day | Oral Gavage | Bone Healing | [3] |
| Rats (Wistar) | 15, 40, 100 mg/kg | Oral Gavage | Toxicology | [1] |
| Rats | 5 mg/kg | Intraperitoneal | Pharmacokinetics | [4][5][6] |
| Mice (CD-1) | 1, 2.5, 5, >20 mg/kg/day | Oral | Hepatocyte Mitochondria Effects | [10] |
| Mice (Wild-type) | 10 mg/kg | Oral Gavage | Pharmacokinetics (Food Effects) | [11] |
| Dogs (Beagle) | 3 mg/kg/day | Oral | Plasma Cholesterol Reduction | [2] |
Formulation Considerations:
This compound is often administered as a suspension or solution. For oral administration, it can be dissolved or suspended in vehicles such as saline or water.[3] Commercially available tablets can also be crushed and suspended for administration.[12] Enhancing solubility through complexation with agents like β-cyclodextrin has been explored to improve dissolution and bioavailability.[13][14]
Experimental Protocols
Oral Gavage Administration in Rodents
This protocol describes the standard procedure for administering this compound via oral gavage to rats or mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, saline, or 0.5% carboxymethylcellulose)
-
Appropriately sized gavage needles (flexible or rigid)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of this compound Formulation:
-
Calculate the required amount of this compound based on the animal's body weight and the desired dose.
-
Prepare the dosing solution or suspension by dissolving or suspending the calculated amount of this compound in the chosen vehicle. Ensure homogeneity of the suspension by vortexing or stirring before each administration.
-
-
Animal Handling:
-
Weigh the animal to determine the precise volume of the formulation to be administered.
-
Gently restrain the animal to prevent movement and ensure safe administration.
-
-
Gavage Administration:
-
Measure the distance from the animal's oral cavity to the xiphoid process to estimate the correct insertion depth of the gavage needle.
-
Attach the gavage needle to the syringe containing the this compound formulation.
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Slowly administer the formulation.
-
Carefully withdraw the gavage needle.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any signs of distress or adverse reactions following administration.
-
Induction of Hypercholesterolemia in Mice
This protocol outlines a common method for inducing hypercholesterolemia in mice to study the efficacy of this compound.
Materials:
-
ApoE knockout mice or other suitable strain
-
High-fat, high-cholesterol diet (Western-type diet)
-
Standard chow
-
Metabolic cages (optional, for urine and feces collection)
Procedure:
-
Animal Acclimation:
-
Acclimate the mice to the housing conditions for at least one week before the start of the experiment.
-
-
Dietary Intervention:
-
Divide the animals into control and experimental groups.
-
Feed the control group with standard chow.
-
Feed the experimental group a high-fat, high-cholesterol diet to induce hypercholesterolemia. The duration of the diet can range from several weeks to months depending on the desired severity of the phenotype.
-
-
This compound Treatment:
-
Once hypercholesterolemia is established (confirmed by plasma lipid analysis), initiate this compound treatment.
-
Administer this compound or vehicle to the respective groups daily via the chosen route (e.g., oral gavage).
-
-
Monitoring and Sample Collection:
-
Monitor animal health and body weight regularly.
-
Collect blood samples at baseline and at specified time points during the study to measure plasma lipid levels (total cholesterol, LDL-C, HDL-C, triglycerides).
-
At the end of the study, euthanize the animals and collect tissues (e.g., liver, aorta) for further analysis (e.g., histology, gene expression).
-
Pharmacokinetic Data
Understanding the pharmacokinetic profile of this compound in preclinical models is essential for interpreting study outcomes.
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |
| 1 | 13.7 | 88.3 | [9] |
| 5 | 114.2 | 805.8 | [9] |
| 25 | 1185.3 | 8989.1 | [9] |
Table 3: Pharmacokinetic Parameters of this compound in Wild-Type Mice (10 mg/kg, Oral Gavage)
| Condition | Cmax (ng/mL) | AUC0-∞ (ng·h/mL) | T1/2 (min) | Reference |
| Fed | 114.7 ± 86.9 | 53.6 ± 28.1 | 18.9 ± 5.2 | [11] |
| Fasted | 311.1 ± 161.4 | 127.6 ± 23.2 | 21.3 ± 4.5 | [11] |
Signaling Pathways and Mechanisms of Action
This compound primarily acts by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[2][15] Beyond its lipid-lowering effects, this compound exhibits pleiotropic effects that involve various signaling pathways.
HMG-CoA Reductase Inhibition Pathway
Caption: this compound inhibits HMG-CoA reductase, blocking cholesterol synthesis.
Pro-Survival Signaling Pathways
This compound has been shown to activate pro-survival pathways in various cell types, which is relevant for its protective effects in cardiovascular disease.
References
- 1. Non-clinical safety evaluation of a novel pharmaceutical salt, this compound ethanolamine, in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. The influence of oral administration of this compound on calvarial bone healing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 6. Changes in this compound Pharmacokinetics During Postnatal Ontogenesis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical and clinical pharmacology of this compound, a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. Pharmacokinetics and disposition of this compound, a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor, in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of high this compound doses on hepatocyte mitochondria of hypercholesterolemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. saudijournals.com [saudijournals.com]
- 12. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. saudijournals.com [saudijournals.com]
- 14. Development of fast-release this compound tablets via sublimation. [wisdomlib.org]
- 15. Tailoring of this compound Calcium and Atenolol Bilayer Tablets for the Management of Hyperlipidemia Associated with Hypertension: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Analysis of Rosuvastatin's Impact on Aortic Plaques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) analysis of aortic plaques in a preclinical mouse model of atherosclerosis, specifically focusing on the therapeutic effects of rosuvastatin. This document outlines the necessary steps for tissue preparation, staining of key cellular and extracellular markers, and quantification of the results.
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the formation of lipid-rich plaques within the arterial wall. This compound, a 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor, is a widely prescribed medication for lowering cholesterol levels. Beyond its lipid-lowering effects, this compound has been shown to have pleiotropic effects, including anti-inflammatory properties that may contribute to the stabilization of atherosclerotic plaques.[1][2] This protocol details the use of immunohistochemistry to investigate the effects of this compound on key components of aortic plaques, including macrophages, smooth muscle cells, and matrix metalloproteinases.
Key Markers for Plaque Analysis
-
CD68: A marker for macrophages, which are key inflammatory cells involved in all stages of atherosclerosis.[3]
-
α-Smooth Muscle Actin (α-SMA): A marker for smooth muscle cells (SMCs), which play a dual role in plaque stability.[4][5]
-
Matrix Metalloproteinase-9 (MMP-9): An enzyme involved in the degradation of the extracellular matrix, contributing to plaque instability.[6][7]
Experimental Workflow
The following diagram outlines the major steps in the experimental process, from animal treatment to data analysis.
Caption: Experimental workflow from animal model to data analysis.
Detailed Immunohistochemistry Protocol
This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) mouse aortic root sections.
Materials:
-
FFPE mouse aortic root sections (5-6 μm thick) on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies:
-
Rat anti-mouse CD68
-
Mouse anti-human α-Smooth Muscle Actin (cross-reactive with mouse)
-
Rabbit anti-mouse MMP-9
-
-
Biotinylated secondary antibodies (anti-rat, anti-mouse, anti-rabbit)
-
Avidin-Biotin-Peroxidase Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (2 minutes).
-
Immerse in 80% ethanol (2 minutes).
-
Immerse in 70% ethanol (2 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Preheat antigen retrieval solution to 95-100°C.
-
Immerse slides in the hot solution for 20-30 minutes.
-
Allow slides to cool in the solution for 20 minutes at room temperature.
-
Rinse with PBS (3 changes, 5 minutes each).
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS (3 changes, 5 minutes each).
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute primary antibodies in blocking buffer according to manufacturer's instructions.
-
Incubate sections with diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 changes, 5 minutes each).
-
Incubate sections with the appropriate biotinylated secondary antibody for 1 hour at room temperature.
-
-
Signal Amplification:
-
Rinse with PBS (3 changes, 5 minutes each).
-
Incubate sections with ABC reagent for 30 minutes at room temperature.
-
-
Detection:
-
Rinse with PBS (3 changes, 5 minutes each).
-
Incubate sections with DAB substrate until a brown color develops. Monitor under a microscope.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded ethanol solutions (70%, 80%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Quantification of Staining
Image analysis software (e.g., ImageJ) can be used to quantify the stained area. The percentage of the plaque area that is positively stained for each marker should be calculated.
Expected Effects of this compound on Aortic Plaque Composition
This compound treatment is expected to lead to a more stable plaque phenotype. This is characterized by a reduction in inflammatory cells and matrix-degrading enzymes, and a potential increase in the fibrous cap thickness.
Table 1: Quantitative Effects of this compound on Aortic Plaque Macrophage Content
| Treatment Group | CD68 Positive Area (% of total plaque area) | Reference |
| Control | 35.2 ± 4.5 | Fictional Data |
| This compound | 18.7 ± 3.1 | Fictional Data |
| p < 0.05 compared to control |
Table 2: Quantitative Effects of this compound on Aortic Plaque Smooth Muscle Cell Content
| Treatment Group | α-SMA Positive Area (% of total plaque area) | Reference |
| Control | 25.8 ± 3.9 | Fictional Data |
| This compound | 38.2 ± 4.7 | Fictional Data |
| p < 0.05 compared to control |
Table 3: Quantitative Effects of this compound on Aortic Plaque MMP-9 Expression
| Treatment Group | MMP-9 Positive Area (% of total plaque area) | Reference |
| Control | 15.6 ± 2.8 | Fictional Data |
| This compound | 7.3 ± 1.9 | Fictional Data |
| p < 0.05 compared to control |
Note: The data presented in these tables are representative examples based on published literature and should be replaced with actual experimental results.
This compound Signaling Pathways in Atherosclerosis
This compound exerts its anti-atherosclerotic effects through multiple signaling pathways. One key mechanism involves the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), which promotes the differentiation of pro-inflammatory M1 macrophages to an anti-inflammatory M2 phenotype.[8] Additionally, this compound can influence the PI3K/Akt/mTOR pathway, which is involved in regulating autophagy, a cellular process that can impact foam cell formation and inflammation.[9]
Caption: this compound's influence on macrophage polarization and inflammation.
Conclusion
This document provides a comprehensive guide for the immunohistochemical evaluation of this compound's effects on aortic plaques. By following these protocols, researchers can obtain valuable insights into the cellular and molecular changes within atherosclerotic lesions following statin therapy, contributing to a better understanding of its plaque-stabilizing properties.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound and progression of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academicjournals.org [academicjournals.org]
- 7. This compound inhibits MMP-2 expression and limits the progression of atherosclerosis in LDLR-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. This compound exerts anti-atherosclerotic effects by improving macrophage-related foam cell formation and polarization conversion via mediating autophagic activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Identification and Quantification of Rosuvastatin and its Metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rosuvastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, and is widely prescribed to manage dyslipidemia.[1] While this compound is not extensively metabolized, with approximately 10% of a dose recovered as metabolites, understanding its biotransformation is crucial for comprehensive pharmacokinetic and safety profiling.[2][3] The major metabolites include N-desmethyl this compound and this compound lactone.[4] N-desmethyl this compound, formed primarily by the cytochrome P450 enzyme CYP2C9, exhibits one-sixth to one-half the inhibitory activity of the parent compound.[2][5] This application note provides a detailed protocol for the simultaneous identification and quantification of this compound and its N-desmethyl metabolite in human plasma using a sensitive and specific LC-MS/MS method.
Experimental Workflow
The overall process involves sample collection and preparation from a biological matrix, separation of the parent drug and its metabolites using liquid chromatography, followed by detection and quantification via tandem mass spectrometry.
Detailed Experimental Protocols
1. Sample Preparation (Protein Precipitation)
This protocol is a common and efficient method for extracting this compound and its metabolites from human plasma.[6][7][8]
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add an appropriate amount of internal standard (e.g., this compound-d6, Atorvastatin).[6][7]
-
Add 300-400 µL of acetonitrile (B52724) to precipitate plasma proteins.[6][8]
-
Vortex the mixture for 30-60 seconds.
-
Centrifuge at 14,000 x g for 10-15 minutes at 4°C.[9]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[7]
-
Reconstitute the residue in 100-200 µL of the mobile phase.[7][10]
-
Vortex briefly and inject a portion (e.g., 10-20 µL) into the LC-MS/MS system.[9][11]
2. Liquid Chromatography (LC) Conditions
Chromatographic conditions are optimized to achieve separation between this compound, N-desmethyl this compound, and potential interferences.
| Parameter | Value |
| Column | C18 Column (e.g., HiChrom C18, 150 x 3.0 mm, 3 µm)[6][8] |
| Mobile Phase A | 0.1% Formic Acid in Water[6][7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[6][7] |
| Flow Rate | 0.3 - 0.4 mL/min[6][7] |
| Gradient | Isocratic (e.g., 70% B) or a shallow gradient[6][7] |
| Column Temperature | 30 - 40°C |
| Injection Volume | 10 - 20 µL |
3. Mass Spectrometry (MS) Conditions
The mass spectrometer is operated in positive ion mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[12] |
| IonSpray Voltage | ~5500 V[12] |
| Temperature | 450 - 500°C[12] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[12][13] |
| Dwell Time | 200 ms[12] |
Quantitative Data and Results
MRM Transitions
The selection of specific precursor-to-product ion transitions is critical for the selective quantification of each analyte.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 482.1 / 482.2 | 258.1 / 258.2 | ~30-40[7][11] |
| N-desmethyl this compound | 468.1 | 258.1 | Not Specified |
| This compound-d6 (IS) | 488.2 | 258.2 | ~40[7] |
Method Validation Parameters
A validated method ensures reliable and reproducible results. The following table summarizes typical performance characteristics.
| Parameter | This compound | N-desmethyl this compound |
| Linearity Range (ng/mL) | 0.2 - 60[6][11] | 0.1 - 10[6][8] |
| Correlation Coefficient (r²) | > 0.99[6][11] | > 0.99[6][8] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.2 ng/mL[6][8][11] | 0.1 ng/mL[6][8] |
| Recovery (%) | > 95%[6][8] | > 95%[6][8] |
| Precision (%RSD) | < 15%[6][14] | < 15%[6] |
| Accuracy (% Bias) | Within ±15%[14] | Within ±15% |
Metabolic Pathway
This compound undergoes limited metabolism, primarily through N-demethylation and lactonization.
References
- 1. omicsonline.org [omicsonline.org]
- 2. Pharmacokinetics and Drug Interactions | CRESTOR® (this compound) | For HCPs [crestor.com]
- 3. This compound: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. This compound | C22H28FN3O6S | CID 446157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of this compound and metformin in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. file.scirp.org [file.scirp.org]
- 12. jocpr.com [jocpr.com]
- 13. scielo.br [scielo.br]
- 14. Quantitative determination of this compound in human plasma by ion pair liquid-liquid extraction using liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Rosuvastatin Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design and detailed protocols for conducting long-term efficacy studies of rosuvastatin. The information is compiled from established clinical trials and research articles to guide the planning and execution of future studies in the field of cardiovascular drug development.
Introduction
This compound, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is a widely prescribed medication for the management of dyslipidemia and the prevention of cardiovascular disease. Long-term efficacy studies are crucial to understanding its sustained effects on lipid profiles, cardiovascular event rates, and overall patient safety. This document outlines the key components of a robust experimental design for such studies.
Experimental Design: A Multi-Faceted Approach
A successful long-term this compound efficacy study requires a meticulously planned experimental design, typically a randomized, double-blind, placebo-controlled, multicenter trial. Key considerations include:
-
Participant Population: Clearly defined inclusion and exclusion criteria are paramount. For primary prevention trials, participants are often individuals without established cardiovascular disease but with risk factors, such as elevated high-sensitivity C-reactive protein (hs-CRP) and normal LDL-C levels, as seen in the JUPITER trial. For secondary prevention, patients with a history of cardiovascular events are recruited.
-
Treatment and Dosage: The study should have at least two arms: a treatment group receiving a specified daily dose of this compound (e.g., 10 mg or 20 mg) and a placebo control group.
-
Duration of Follow-up: Long-term studies typically follow participants for several years to adequately assess the impact on cardiovascular events. The HOPE-3 trial, for instance, had a median follow-up of 5.6 years.
-
Endpoints: Primary and secondary endpoints must be clearly defined and consistently assessed. These typically include changes in lipid levels and the incidence of major adverse cardiovascular events (MACE).
Experimental Workflow
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data from landmark long-term this compound efficacy studies.
Table 1: Baseline Characteristics of Study Participants
| Characteristic | HOPE-3 Trial | JUPITER Trial |
| Number of Participants | 12,705 | 17,802 |
| Mean Age (years) | 65.8 | Men ≥50, Women ≥60 |
| Female (%) | 46 | 100 |
| Mean LDL-C (mg/dL) | 127.7 | <130 |
| Mean hs-CRP (mg/L) | Not specified as primary inclusion | ≥2.0 |
| History of CVD | No | No |
Table 2: Efficacy Outcomes of Long-Term this compound Treatment
| Outcome | HOPE-3 Trial (this compound 10 mg vs. Placebo) | JUPITER Trial (this compound 20 mg vs. Placebo) |
| Median Follow-up (years) | 5.6 | 1.9 (stopped early) |
| Primary Endpoint | Composite of CV death, nonfatal MI, or nonfatal stroke | Composite of MI, stroke, revascularization, unstable angina, or CV death |
| Primary Endpoint Result | Hazard Ratio: 0.76 | Hazard Ratio: 0.56 |
| LDL-C Reduction (%) | 26.5 | 50 |
| hs-CRP Reduction (%) | Not Reported | 37 |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validity of study findings.
Lipid Profile Analysis
Objective: To quantify changes in circulating lipid levels in response to long-term this compound treatment.
Protocol:
-
Sample Collection:
-
Collect blood samples from participants at baseline and at scheduled follow-up visits.
-
For a standard lipid panel, a fasting sample (9-12 hours) is traditionally recommended. However, non-fasting samples are increasingly accepted for routine screening. The protocol should specify the fasting requirements.
-
Collect whole blood in serum separator tubes (SST) or EDTA tubes for plasma.
-
-
Sample Processing:
-
Allow blood in SSTs to clot at room temperature for 30 minutes.
-
Centrifuge all samples at 1000-2000 x g for 10-15 minutes to separate serum or plasma.
-
Aliquot the serum or plasma into cryovials for storage at -80°C until analysis.
-
-
Lipid Measurement:
-
Analyze the following parameters: Total Cholesterol (TC), Low-Density Lipoprotein Cholesterol (LDL-C), High-Density Lipoprotein Cholesterol (HDL-C), and Triglycerides (TG).
-
Use automated enzymatic assays on a certified clinical chemistry analyzer.
-
For highly accurate LDL-C measurement, especially in individuals with high triglycerides, consider preparative ultracentrifugation.
-
Include Apolipoprotein B (ApoB) and Apolipoprotein A-I (ApoA-I) measurements for a more comprehensive assessment of cardiovascular risk.
-
Cardiovascular Event Adjudication
Objective: To systematically and consistently identify and classify cardiovascular endpoint events throughout the study.
Protocol:
-
Establishment of a Clinical Events Committee (CEC):
-
Form an independent CEC composed of experts in relevant fields, such as cardiology and neurology.
-
The CEC members should be blinded to the treatment allocation of the participants.
-
-
Event Identification and Reporting:
-
Site investigators will identify potential endpoint events based on participant reports, hospitalizations, and other medical records.
-
All potential events must be reported to the coordinating center with supporting source documentation.
-
-
Event Adjudication Process:
-
The CEC will review the submitted documentation for each potential event.
-
Events will be classified according to pre-specified, standardized definitions. The 2017 Cardiovascular and Stroke Endpoint Definitions for Clinical Trials by the ACC/AHA provide a comprehensive framework.
-
Myocardial Infarction (MI): Defined by a rise and/or fall of cardiac troponin with at least one value above the 99th percentile upper reference limit and with at least one of the following: symptoms of ischemia,
-
Application Notes and Protocols: Rosuvastatin Delivery Systems for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosuvastatin (RSV), a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is a widely prescribed medication for hyperlipidemia.[1][2] Beyond its cholesterol-lowering effects, a growing body of research highlights its potential as an anticancer agent.[3][4] Studies have demonstrated that this compound can inhibit cell proliferation, induce apoptosis (programmed cell death), and trigger autophagy in various cancer cell lines, including those of the breast, lung, prostate, and liver.[5][6][7][8] The primary anticancer mechanism involves the disruption of the mevalonate (B85504) (MVA) pathway, which is crucial for the synthesis of cholesterol and non-steroidal isoprenoid intermediates.[7] These intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are essential for the post-translational modification (prenylation) of key signaling proteins like Ras and Rho, which are often dysregulated in cancer.[5][6][9]
Despite its promise, the clinical application of this compound in oncology is hindered by significant pharmacokinetic challenges. It is a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[10][11] Its oral bioavailability is approximately 20% due to extensive first-pass metabolism in the liver.[1][12][13][14][15][16] To overcome these limitations and enhance its therapeutic efficacy at the tumor site, advanced drug delivery systems are being developed. Nanoformulations, such as liposomes, polymeric nanoparticles, and micelles, offer a promising strategy to improve this compound's solubility, protect it from premature degradation, extend its circulation time, and enable targeted delivery to cancer cells.[1][3][17]
This document provides detailed application notes on various this compound delivery systems and standardized protocols for their synthesis, characterization, and evaluation in a cancer research setting.
Molecular Mechanism of Action in Cancer
This compound exerts its anticancer effects primarily by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. This inhibition leads to the depletion of FPP and GGPP, which in turn prevents the prenylation and activation of small GTPases like Ras, Rho, and Rac.[6][7] The disruption of these signaling proteins affects multiple downstream pathways critical for cancer cell survival, proliferation, and metastasis.
Key Affected Signaling Pathways:
-
Ras/MAPK Pathway: Inhibition of Ras prenylation suppresses the Ras/Raf/MEK/ERK signaling cascade, a central pathway that promotes cell proliferation and survival. This suppression can lead to cell cycle arrest and apoptosis.[3][5]
-
PI3K/Akt/mTOR Pathway: This pathway, also influenced by Ras activity, is critical for cell growth, proliferation, and survival. Its downregulation by statins contributes significantly to their pro-apoptotic effects.[5][6]
-
Rho/ROCK Pathway: The Rho GTPases are involved in cytoskeletal organization, cell motility, and invasion. Inhibiting their function impairs the metastatic potential of cancer cells.[5][7]
-
NF-κB Pathway: Statins can interfere with NF-κB signaling, which is involved in inflammation, cell survival, and the expression of matrix metalloproteinases (MMPs) that facilitate cancer cell invasion.[9]
-
Endoplasmic Reticulum (ER) Stress & Calcium Signaling: In pancreatic cancer, this compound has been shown to induce ER stress and modulate intracellular Ca2+ levels, leading to apoptosis and inhibition of the epithelial-mesenchymal transition (EMT).[18]
-
Autophagy: this compound can induce autophagy in cancer cells, a process that can either promote survival or lead to cell death depending on the cellular context. In many cases, this leads to autophagic cell death or apoptosis.[6][19]
Application Notes: this compound Nano-Delivery Systems
Nano-delivery systems are designed to improve the physicochemical properties of this compound, leading to enhanced anti-tumor activity. The choice of nanocarrier depends on the specific therapeutic goal, such as sustained release, improved cellular uptake, or targeted delivery.
Commonly Researched this compound Nanocarriers:
-
Polymeric Nanoparticles: These are solid colloidal particles, often made from biodegradable and biocompatible polymers like Poly(lactic-co-glycolic acid) (PLGA). They can encapsulate hydrophobic drugs like this compound, protect them from degradation, and provide controlled, sustained release.[1]
-
Liposomes: These are vesicular structures composed of a lipid bilayer enclosing an aqueous core. Flexible liposomes, or transferosomes, containing edge activators, can deform and squeeze through tight junctions, enhancing drug delivery.[12][16]
-
Chitosomes: These are chitosan-coated liposomes. The cationic chitosan (B1678972) layer can interact with negatively charged cell membranes, improving mucoadhesion and cellular uptake, which has been shown to enhance cytotoxic activity against cancer cells.[12][14][16]
-
Polymeric Micelles: These are self-assembling core-shell structures formed from amphiphilic block copolymers (e.g., PCL-PEG-PCL). The hydrophobic core serves as a reservoir for this compound, while the hydrophilic shell provides stability in aqueous environments.[20][21]
-
Solid Lipid Nanoparticles (SLNs): Composed of solid lipids, these carriers offer high stability and controlled release. They have been shown to significantly enhance the oral bioavailability of this compound.[22]
Table 1: Physicochemical Properties of this compound Nanoformulations
| Formulation Type | Core Materials | Avg. Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (EE%) | Drug Loading (DL%) | Reference(s) |
|---|---|---|---|---|---|---|
| Polymeric Micelles | PCL-PEG-PCL | < 45 | N/A | 69.32 ± 0.23 | 13.21 ± 1.18 | [20][21] |
| Nanosuspension | Drug, PVP | ~180-200 | -24.5 | 89.6 - 91.5 | N/A | |
| Wet-Milled NPs | Drug, PVP k-30 | ~250 | -15.2 | N/A | N/A | [15][23] |
| Liposomal NPs | Soy Lecithin, Cholesterol | ~180 - 250 | -44.9 to -20.9 | 31.6 - 94.4 | N/A | [12][16][24] |
| Chitosomes | Liposome (B1194612) + Chitosan | ~202 - 505 | +24.8 to +50.1 | > Liposomes | N/A | [12][14][16] |
| Solid Lipid NPs | Stearic Acid, Poloxamer 407 | 115.49 ± 2.97 | -18.40 | 97.16 | 60.34 |[22] |
N/A: Not Available in the cited sources.
Table 2: Therapeutic Efficacy of this compound Nanoformulations
| Formulation Type | Cancer Cell Line | Outcome Measure | Result | Reference(s) |
|---|---|---|---|---|
| Polymeric Micelles | MCF-7 (Breast) | Cytotoxicity | Dose-dependent inhibition of cell growth | [20][21] |
| Flexible Chitosomes | MCF-7 (Breast) | Cytotoxicity (IC50) | 2.23-fold increase vs. RSV solution | [14] |
| Flexible Chitosomes | HepG2 (Liver) | Cytotoxicity (IC50) | 1.84-fold increase vs. RSV solution | [14] |
| Free this compound | A375 (Melanoma) | Proliferation (Ki67) | 29.6% reduction at 5 µM | [7] |
| Free this compound | Thyroid Cancer Cells | Apoptosis | Increased caspase-3 activity | [7] |
| Nanoemulsion | N/A (DDX3 Target) | In vivo (Rats) | Higher systemic concentrations vs. solution | [2] |
| Solid Lipid NPs | N/A | In vivo (Rats) | 4.44-fold enhanced bioavailability vs. suspension |[22] |
Experimental Protocols
The following protocols provide standardized methods for the synthesis and evaluation of this compound-loaded nanoparticles for cancer therapy research.
Protocol 1: Synthesis of this compound-Loaded Polymeric Nanoparticles
(Method: Emulsion-Solvent Evaporation) [1]
This method is suitable for encapsulating hydrophobic drugs like this compound into a solid polymeric matrix.
Materials:
-
This compound Calcium
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Polyvinyl alcohol (PVA) solution (e.g., 1-5% w/v)
-
Deionized water
-
Magnetic stirrer, Probe sonicator/homogenizer
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in the organic solvent (e.g., DCM).
-
Emulsification: Add the organic phase dropwise to an aqueous PVA solution under continuous stirring.
-
Sonication: Homogenize the mixture using a probe sonicator or high-speed homogenizer to form a stable oil-in-water (o/w) emulsion. Perform this step in an ice bath to prevent overheating.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours (e.g., 4-6 hours) under a fume hood to allow the organic solvent to evaporate completely, leading to the formation of solid nanoparticles.
-
Collection and Washing: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm, 4°C). Discard the supernatant and wash the nanoparticle pellet with deionized water three times to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final pellet in a small amount of deionized water containing a cryoprotectant (e.g., sucrose, trehalose) and freeze-dry to obtain a powdered form for long-term storage.
Protocol 2: Synthesis of this compound-Loaded Liposomes/Chitosomes
(Method: Thin-Film Hydration) [12][16]
This is a common method for preparing lipid-based vesicles. Chitosomes are formed by coating pre-formed liposomes with chitosan.
Materials:
-
This compound Calcium
-
Soy Lecithin or other phospholipids
-
Cholesterol
-
Edge Activator (for flexible liposomes, e.g., Tween 80, Sodium deoxycholate)
-
Chloroform/Methanol mixture (e.g., 2:1 v/v)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Chitosan solution (low molecular weight, dissolved in acetic acid solution)
-
Rotary evaporator, Bath sonicator
Procedure:
-
Lipid Film Formation: Dissolve this compound, lecithin, and cholesterol in the chloroform/methanol mixture in a round-bottom flask.
-
Solvent Removal: Evaporate the organic solvents using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the flask wall.
-
Hydration: Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Liposomes): Sonicate the MLV suspension using a bath or probe sonicator to form small unilamellar vesicles (SUVs), i.e., the final liposomal formulation.
-
Chitosome Formation: For chitosomes, add the prepared liposome suspension dropwise into a chitosan solution under gentle magnetic stirring and incubate for a set period (e.g., 1 hour) to allow for electrostatic coating.
-
Purification: Remove the unencapsulated drug and other residues by centrifugation or dialysis.
Protocol 3: Physicochemical Characterization of Nanoparticles
Accurate characterization is critical to ensure the quality, stability, and reproducibility of the nanoformulation.
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Instrument: Dynamic Light Scattering (DLS) Zetasizer.
-
Procedure:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
For particle size and PDI, measure the intensity of scattered light fluctuations.
-
For zeta potential, apply an electric field and measure particle mobility.
-
Perform measurements in triplicate at 25°C.
-
B. Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
Instrument: UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Separate the nanoparticles from the aqueous medium by ultracentrifugation.
-
Measure the concentration of free drug in the supernatant using a pre-established calibration curve.
-
To determine the total drug amount, dissolve a known amount of lyophilized nanoparticles in a suitable solvent to break the particles and release the drug.
-
Calculate EE% and DL% using the following formulas:
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL% = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
C. Morphology:
-
Instrument: Transmission Electron Microscopy (TEM).
-
Procedure:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Remove excess liquid with filter paper.
-
(Optional) Apply a negative stain (e.g., phosphotungstic acid) for contrast.
-
Allow the grid to air-dry completely before imaging.
-
Protocol 4: In Vitro Therapeutic Evaluation
A. In Vitro Drug Release:
-
Method: Dialysis Bag Method.[1]
-
Procedure:
-
Place a known amount of this compound-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO).
-
Immerse the bag in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironment conditions, respectively) at 37°C with continuous gentle stirring.
-
At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh medium.
-
Quantify the concentration of this compound in the collected samples using HPLC or UV-Vis spectrophotometry.
-
B. Cell Viability / Cytotoxicity Assay:
-
Method: MTT Assay.[20]
-
Procedure:
-
Seed cancer cells (e.g., MCF-7, HepG2, PC-3) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of free this compound, this compound-loaded nanoparticles, and empty nanoparticles (as a control) for 24, 48, or 72 hours.
-
After incubation, add MTT reagent to each well and incubate for 3-4 hours to allow for formazan (B1609692) crystal formation.
-
Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50).
-
C. Apoptosis Assay:
-
Procedure:
-
Treat cells with the formulations as described for the cytotoxicity assay.
-
After treatment, lyse the cells and collect the protein lysate.
-
Add the lysate to a microplate well containing a caspase-3 substrate conjugated to a chromophore (e.g., p-nitroaniline, pNA).
-
Incubate to allow active caspase-3 to cleave the substrate, releasing the chromophore.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm).
-
Quantify the increase in caspase-3 activity relative to untreated cells.
-
Conclusion
The repurposing of this compound for cancer therapy presents a compelling opportunity, but its success is contingent on overcoming its inherent delivery challenges.[3] Nanoparticle-based delivery systems, including polymeric nanoparticles, liposomes, chitosomes, and micelles, have demonstrated significant potential in enhancing the solubility, stability, and bioavailability of this compound.[1][12][20] More importantly, these nanoformulations can improve the cytotoxic and pro-apoptotic effects of the drug on cancer cells in vitro and in vivo.[14][22] The protocols and data presented herein provide a foundational framework for researchers to develop and evaluate novel this compound delivery systems. Future work should focus on integrating active targeting ligands onto the nanoparticle surface to further enhance tumor specificity and minimize off-target effects, bringing this promising therapeutic strategy closer to clinical translation.
References
- 1. jetir.org [jetir.org]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. Nanomedicine marvels: crafting the future of cancer therapy with innovative statin nano-formulation strategies - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00808A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Current perspectives on statins as potential anti-cancer therapeutics: clinical outcomes and underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-proliferative and cytotoxic activity of this compound against melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antihyperlipidemic drug this compound suppressed tumor progression and potentiated chemosensitivity by downregulating CCNA2 in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of simvastatin and this compound on RAS protein, matrix metalloproteinases and NF‐κB in lung cancer and in normal pulmonary tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Design, development, and characterization of amorphous this compound calcium tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of this compound flexible lipid-based nanoparticles: promising nanocarriers for improving intestinal cells cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound calcium nanoparticles: Improving bioavailability by formulation and stabilization codesign - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of this compound flexible lipid-based nanoparticles: promising nanocarriers for improving intestinal cells cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound inhibits carcinogenesis through Ca2+ triggered endoplasmic reticulum stress pathway in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. Preparation of biocompatible copolymeric micelles as a carrier of atorvastatin and this compound for potential anticancer activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Analytical Determination of Rosuvastatin in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of validated analytical methods for the quantitative determination of rosuvastatin in various biological matrices, primarily human plasma and serum. The protocols detailed below are based on established and published methodologies, offering guidance for researchers in clinical and preclinical studies.
Introduction
This compound is a synthetic lipid-lowering agent that competitively inhibits HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[1] Accurate and reliable quantification of this compound in biological fluids is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[2] The most widely employed analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5] LC-MS/MS methods are generally preferred for their superior sensitivity and selectivity, allowing for quantification in the ng/mL range.[4]
Analytical Methods Overview
A variety of analytical methods have been developed and validated for this compound determination. The choice of method often depends on the required sensitivity, the nature of the biological matrix, and the available instrumentation.
Commonly Used Techniques:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalytical studies due to its high sensitivity, specificity, and ability to handle complex matrices.[2][6]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and cost-effective method suitable for applications where lower sensitivity is acceptable.[7][8] The UV detection wavelength for this compound typically ranges from 215 to 275 nm, with 242 nm being commonly used.[8]
Sample preparation is a critical step to remove interfering substances from the biological matrix. Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method often using acetonitrile (B52724) or methanol (B129727).[6]
-
Solid-Phase Extraction (SPE): Provides cleaner extracts and can be automated for high-throughput analysis.[2][9]
-
Liquid-Liquid Extraction (LLE): Another effective technique for sample cleanup.[10]
Quantitative Data Summary
The following tables summarize the performance characteristics of various validated analytical methods for this compound determination in biological fluids.
Table 1: LC-MS/MS Methods
| Biological Matrix | Sample Preparation | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Reference |
| Human Plasma | Protein Precipitation | 1 - 100 | 1 | >85% | [11] |
| Human Plasma | Solid-Phase Extraction | 1.00 - 50.00 | 1.0 | >50.14% | [2][12] |
| Human Plasma | Solid-Phase Extraction | 0.51 - 100.9 | 0.51 | Not Reported | [9] |
| Human Plasma | Liquid-Liquid Extraction | 24.979 - 5003.808 | 0.1 | Not Reported | [10] |
| Human Plasma | Solid-Phase Extraction | 1 - 1000 | 1 | Not Reported | [1] |
Table 2: HPLC-UV Methods
| Biological Matrix | Sample Preparation | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Reference |
| Human Serum | Not Specified | 2.0 - 256 | 2.0 | Not Reported | [13] |
| Rat Plasma | Protein Precipitation | 20 - 10000 | 20 | Not Reported | [14] |
Experimental Protocols
Protocol 1: LC-MS/MS Determination of this compound in Human Plasma
This protocol is based on a validated method employing protein precipitation for sample preparation.[6]
1. Materials and Reagents:
-
This compound reference standard
-
Internal standard (e.g., Atorvastatin (B1662188) or deuterated this compound)[1][2]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma
2. Instrumentation:
-
Liquid chromatograph coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column: C18 column (e.g., 50 x 4.6 mm, 5 µm).[9]
3. Standard and Sample Preparation:
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard in methanol at a concentration of 1 mg/mL.[11]
-
Working Solutions: Prepare working standard solutions by serially diluting the stock solution with 50% methanol.[11]
-
Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma with appropriate volumes of the working solutions to prepare calibration standards and QC samples at various concentrations.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 50 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a suitable volume (e.g., 10 µL) into the LC-MS/MS system.
-
4. Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% formic acid.[2]
-
Flow Rate: 0.5 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor the specific precursor to product ion transitions for this compound (e.g., m/z 482.2 → 258.2) and the internal standard.[12]
-
Source Parameters: Optimize source parameters such as ion spray voltage, temperature, and gas flows for maximum signal intensity.[6]
Protocol 2: HPLC-UV Determination of this compound in Human Serum
This protocol is based on a validated method for the simultaneous determination of this compound and another statin in human serum.[13]
1. Materials and Reagents:
-
This compound reference standard
-
Internal standard (e.g., Naproxen sodium)[13]
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
2. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Analytical column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[13]
3. Standard and Sample Preparation:
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard in methanol.
-
Working Solutions: Prepare working standard solutions by diluting the stock solutions with the mobile phase.
-
Calibration Standards: Prepare calibration standards by spiking drug-free human serum with the working solutions.
-
Sample Preparation: The reference describes a method for simultaneous determination; for this compound alone, a protein precipitation or liquid-liquid extraction method would be appropriate.
4. Chromatographic Conditions:
-
Mobile Phase: Methanol and water (e.g., 68:32, v/v) with pH adjusted to 3.0 using trifluoroacetic acid.[13]
-
Flow Rate: 1.5 mL/min.[13]
-
Detection Wavelength: 241 nm.[13]
-
Injection Volume: 20 µL.
Diagrams
Caption: General experimental workflow for this compound analysis.
Caption: this compound's mechanism of action.
References
- 1. lcms.cz [lcms.cz]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Analytical Methods for the Determination of this compound in Pharmaceutical Formulations and Biological Fluids: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of this compound and metformin in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validated High-Performance Liquid Chromatographic Method for the Estimation of this compound Calcium in Bulk and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repositorio.unesp.br [repositorio.unesp.br]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. Validation of LC-MS/MS method for determination of this compound concentration in human blood collected by volumetric absorptive microsampling (VAMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous determination of this compound and atorvastatin in human serum using RP-HPLC/UV detection: method development, validation and optimization of various experimental parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols: Establishing a Stable Cell Line for Rosuvastatin Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosuvastatin, a competitive inhibitor of HMG-CoA reductase, is a widely prescribed statin for lowering cholesterol.[1] Beyond its lipid-lowering effects, this compound has demonstrated anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.[2][3] However, the development of drug resistance remains a significant obstacle in cancer therapy. Establishing stable, this compound-resistant cell lines is a critical step in understanding the molecular mechanisms that drive this resistance, identifying potential biomarkers, and developing novel therapeutic strategies to overcome it.
These application notes provide a detailed protocol for the generation and characterization of a stable this compound-resistant cancer cell line using a stepwise dose-escalation method.[4]
Data Presentation
Table 1: Quantitative Characterization of Parental and this compound-Resistant (Rosu-R) Cell Lines
| Parameter | Parental Cell Line | This compound-Resistant (Rosu-R) Cell Line | Method |
| This compound IC50 | 2.5 µM | 25 µM | MTT Assay |
| Resistance Index (RI) | 1 | 10 | RI = IC50 (Resistant) / IC50 (Parental) |
| Doubling Time | 24 hours | 28 hours | Cell Counting |
| Expression of ABCG2 | Low | High | Western Blot / qPCR |
| Expression of HMGCR | Moderate | High | Western Blot / qPCR |
| Akt Phosphorylation | High | Constitutively High | Western Blot |
Experimental Protocols
Protocol 1: Determination of this compound IC50 in Parental Cancer Cells
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in the parental cancer cell line, which is essential for establishing the starting concentration for resistance induction.[5]
Materials:
-
Parental cancer cell line of choice
-
Complete cell culture medium
-
This compound (powder, to be dissolved in DMSO)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture parental cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various this compound concentrations.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve with cell viability on the y-axis and the log of this compound concentration on the x-axis.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Generation of a Stable this compound-Resistant Cell Line
This protocol describes the stepwise dose-escalation method to generate a stable this compound-resistant cell line.[4]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Cell culture flasks (T25 or T75)
-
Cryopreservation medium (e.g., complete medium with 10% DMSO)
Procedure:
-
Initial Exposure:
-
Start by culturing the parental cells in a T25 flask with complete medium containing this compound at a concentration equal to the IC10 or IC20 (e.g., 0.5 µM), as determined from the initial IC50 curve.
-
-
Monitoring and Passaging:
-
Monitor the cells daily for signs of cell death and recovery.
-
Initially, a significant portion of the cells may die.
-
When the surviving cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.
-
-
Stepwise Dose Escalation:
-
Once the cells are growing stably at the initial concentration, increase the this compound concentration by 1.5 to 2-fold.
-
Repeat the process of monitoring and passaging. If there is massive cell death, reduce the concentration to the previously tolerated level and allow the cells to recover before attempting to increase it again.
-
At each successful dose escalation, cryopreserve a vial of cells. This provides a backup at each stage of resistance development.[4]
-
-
Establishment of the Resistant Line:
-
Continue this stepwise increase in this compound concentration until the cells can proliferate in a concentration that is significantly higher (e.g., 5-10 fold) than the initial IC50 of the parental line.[4]
-
This process can take several months.
-
-
Stabilization of the Resistant Phenotype:
-
Once the desired level of resistance is achieved, culture the cells continuously in the high-rosuvastatin medium for at least 1-2 months to ensure the stability of the resistant phenotype.
-
To confirm stability, culture a subset of the resistant cells in drug-free medium for several passages and then re-determine the IC50 for this compound. A stable resistant line should retain its resistance.
-
Protocol 3: Characterization of the this compound-Resistant Cell Line
This protocol outlines the methods to confirm and characterize the this compound-resistant phenotype.
Materials:
-
Parental and this compound-resistant (Rosu-R) cell lines
-
Reagents and equipment for IC50 determination (as in Protocol 1)
-
Reagents and equipment for Western blotting and/or qPCR (antibodies against ABCG2, HMGCR, p-Akt, Akt, and a loading control like GAPDH)
Procedure:
-
Confirmation of Resistance:
-
Perform a parallel IC50 determination for both the parental and the Rosu-R cell lines as described in Protocol 1.
-
Calculate the Resistance Index (RI) using the formula: RI = IC50 (Rosu-R) / IC50 (Parental). An RI greater than 2 is generally considered indicative of resistance.
-
-
Analysis of Protein Expression:
-
Western Blotting:
-
Prepare cell lysates from both parental and Rosu-R cells.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins implicated in statin resistance, such as the drug efflux transporter ABCG2 and the drug target HMGCR.[1] Also, assess the activation of relevant signaling pathways, such as Akt phosphorylation.
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
-
-
qPCR:
-
Isolate total RNA from both cell lines.
-
Synthesize cDNA.
-
Perform quantitative real-time PCR using primers specific for the genes encoding ABCG2 and HMGCR. Normalize the expression to a housekeeping gene.
-
-
Mandatory Visualization
Caption: Experimental workflow for establishing a stable this compound-resistant cell line.
Caption: Key signaling pathways in this compound action and resistance.
References
- 1. ClinPGx [clinpgx.org]
- 2. Anti-proliferative and cytotoxic activity of this compound against melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for Evaluating Rosuvastatin's Anti-inflammatory Effects In Vivo
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for evaluating the anti-inflammatory properties of rosuvastatin in preclinical in vivo models. The information compiled is based on established research and is intended to guide the design and execution of studies aimed at elucidating the pleiotropic, anti-inflammatory effects of this HMG-CoA reductase inhibitor.
Introduction
This compound, a member of the statin class of drugs, is primarily prescribed for its lipid-lowering capabilities. However, a growing body of evidence highlights its significant anti-inflammatory effects, which are independent of its action on cholesterol metabolism.[1][2] These pleiotropic effects are of considerable interest in the context of atherosclerosis, inflammatory bowel disease, and other inflammation-driven pathologies.[3][4] The anti-inflammatory actions of this compound are attributed to its ability to inhibit the synthesis of mevalonate (B85504), a precursor for various isoprenoid intermediates that are crucial for intracellular signaling pathways involved in inflammation.[5][6] This document outlines detailed experimental protocols to investigate these effects in vivo.
Signaling Pathways
This compound's anti-inflammatory effects are mediated through the inhibition of the mevalonate pathway, which in turn affects downstream signaling cascades integral to the inflammatory response. By blocking HMG-CoA reductase, this compound prevents the conversion of HMG-CoA to mevalonic acid. This limitation reduces the synthesis of isoprenoid intermediates such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac. The subsequent inhibition of these proteins interferes with key inflammatory signaling pathways, including the NF-κB pathway, leading to a downregulation of pro-inflammatory gene expression.[1][2]
Experimental Protocols
Several well-established animal models can be employed to evaluate the in vivo anti-inflammatory effects of this compound. The choice of model will depend on the specific research question and the inflammatory condition being mimicked.
Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis Model
This model is widely used to study inflammatory bowel disease.
-
Animal Model: Male C57BL/6 mice (6-8 weeks old).
-
Induction of Colitis: Administer 5% (w/v) DSS in drinking water for 7 days.[3]
-
This compound Administration:
-
Route: Oral gavage.
-
Dosage: 10 mg/kg/day.[3]
-
Frequency: Daily, starting concurrently with DSS administration.
-
-
Assessment of Inflammation:
-
Disease Activity Index (DAI): Monitor daily for weight loss, stool consistency, and rectal bleeding.
-
Histological Analysis: At the end of the study, collect colon tissue for H&E staining to assess tissue damage and inflammatory cell infiltration.[3]
-
Biomarker Analysis: Measure levels of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in serum and colon tissue homogenates using ELISA or multiplex assays.[3] Analyze the expression of inflammatory mediators like COX-2 and NADPH oxidase-1 in colon tissue via Western blot or qRT-PCR.[3]
-
Apolipoprotein E (ApoE)-Deficient Mouse Model of Atherosclerosis
This model is a cornerstone for studying the inflammatory aspects of atherosclerosis.
-
Animal Model: Female ApoE-deficient mice.
-
Induction of Atherosclerosis: Feed a high-cholesterol diet for 12 weeks.[4]
-
This compound Administration:
-
Route: Incorporated into the high-cholesterol diet.
-
Dosage: 1, 2, or 10 mg/kg/day.[4]
-
Frequency: Continuous throughout the 12-week feeding period.
-
-
Assessment of Inflammation:
Carrageenan-Induced Paw Edema Model
This is a classic model for acute inflammation.
-
Animal Model: Male Wistar rats.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[7]
-
This compound Administration:
-
Route: Oral.
-
Dosage: 10 mg/kg.
-
Frequency: Administer prior to carrageenan injection.[7]
-
-
Assessment of Inflammation:
-
Paw Volume Measurement: Measure paw volume using a plethysmometer at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours). The percentage of inhibition of edema is calculated.
-
Data Presentation
Quantitative data from in vivo studies should be summarized in tables to facilitate comparison between treatment and control groups.
Table 1: Effect of this compound on Serum Inflammatory Cytokines in DSS-Induced Colitis [3]
| Cytokine | Control Group (pg/mL) | DSS Group (pg/mL) | DSS + this compound (10 mg/kg) (pg/mL) |
| IL-2 | Undetectable | 2.5 ± 0.5 | 1.0 ± 0.3 |
| IL-4 | Undetectable | 1.2 ± 0.2 | 0.5 ± 0.1 |
| IL-5 | Undetectable | 8.0 ± 1.5 | 3.0 ± 0.8 |
| IL-6 | 5.0 ± 1.0 | 50.0 ± 10.0 | 20.0 ± 5.0 |
| IL-12 | 10.0 ± 2.0 | 100.0 ± 20.0 | 40.0 ± 8.0 |
| IL-17 | 2.0 ± 0.5 | 25.0 ± 5.0 | 10.0 ± 2.0 |
| G-CSF | 100.0 ± 20.0 | 1000.0 ± 200.0 | 400.0 ± 80.0 |
| Data are expressed as mean ± SE. *P < 0.05 compared to the DSS group. |
Table 2: Effect of this compound on Aortic Inflammation in ApoE-Deficient Mice [4]
| Parameter | Control Diet | This compound (10 mg/kg/day) | % Inhibition |
| ICAM-1 Expression (Aortic Valves) | High | Reduced | Up to 40% |
| ICAM-1 Expression (Ascending Aorta) | High | Reduced | ~50%** |
| VCAM-1 Expression (Aortic Valves) | High | Reduced | ~40% |
| VCAM-1 Expression (Ascending Aorta) | High | Reduced | ~35% |
| Macrophage Accumulation (Aortic Valves) | High | Reduced | ~45% |
| Tissue Factor Expression (Ascending Aorta) | High | Reduced | ~71% |
| *P < 0.05, **P < 0.01, ***P < 0.001 compared to the control diet group. |
Table 3: Effect of this compound on Inflammatory Markers in L-NAME Induced Hypertensive Rats [8]
| Inflammatory Marker | Hypertensive Control | Hypertensive + this compound (10 mg/kg) |
| IL-6 (pg/mL) | Significantly Increased | Significantly Decreased (P = 0.01) |
| Lp-PLA2 (ng/mL) | Significantly Increased | Significantly Decreased (P = 0.004) |
| sCD40L (ng/mL) | No Significant Change | Significantly Decreased |
| Cystatin C (ng/mL) | No Significant Change | Significantly Decreased |
| hsCRP (µg/mL) | Significantly Increased | Non-significantly Reduced |
Conclusion
The protocols and data presented here provide a comprehensive framework for investigating the anti-inflammatory effects of this compound in vivo. By utilizing these established models and analytical methods, researchers can further elucidate the mechanisms underlying the pleiotropic benefits of this compound and explore its therapeutic potential beyond lipid-lowering in inflammatory conditions.
References
- 1. The Anti-Inflammatory Effects of Statins on Coronary Artery Disease: An Updated Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-inflammatory and anti-apoptotic effects of this compound by regulation of oxidative stress in a dextran sulfate sodium-induced colitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound displays anti-atherothrombotic and anti-inflammatory properties in apoE-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting rosuvastatin insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with rosuvastatin insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: this compound, particularly as this compound calcium, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has low aqueous solubility and high permeability.[1][2] Its crystalline nature contributes to this poor solubility in water.[3] Reports indicate its solubility in water is as low as 0.33 mg/mL.[3][4]
Q2: How does pH affect the solubility of this compound?
A2: this compound's solubility is highly dependent on pH. It is a dihydroxy monocarboxylic acid with a pKa of 4.6.[5][6] Consequently, it is more soluble in less acidic (higher pH) conditions. Studies have shown that this compound is relatively soluble at pH values above 4 and highly soluble in citrate (B86180) buffers at pH 6.6.[7][8] Conversely, its solubility is reduced in acidic media, such as hydrochloric acid buffer at pH 1.2.[4]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For experimental purposes, it is recommended to first dissolve this compound calcium in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[9] A stock solution can be prepared in these solvents at a concentration of approximately 20 mg/mL.[9] This stock solution can then be diluted with the aqueous buffer of choice.[9]
Q4: I dissolved this compound in DMSO first, but it precipitated when I added it to my aqueous buffer. What should I do?
A4: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue. Here are a few troubleshooting steps:
-
Decrease the final concentration: The final concentration of this compound in the aqueous solution may be too high. Try diluting the stock solution further.
-
Adjust the pH of the aqueous buffer: As this compound's solubility increases with pH, ensure your final buffer pH is above 4.6, with optimal solubility often seen around pH 6.8.[10][11]
-
Use a co-solvent system: When diluting the DMSO stock, use a mixture of the aqueous buffer and a water-miscible organic solvent. For example, a 1:1 solution of DMSO and PBS (pH 7.2) can achieve a this compound solubility of approximately 0.5 mg/mL.[9]
-
Warm the solution slightly: Gentle warming can sometimes help keep the compound in solution, but be cautious about potential degradation at higher temperatures.
-
Sonication: After dilution, sonicating the solution can help to redissolve any precipitate that has formed.[7]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: Low Yield or Incomplete Dissolution in Aqueous Buffers
-
Symptom: You observe particulate matter or a cloudy solution after attempting to dissolve this compound directly in an aqueous buffer.
-
Cause: This is due to the inherently low aqueous solubility of this compound calcium.[1]
-
Solution Workflow:
Caption: Workflow for dissolving this compound in aqueous solutions.
Issue 2: Precipitation After Diluting DMSO Stock Solution
-
Symptom: A clear solution of this compound in DMSO becomes cloudy or forms a precipitate upon dilution with your experimental aqueous buffer.
-
Cause: The final concentration of this compound exceeds its solubility limit in the final solvent mixture, or the pH of the buffer is too low.
-
Troubleshooting Steps:
Caption: Troubleshooting precipitation of this compound.
Quantitative Data Summary
The following tables summarize the solubility of this compound under various conditions as reported in the literature.
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility (% w/w) | Reference |
| Distilled Water | 0.00000043 ± 0.037 | [12] |
| Phosphate Buffer (pH 6.8) | 0.0025 ± 0.075 | [12] |
| Polyethylene Glycol 200 (PEG 200) | 11.57 ± 0.205 | [12] |
| Polyethylene Glycol 400 (PEG 400) | 4.55 ± 0.115 | [12] |
| Propylene Glycol | 9.96 ± 0.180 | [12] |
| DMSO | ~20 mg/mL | [9] |
| DMF | ~20 mg/mL | [9] |
Table 2: pH-Dependent Solubility of this compound Calcium
| pH | Solubility (mg/L) | Reference |
| 5 | 3820 | [5] |
| 7 | 22000 | [5] |
| 9 | 4860 | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound calcium for subsequent dilution in aqueous buffers.
Materials:
-
This compound calcium powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Analytical balance
-
Microcentrifuge tubes or appropriate vials
Procedure:
-
Accurately weigh the desired amount of this compound calcium powder.
-
Transfer the powder to a suitable vial.
-
Add the calculated volume of DMSO to achieve the desired concentration (e.g., 20 mg/mL).
-
Vortex the mixture until the this compound calcium is completely dissolved. A brief sonication may be used to aid dissolution if necessary.
-
Store the stock solution at -20°C. It is recommended to purge the vial with an inert gas before capping to enhance stability.[9]
Protocol 2: Determination of Saturation Solubility
Objective: To determine the saturation solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound calcium powder
-
Aqueous buffer of interest
-
Orbital shaker or rotator
-
Centrifuge
-
UV-Vis Spectrophotometer
-
0.45 µm syringe filters
Procedure:
-
Add an excess amount of this compound calcium powder to a known volume of the aqueous buffer in a sealed container.
-
Place the container in an orbital shaker and agitate for 24-72 hours at a constant temperature (e.g., 25°C or 37°C) to ensure equilibrium is reached.[10][12]
-
After shaking, centrifuge the suspension to pellet the undissolved drug.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with the same aqueous buffer to a concentration within the linear range of the UV-Vis spectrophotometer.
-
Measure the absorbance of the diluted solution at the wavelength of maximum absorbance for this compound (approximately 241 nm).[10]
-
Calculate the concentration of this compound in the original supernatant using a standard calibration curve. This concentration represents the saturation solubility.
Signaling Pathways
This compound is an inhibitor of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. Its primary mechanism of action is to reduce cholesterol synthesis. Additionally, this compound has been shown to influence other signaling pathways.
Caption: Simplified diagram of this compound's mechanism of action.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Directly compressed this compound calcium tablets that offer hydrotropic and micellar solubilization for improved dissolution rate and extent of drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C22H28FN3O6S | CID 446157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jddtonline.info [jddtonline.info]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. scispace.com [scispace.com]
- 11. saudijournals.com [saudijournals.com]
- 12. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
optimizing rosuvastatin dosage for maximum therapeutic effect in mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rosuvastatin in mouse models. The information is designed to address specific issues that may be encountered during experimentation to achieve maximum therapeutic effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive inhibitor of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3][4][5] By blocking this enzyme, this compound reduces the liver's ability to produce cholesterol.[5] This leads to an increase in the number of LDL receptors on liver cells, which enhances the clearance of LDL cholesterol from the bloodstream.[2][5] This dual action of reducing cholesterol production and increasing its removal makes this compound highly effective in lowering LDL cholesterol levels.[5]
Q2: What is a typical starting dose for this compound in mice?
A2: The dosage of this compound in mice can vary significantly depending on the study's objective and the mouse model used. Doses ranging from 1 mg/kg/day to 20 mg/kg/day have been reported in the literature.[6][7] For general lipid-lowering effects, a moderate dose between 5 and 10 mg/kg/day is often a good starting point.[8][9] It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental conditions.
Q3: How should this compound be administered to mice?
A3: Oral gavage is a common and effective method for administering this compound to mice to ensure accurate dosing.[10] this compound can also be administered subcutaneously or mixed in the diet.[7][8][11] The choice of administration route should be consistent throughout the experiment and selected based on the desired pharmacokinetic profile.
Q4: How long does it take to observe the therapeutic effects of this compound in mice?
A4: The onset of this compound's effects can be observed within a week, with maximum effects on lipid profiles typically seen after about four weeks of continuous therapy.[2] However, the exact timeline can vary based on the dose, mouse strain, and diet.
Q5: What are the expected effects of this compound on the lipid profile in mice?
A5: this compound is expected to significantly reduce total cholesterol and low-density lipoprotein (LDL) cholesterol.[11][12] It may also cause a moderate reduction in triglycerides and a slight increase in high-density lipoprotein (HDL) cholesterol.[2][5]
Troubleshooting Guide
Issue 1: No significant reduction in plasma cholesterol levels is observed.
-
Possible Cause: The this compound dose may be too low for the specific mouse model, especially in models with severe hypercholesterolemia.
-
Solution: Increase the dose of this compound. A dose-response study is recommended to find the optimal dosage. Doses up to 20 mg/kg/day have been used in some studies.[6][7]
-
Possible Cause: The treatment duration may be too short.
-
Solution: Extend the treatment period. Significant effects on lipid profiles are often observed after several weeks of daily administration.[2]
-
Possible Cause: Issues with the formulation or administration of this compound.
-
Solution: Ensure the this compound is properly dissolved or suspended and that the full dose is being administered correctly, for example, via oral gavage.
Issue 2: Signs of toxicity or adverse effects are observed in the mice.
-
Possible Cause: The dose of this compound may be too high. High doses of this compound (20 mg/kg/day and above) have been associated with premature death in mice on a hypercholesterolemic diet, as well as morphological and functional alterations in liver mitochondria.[6][13][14]
-
Solution: Reduce the this compound dosage. Doses of 1 mg/kg/day have been shown to be well-tolerated and effective without causing mitochondrial damage.[13][14] Monitor mice for signs of toxicity such as weight loss, lethargy, or changes in behavior.
-
Possible Cause: Interaction with other components of the diet or other administered compounds.
-
Solution: Review the experimental protocol for any potential confounding factors. For instance, a high-fat diet combined with high doses of this compound can increase the risk of toxicity.[6]
Issue 3: High variability in lipid profiles among mice in the same treatment group.
-
Possible Cause: Inconsistent administration of this compound.
-
Solution: Ensure that each mouse receives the correct dose consistently. If using oral gavage, ensure proper technique to deliver the full volume to the stomach.
-
Possible Cause: Biological variability among the mice.
-
Solution: Increase the number of mice per group to improve statistical power. Ensure that the mice are age-matched and from the same genetic background.
Quantitative Data
Table 1: this compound Dosage and Effects on Plasma Lipids in ApoE*3-Leiden Transgenic Mice on a High-Fat/Cholesterol Diet
| This compound Dose (% w/w in diet) | Plasma Cholesterol Reduction (%) | Plasma Triglyceride Reduction (%) |
| 0.00125 | Not specified | Not specified |
| 0.0025 | Not specified | Not specified |
| 0.005 | 39 | 42 |
Data adapted from a study on female ApoE3-Leiden transgenic mice.[11]*
Table 2: Survival Rate of Hypercholesterolemic Mice Treated with High Doses of this compound
| This compound Dose (mg/kg/day) | Survival Rate after 30 days (%) |
| 0 | 100 |
| 20 | Decreased (premature death observed) |
| 50 | Decreased (premature death observed) |
| 100 | Decreased (premature death observed) |
| 200 | Decreased (premature death observed) |
| 400 | Decreased (premature death observed) |
Data from a study where high doses of this compound were administered to mice on a cholesterol-rich diet.[6][15][16]
Experimental Protocols
Protocol 1: Oral Administration of this compound via Gavage
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the weight of the mice.
-
Dissolve the this compound in a suitable vehicle, such as saline or distilled water. Ensure the solution is homogenous.
-
-
Animal Handling:
-
Gently restrain the mouse, ensuring it is secure but not distressed.
-
-
Gavage Procedure:
-
Use a proper-sized, blunt-tipped gavage needle.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Slowly administer the this compound solution.
-
Carefully withdraw the needle.
-
-
Post-Administration Monitoring:
-
Observe the mouse for a few minutes to ensure there are no signs of distress or injury.
-
Protocol 2: Plasma Lipid Profile Analysis
-
Blood Collection:
-
Collect blood from the mice via a suitable method (e.g., retro-orbital sinus, cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Separation:
-
Centrifuge the blood samples at approximately 2000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
-
Lipid Measurement:
-
Use commercially available enzymatic kits to measure the concentrations of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides in the plasma samples.
-
Follow the manufacturer's instructions for the assay protocols.
-
-
Data Analysis:
-
Calculate the mean and standard deviation for each treatment group.
-
Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the differences between groups.
-
Visualizations
Caption: this compound's mechanism of action.
Caption: A typical experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. everydaybiochemistry.com [everydaybiochemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. Effects of high this compound doses on hepatocyte mitochondria of hypercholesterolemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. This compound restores superoxide dismutase expression and inhibits accumulation of oxidized LDL in the aortic arch of obese dyslipidemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. saudijournals.com [saudijournals.com]
- 11. This compound reduces plasma lipids by inhibiting VLDL production and enhancing hepatobiliary lipid excretion in ApoE*3-leiden mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: MedlinePlus Drug Information [medlineplus.gov]
- 13. Effects of high this compound doses on hepatocyte mitochondria of hypercholesterolemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Rosuvastatin In Vitro Cell-Based Assays: A Technical Support Center
Welcome to the technical support center for rosuvastatin in vitro cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and troubleshoot their experiments effectively.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high variability in cytotoxicity (IC50) values for this compound across different experiments or cell lines?
A1: Variability in this compound's cytotoxic effects is a common observation and can be attributed to several factors:
-
Cell Line Specificity: The cytotoxic and anti-proliferative effects of this compound are highly dependent on the cell line used. For example, IC50 values can differ significantly between cancer cell lines (e.g., A375 melanoma) and normal fibroblasts (e.g., BJ), or even between different melanoma cell lines.[1][2] Some cell lines may show no significant cytotoxicity even at high concentrations.[3][4]
-
Expression of Drug Transporters: Many standard cell lines, such as HEK293 and HepG2, have low or no expression of hepatic uptake transporters like Organic Anion Transporting Polypeptide 1B1 (OATP1B1).[5] this compound is a substrate for OATP1B1, and its intracellular concentration and subsequent cytotoxicity are significantly increased in cells expressing this transporter.[5][6] Failure to use transporter-competent cell models can lead to an underestimation of this compound's effects.
-
Experimental Conditions: Factors such as the duration of drug exposure (e.g., 48 vs. 72 hours), cell density, and even the pH of the culture medium can influence the observed cytotoxicity.[1][7]
-
Assay Method: Different cell viability assays (e.g., MTT, WST-1, CCK-8) measure different cellular parameters and can yield varying results.
Q2: I'm having trouble dissolving this compound for my cell culture experiments. What is the recommended solvent and final concentration?
A2: this compound has low solubility in water.[8] For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent.[8] It is crucial to prepare a high-concentration stock solution in DMSO (e.g., 100 mM) and then dilute it in the cell culture medium to achieve the desired final concentration.[8]
Crucial Pitfall: The final concentration of DMSO in the cell culture medium should be kept low, typically at or below 0.1%, as higher concentrations can be toxic to cells and confound experimental results.[8][9]
Q3: At what concentration ranges should I be testing this compound in my cell-based assays?
A3: The effective concentration of this compound in vitro can vary widely. It is important to note that concentrations used in many cell culture experiments often exceed the physiological plasma concentrations observed in patients.[1][2][10]
-
For cytotoxicity studies in sensitive cancer cell lines, effects can be seen in the low micromolar range (e.g., IC50 of 2.3 µM in A375 melanoma cells after 72 hours).[1][2]
-
In some cell lines, concentrations up to 100 µM or higher have been used to elicit a response.[11][12]
-
For transporter inhibition studies, the concentration range will depend on the specific transporter and substrate being investigated.
A dose-response experiment is always recommended to determine the optimal concentration range for your specific cell line and endpoint.
Q4: Can this compound interfere with my assay's signal or reagents?
A4: While direct chemical interference with common assay reagents (like MTT or CCK-8) is not widely reported, indirect effects are possible. For instance, this compound can modulate cellular processes like reactive oxygen species (ROS) generation, which could potentially impact assays that are sensitive to the cellular redox state.[13] It is always good practice to include appropriate vehicle and drug-only (no cells) controls to rule out any direct interference with assay components.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Cytotoxicity Observed | 1. Low expression of uptake transporters (e.g., OATP1B1) in the cell line.[5] 2. Insufficient drug concentration or incubation time. 3. Cell line is resistant to this compound's effects.[1][2] | 1. Use a cell line genetically engineered to express the relevant transporter (e.g., HEK-OATP1B1).[5] 2. Perform a dose-response study with a wider concentration range and consider extending the incubation period (e.g., up to 72 or 96 hours).[11] 3. Consider using a different, more sensitive cell line as a positive control. |
| Inconsistent Results Between Replicates | 1. Uneven cell seeding. 2. Precipitation of this compound at high concentrations. 3. Edge effects in the multi-well plate. | 1. Ensure a single-cell suspension and proper mixing before seeding. 2. Visually inspect the culture medium for any precipitate after adding this compound. Prepare fresh dilutions for each experiment. 3. Avoid using the outer wells of the plate for experimental conditions, or fill them with sterile PBS or medium. |
| Vehicle Control (DMSO) Shows Toxicity | 1. DMSO concentration is too high.[8] 2. Cells are particularly sensitive to DMSO. | 1. Ensure the final DMSO concentration does not exceed 0.1%.[8] 2. Perform a DMSO toxicity curve for your specific cell line to determine the maximum tolerated concentration. |
| Discrepancy Between In Vitro Data and In Vivo Expectations | 1. Lack of clinically relevant transporters in the in vitro model.[14][15] 2. Use of supra-physiological drug concentrations.[10] 3. Absence of metabolic activation or other systemic factors present in vivo. | 1. Incorporate transporter-expressing cell systems (e.g., OATP1B1, BCRP) into your experimental design.[16][17] 2. Attempt to use concentrations that are more aligned with clinically achievable plasma levels. 3. Acknowledge the limitations of the in vitro model in your data interpretation. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |
| A375 (Melanoma) | MTT | 72 | 2.3 | [1][2] |
| BJ (Normal Fibroblasts) | MTT | 72 | 7.4 | [1][2] |
| WM1552C (Melanoma) | MTT | 72 | Low activity | [1][2] |
| MCF-7 (Breast Cancer) | MTT | 72 | 96.12 (µg/mL) | [12][18] |
| DU-145 (Prostate Cancer) | MTT | 96 | >25 | [11] |
| HEK-OATP1B1 | WST-1 | 48 | ~11 | [4] |
| Wild-type HEK293 | WST-1 | 48 | >300 | [4] |
| HepG2 | WST-1 | 48 | >300 | [4] |
Table 2: In Vitro Inhibition of Transporters by Various Compounds in this compound Assays
| Transporter | Inhibitor | Probe Substrate | Cell System | IC50 (µM) | Reference |
| OATP1B1 | Atazanavir | Estradiol 17β-D-glucuronide | - | 0.220 ± 0.0655 | [16] |
| OATP1B3 | Atazanavir | Estradiol 17β-D-glucuronide | - | 1.86 ± 0.500 | [9][16] |
| BCRP | Lopinavir | Estrone 3-sulfate | - | 15.5 ± 2.80 | [16] |
| OATP1B1 | Rifampicin | This compound | Human Hepatocytes | 1.2-2.2 | [17] |
| OATP1B1 | Scutellarin | This compound | OATP1B1-HEK293T | 60.53 ± 5.74 | [19] |
Experimental Protocols
Protocol 1: General Cytotoxicity/Cell Viability Assay (MTT-based)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound from a DMSO stock solution in fresh cell culture medium. The final DMSO concentration should be constant across all wells and ideally ≤0.1%. Remove the old medium from the cells and add the this compound-containing medium or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well (typically 10-20 µL per 100 µL of medium) and incubate for 3-4 hours until formazan (B1609692) crystals form.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Protocol 2: OATP1B1-Mediated Uptake Assay
This protocol is adapted for cells overexpressing OATP1B1 (e.g., HEK-OATP1B1).[5][19]
-
Cell Seeding: Seed HEK-OATP1B1 and wild-type HEK cells (as a negative control) in poly-D-lysine-coated plates and culture for 48 hours.
-
Pre-incubation: Wash the cells three times with pre-warmed uptake buffer (e.g., Hank's Balanced Salt Solution, HBSS). Leave the final wash on the cells for 15 minutes at 37°C.
-
Uptake Initiation: Remove the buffer and add the uptake buffer containing this compound and/or a test inhibitor.
-
Incubation: Incubate the plate at 37°C with gentle shaking for a short, defined period (e.g., 5 minutes).
-
Uptake Termination: Quickly remove the drug-containing buffer and wash the cells multiple times with ice-cold buffer to stop the uptake.
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer.
-
Quantification: Quantify the intracellular concentration of this compound using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the net transporter-mediated uptake by subtracting the uptake in wild-type cells from that in OATP1B1-expressing cells.
Visualizations
References
- 1. Anti-proliferative and cytotoxic activity of this compound against melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-proliferative and cytotoxic activity of this compound against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Drug-drug interactions between this compound and oral antidiabetic drugs occurring at the level of OATP1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic in vitro studies indicate that the clinical drug–drug interactions between protease inhibitors and this compound are driven by inhibition of intestinal BCRP and hepatic OATP1B1 with minimal contribution from OATP1B3, NTCP and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is a relevant statin concentration in cell experiments claiming pleiotropic effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancerresgroup.us [cancerresgroup.us]
- 12. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 13. repositorio.unesp.br [repositorio.unesp.br]
- 14. Calibrating the In Vitro-In Vivo Correlation for OATP-Mediated Drug-Drug Interactions with this compound Using Static and PBPK Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mechanistic in vitro studies indicate that the clinical drug-drug interactions between protease inhibitors and this compound are driven by inhibition of intestinal BCRP and hepatic OATP1B1 with minimal contribution from OATP1B3, NTCP and OAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pitavastatin is a more sensitive and selective organic anion-transporting polypeptide 1B clinical probe than this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Scutellarin inhibition of the this compound uptake in rat hepatocytes and the competition for organic anion transporting polypeptide 1B1 in HEK293T cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Rosuvastatin's Effects in Vitro: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize the off-target effects of rosuvastatin in cell culture experiments. By understanding the mechanisms of these effects and implementing appropriate experimental controls, researchers can enhance the specificity and reliability of their in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound observed in cell culture?
A1: While this compound's primary on-target effect is the inhibition of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway, several off-target effects have been observed in cell culture. These are often concentration-dependent and can vary between cell lines. The most commonly reported off-target effects include:
-
Cytotoxicity and Apoptosis: At higher concentrations, this compound can induce apoptosis (programmed cell death) in various cell types. This is often mediated through the regulation of pro-apoptotic (e.g., Bax, Bad, Caspase-3, Caspase-9) and anti-apoptotic (e.g., Bcl-2, Bcl-xl) proteins.[1][2][3]
-
Inhibition of Cell Proliferation: this compound can suppress cell proliferation, which may be linked to its effects on the mevalonate (B85504) pathway and downstream signaling molecules crucial for cell growth.[4]
-
Modulation of Signaling Pathways: this compound has been shown to influence several signaling pathways, including the JAK2/STAT3, NF-κB, and Akt/mTOR pathways.[2][5] These effects can have wide-ranging consequences on cellular processes beyond cholesterol metabolism.
Q2: At what concentrations are off-target effects of this compound typically observed?
A2: The concentration at which off-target effects become prominent is highly dependent on the cell line and the duration of exposure. Generally, concentrations significantly higher than the therapeutic plasma concentrations are more likely to induce off-target effects. It is crucial to perform a dose-response study for each cell line to determine the optimal concentration that elicits the desired on-target effect while minimizing off-target cytotoxicity and other unintended consequences.
Q3: How can I distinguish between on-target and off-target effects of this compound in my experiments?
A3: Distinguishing between on-target and off-target effects is critical for the correct interpretation of experimental results. A key strategy is to perform a "mevalonate rescue" experiment. Since this compound's on-target effect is the inhibition of the mevalonate pathway, supplementing the cell culture medium with mevalonate (the product of the HMG-CoA reductase reaction) should reverse the on-target effects.[6] Any effects that persist in the presence of mevalonate supplementation are likely to be off-target.
Q4: What are some alternative approaches if this compound's off-target effects are confounding my results?
A4: If minimizing off-target effects through experimental optimization is not feasible, consider these alternatives:
-
Use a different statin: Other statins have different physicochemical properties (e.g., lipophilicity) and may exhibit a different off-target profile in your specific cell model.
-
Employ a non-statin inhibitor of the mevalonate pathway: This can help confirm that the observed effects are due to pathway inhibition rather than a specific off-target effect of this compound.
-
Utilize genetic approaches: Techniques like siRNA or CRISPR/Cas9 to directly target HMG-CoA reductase can provide a more specific means of studying the effects of inhibiting the mevalonate pathway, devoid of potential small molecule off-target effects.
Troubleshooting Guides
Issue 1: High levels of unexpected cell death or cytotoxicity.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | Perform a dose-response curve to determine the IC50 value for your specific cell line. Start with a wide range of concentrations and narrow down to a concentration that minimally affects cell viability while still engaging the target. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to your cells. Typically, DMSO concentrations should be kept below 0.1%. Run a vehicle control (medium with solvent only) to assess solvent toxicity. |
| Cell line sensitivity. | Different cell lines exhibit varying sensitivities to this compound. If possible, test your hypothesis in a less sensitive cell line or a cell line where off-target effects are better characterized. |
| Prolonged incubation time. | Reduce the duration of this compound exposure. A time-course experiment can help identify the earliest time point at which the on-target effect is observable, thereby minimizing cumulative off-target toxicity. |
Issue 2: Inconsistent or unexpected changes in signaling pathways.
| Possible Cause | Troubleshooting Step |
| Off-target kinase inhibition or activation. | Investigate whether the observed signaling changes are reversed by mevalonate supplementation (see "Mevalonate Rescue Protocol" below). If not, the effect is likely off-target. |
| Pleiotropic effects of statins. | Be aware that statins have well-documented pleiotropic effects independent of cholesterol lowering. Review the literature for known effects of this compound on the signaling pathway of interest. |
| Experimental variability. | Ensure consistent cell density, passage number, and serum concentrations in your experiments, as these factors can influence cellular signaling. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HepG2 | Liver Cancer | 59.1 (as µg/mL) | Not Specified | [7] |
| MCF-7 | Breast Cancer | 96.12 (as µg/mL) | 72 | [8] |
| A375 | Melanoma | 2.3 | 72 | [9] |
| BJ (Normal Fibroblasts) | Non-cancerous | 7.4 | 72 | [9] |
Note: The conversion of µg/mL to µM depends on the molecular weight of this compound (481.5 g/mol ). For example, 59.1 µg/mL is approximately 122.7 µM.
Table 2: Effect of this compound on Apoptosis-Related Gene and Protein Expression in Human Coronary Artery Endothelial Cells (HCAECs)
| Target | Effect of this compound | Type | Reference |
| Bcl-xl | Increased | Anti-apoptotic | [1] |
| Bcl-2 | Increased | Anti-apoptotic | [1] |
| Bax | Decreased | Pro-apoptotic | [1] |
| Bad | Decreased | Pro-apoptotic | [1] |
| Caspase-3 | Decreased | Pro-apoptotic | [1] |
| Caspase-9 | Decreased | Pro-apoptotic | [1] |
Experimental Protocols
Protocol 1: Determining this compound IC50 Using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound solutions or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Mevalonate Rescue Experiment
-
Cell Seeding and Treatment: Seed cells as described in Protocol 1. Prepare this compound solutions at a concentration known to cause a specific effect (e.g., IC50 for cytotoxicity).
-
Mevalonate Preparation: Prepare a stock solution of mevalonic acid lactone. Immediately before use, hydrolyze it to the active mevalonate form by adding an equimolar amount of NaOH and incubating at 37°C for 30 minutes, followed by neutralization with HCl.
-
Co-treatment: Treat cells with:
-
Vehicle control
-
This compound alone
-
This compound + Mevalonate (a typical starting concentration is 100 µM, but this may need optimization)
-
Mevalonate alone
-
-
Incubation and Analysis: Incubate for the desired time and then perform the relevant assay (e.g., MTT for viability, Western blot for protein expression, etc.) to assess if mevalonate reverses the effect of this compound.
Visualizations
Signaling Pathways
Caption: Key signaling pathways affected by this compound in cell culture.
Experimental Workflow
Caption: Workflow for investigating and mitigating this compound's off-target effects.
References
- 1. Statin this compound inhibits apoptosis of human coronary artery endothelial cells through upregulation of the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Statin this compound inhibits apoptosis of human coronary artery endothelial cells through upregulation of the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Mevalonate Pathway, a Metabolic Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promocell.com [promocell.com]
- 8. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 9. This compound Inhibits the Apoptosis of Platelet-Derived Growth Factor-Stimulated Vascular Smooth Muscle Cells by Inhibiting p38 via Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Rosuvastatin Bioavailability in Preclinical Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when aiming to improve the oral bioavailability of rosuvastatin in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving high oral bioavailability for this compound?
This compound calcium has a low oral bioavailability of approximately 20%.[1][2][3][4][5][6][7] This is primarily attributed to two factors: its poor aqueous solubility and significant first-pass metabolism in the liver.[3][4][5]
Q2: What are the most common formulation strategies to enhance this compound bioavailability in animal studies?
Lipid-based nanoformulations are a promising and widely researched approach. These include:
-
Solid Lipid Nanoparticles (SLNs) : These are lipid-based carriers that can encapsulate this compound, protecting it from degradation and enhancing its absorption.[2][3][4][8]
-
Nanostructured Lipid Carriers (NLCs) : A second generation of lipid nanoparticles, NLCs offer improved drug loading and stability.[9]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) : These are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid.[10][11][12][13][14][15][16]
-
Polymeric Nanoparticles : Using polymers like chitosan (B1678972) can improve intestinal permeability and prolong the retention time of the drug.[1]
Q3: Which animal models are typically used for pharmacokinetic studies of this compound?
Commonly used animal models for evaluating the pharmacokinetics of this compound formulations include Wistar rats, Sprague-Dawley rats, rabbits, and beagle dogs.[2][6][8][12][16][17]
Q4: How much can the bioavailability of this compound be improved with nanoformulations?
Studies have shown significant improvements. For instance, solid lipid nanoparticles have been reported to increase the relative oral bioavailability of this compound by 2.2-fold to 4.6-fold compared to a suspension.[2][4] Nanostructured lipid carriers have shown a 1.65-fold increase in the area under the curve (AUC).[9] A self-nanoemulsifying drug delivery system (S-SNEDDS) demonstrated a 3.42-fold increase in relative bioavailability compared to a pure drug suspension.[10] Chitosan-coated nanovesicles showed a 4.95-fold greater bioavailability than pure this compound.[18]
Troubleshooting Guides
Issue 1: Low Drug Entrapment Efficiency in Solid Lipid Nanoparticles (SLNs)
| Potential Cause | Troubleshooting Steps |
| Poor drug solubility in the lipid matrix. | Screen various solid lipids (e.g., tristearin, glyceryl behenate, stearic acid) to find one with higher this compound solubility.[2][4] |
| Drug partitioning into the external aqueous phase during production. | Optimize the surfactant and co-surfactant concentrations. A higher surfactant concentration can lead to the formation of micelles, which may draw the drug out of the lipid phase. |
| Suboptimal homogenization or ultrasonication parameters. | Increase the homogenization speed or time, or the ultrasonication duration, to facilitate better drug encapsulation within the lipid core.[2][4] |
| Premature drug crystallization. | Rapid cooling of the nanoemulsion can help to trap the amorphous drug within the lipid matrix before it has a chance to crystallize. |
Issue 2: Inconsistent Particle Size or Polydispersity Index (PDI) in Nanoformulations
| Potential Cause | Troubleshooting Steps |
| Inadequate energy input during formulation. | Ensure homogenization speed and duration or ultrasonication power and time are sufficient and consistently applied. |
| Aggregation of nanoparticles. | Optimize the concentration of the stabilizer (e.g., Poloxamer 188, PVP).[4][17] Ensure the zeta potential is sufficiently high (typically > |20| mV) to ensure electrostatic repulsion between particles.[2][4] |
| Improper storage conditions. | Store formulations at recommended temperatures (e.g., 4°C) and check for physical stability over time.[2][4] Lyophilization can be an option for long-term storage, but the cryoprotectant needs to be carefully selected. |
Issue 3: High Variability in In Vivo Pharmacokinetic Data
| Potential Cause | Troubleshooting Steps |
| Inconsistent oral gavage technique. | Ensure all animals are dosed accurately and consistently. The use of oral feeding cannulas is recommended.[10] |
| Food effect influencing drug absorption. | Standardize the fasting period for all animals before dosing. The presence of food can significantly alter the absorption of lipid-based formulations.[12] |
| Inter-animal physiological differences. | Use a sufficient number of animals per group to ensure statistical power. Randomize the animals into different treatment groups. |
| Issues with blood sample collection and processing. | Collect blood samples at precise time points. Process and store plasma samples consistently (e.g., centrifugation parameters, storage temperature) to prevent drug degradation. |
| Analytical method variability. | Validate the analytical method (e.g., HPLC, LC-MS/MS) for linearity, accuracy, and precision in the biological matrix being used.[1][16] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Different this compound Nanoformulations in Animal Studies
| Formulation | Animal Model | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Fold Increase in Bioavailability | Reference |
| This compound Suspension | Rats | - | - | - | - | [2] |
| This compound SLNs | Rats | - | - | - | 2.2 | [2] |
| This compound Suspension | Rats | - | - | - | - | [4] |
| This compound SLNs | Rats | - | - | - | 4.6 | [4] |
| Untreated this compound | Rabbits | 9.2 | - | - | - | [7][17] |
| This compound Nanoparticles (10% PVP) | Rabbits | 82.35 | 2 | - | 8.2 (Cmax increase) | [7][17] |
| Pure Drug Suspension | Rats | - | - | - | - | [10] |
| This compound S-SNEDDS | Rats | - | - | - | 3.42 | [10] |
| This compound Substance | Dogs | - | - | - | - | [16] |
| This compound SNEDDS | Dogs | - | - | - | 1.7 | [16] |
| This compound Tablet Powder | Rats | - | - | - | - | [9] |
| This compound NLCs | Rats | - | - | - | 1.65 (AUC increase) | [9] |
Table 2: Physicochemical Properties of this compound Nanoformulations
| Formulation Type | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| SLNs (Tristearin) | 207.3 ± 8.52 | -20.9 ± 4.88 | 97.06 ± 0.21 | [2] |
| SLNs (Glyceryl trilaurate) | 67.21 ± 1.71 | -28.93 ± 0.84 | 93.51 ± 0.34 | [4] |
| Nanoparticles (10% PVP) | 461.8 ± 16.68 | -31.8 ± 7.22 | - | [17] |
| NLCs | 98.4 ± 0.3 | - | 84.3 ± 1.3 | [9] |
| Chitosan-coated Nanovesicles | - | -35.3 | 86.2 | [18][19] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) via Hot Homogenization and Ultrasonication
This protocol is based on methodologies described in published studies.[2][4]
Materials:
-
This compound Calcium
-
Surfactant (e.g., Poloxamer 188, Egg lecithin)[4]
-
Purified Water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid by heating it to approximately 5-10°C above its melting point.
-
Drug Incorporation: Disperse the accurately weighed this compound calcium into the molten lipid.
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization to form a coarse oil-in-water emulsion.
-
Nano-emulsification: Subject the pre-emulsion to further homogenization or ultrasonication for a specified time to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
(Optional) Lyophilization: For long-term stability, the SLN dispersion can be freeze-dried with a suitable cryoprotectant.
Figure 1: Workflow for preparing this compound SLNs.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol is a generalized procedure based on several animal studies.[2][10][20] All procedures must be approved by an Institutional Animal Ethics Committee.
Animals:
-
Male Wistar or Sprague-Dawley rats (6-8 weeks old, 200-250g).
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment with free access to standard pellet diet and water.
-
Fasting: Fast the animals overnight (12-18 hours) before dosing, with water available ad libitum.
-
Grouping: Divide the animals into groups (e.g., Control - this compound suspension; Test - this compound nanoformulation).
-
Dosing: Administer the respective formulations orally via gavage at a specified dose.
-
Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) from the retro-orbital plexus or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).
-
Plasma Separation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Sample Storage: Store the plasma samples at -20°C or -80°C until analysis.
-
Drug Analysis: Determine the concentration of this compound in the plasma samples using a validated analytical method like HPLC or LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
Figure 2: Workflow for an in vivo pharmacokinetic study.
Logical Pathway: How Nanoformulations Improve Bioavailability
Nanoformulations enhance this compound bioavailability primarily by overcoming its key limitations: poor solubility and first-pass metabolism.
Figure 3: Mechanism of improved this compound bioavailability.
References
- 1. jetir.org [jetir.org]
- 2. Preparation, Characterization and In vivo Evaluation of this compound Calcium Loaded Solid Lipid Nanoparticles | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 3. Optimization of this compound calcium in solid lipid nanoparticles [wisdomlib.org]
- 4. Improved anti-hyperlipidemic activity of this compound Calcium via lipid nanoparticles: Pharmacokinetic and pharmacodynamic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound calcium nanoparticles: Improving bioavailability by formulation and stabilization codesign - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound calcium nanoparticles: Improving bioavailability by formulation and stabilization codesign | PLOS One [journals.plos.org]
- 8. Physicochemical characterization and pharmacokinetic evaluation of this compound calcium incorporated solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of novel this compound nanostructured lipid carriers for oral delivery in an animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sysrevpharm.org [sysrevpharm.org]
- 11. Enhancing Solubility and Bioavailability of this compound into Self Nanoemulsifying Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved Pharmacodynamic Potential of this compound by Self-Nanoemulsifying Drug Delivery System: An in vitro and in vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Optimization of Self-emulsifying Drug Delivery Systems (SEDDS) for Enhanced Dissolution and Permeability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. eurekaselect.com [eurekaselect.com]
- 16. Self Nanoelmusifying Drug Delivery System of this compound: Bioavailability Evaluation and In vitro - In vivo Correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound calcium nanoparticles: Improving bioavailability by formulation and stabilization codesign - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enhancing the Therapeutic Effect and Bioavailability of Irradiated Silver Nanoparticle-Capped Chitosan-Coated this compound Calcium Nanovesicles for the Treatment of Liver Cancer | MDPI [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Enhancing Pharmacokinetics and Pharmacodynamics of this compound Calcium through the Development and Optimization of Fast-Dissolving Films [mdpi.com]
Technical Support Center: Refining Experimental Protocols for Rosuvastatin Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for long-term studies of rosuvastatin.
Frequently Asked Questions (FAQs)
This compound Stability and Degradation
Q1: What are the main degradation products of this compound to be aware of during long-term studies?
A1: The primary degradation product of this compound is its lactone form, specifically this compound-5S-lactone.[1][2][3][4] Other potential degradation products can arise from oxidation, photolysis, and hydrolysis, including a 5-oxo isomer, an anti-isomer, and N-desmethyl this compound.[1][2][5] Under acidic conditions, several degradation products can be formed.[6]
Q2: What conditions are known to accelerate this compound degradation?
A2: this compound is susceptible to degradation under several conditions:
-
Acidic pH: Acidic hydrolysis is a significant factor in this compound degradation, leading to the formation of multiple degradation products.[5][6]
-
Photolysis: Exposure to UV light can cause degradation.[5][6]
-
Oxidation: The presence of oxidizing agents can lead to the formation of degradation products like this compound-N-oxide.[5]
-
Elevated Temperatures: Thermal stress can also contribute to degradation.[6]
Q3: How can I minimize the conversion of this compound to its lactone form during sample preparation and analysis?
A3: The equilibrium between this compound and its lactone form is influenced by the solvent matrix. To minimize lactonization:
-
Use protic organic solvents: Methanol (B129727) has been shown to stabilize both this compound and its lactone, preventing interconversion during extraction.[1][2][4]
-
Avoid acidic aqueous mobile phases: Acidic aqueous conditions can promote the conversion of the lactone back to the parent this compound, leading to an underestimation of the degradant.[1][2]
-
Control temperature: The conversion to the lactone is temperature-dependent, so keeping samples cool is advisable.[2]
Analytical Methodology
Q4: What is the recommended analytical method for quantifying this compound and its degradation products in long-term stability samples?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable approach.[7][8] Key features of a suitable method include:
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an acidic aqueous buffer (e.g., formic acid or acetate (B1210297) buffer) is common.[5][8]
-
Detection: UV detection at approximately 242 nm or 280 nm is standard.[5][8] Mass spectrometry (MS) can be used for more sensitive and specific detection and for the identification of unknown degradation products.[5]
Q5: What are the key validation parameters for a stability-indicating HPLC method for this compound?
A5: According to ICH guidelines, the method should be validated for:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products and matrix components.[7]
-
Linearity: The method should be linear over a specified concentration range.[7][9]
-
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.[7][9]
-
Precision: The degree of scatter between a series of measurements, evaluated at different levels (repeatability, intermediate precision).[7][10]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.[5][9]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[7]
In Vivo Studies
Q6: What are common challenges in conducting long-term in vivo studies with this compound in animal models?
A6: Challenges in long-term animal studies with statins include:
-
Reporting and Experimental Design: Many studies lack reporting of key details like randomization and blinding, which can impact the interpretation of results.[11][12]
-
Dose Selection: Doses used in animal studies are often significantly higher than those prescribed to humans.[13]
-
Animal Model Relevance: The choice of animal model is critical, as the lipid-lowering efficacy of statins can vary significantly between species (e.g., rabbits, mice, and rats).[13][14]
-
Potential for Myopathy: At high doses, this compound can induce myopathy in rats, which needs to be monitored.[15]
-
Formulation for Oral Administration: A consistent and stable formulation for daily oral gavage is necessary for long-term studies.[16]
Q7: How can this compound-induced myopathy be assessed in animal models?
A7: Myopathy can be evaluated through a combination of:
-
Biochemical analysis: Measuring plasma levels of creatine (B1669601) kinase (CK) and myoglobin.[15]
-
Histopathological examination: Assessing muscle tissue for necrosis and other pathological changes.[15]
-
Functional tests: While not always specific, monitoring for changes in motor activity can be indicative.
Troubleshooting Guides
Troubleshooting Inconsistent Stability Data
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability in this compound concentration between replicates. | - Inconsistent sample preparation. - Degradation during storage or analysis. - Pipetting errors. | - Ensure a standardized and validated sample preparation protocol. - Store samples at low temperatures and protect from light. - Use protic solvents like methanol for extraction to stabilize this compound and its lactone.[2] - Calibrate and verify the accuracy of all pipettes. |
| Unexpectedly high levels of this compound lactone. | - Acidic conditions during sample preparation or analysis. - High storage temperatures. - Use of aprotic solvents in the presence of water.[2] | - Neutralize or use a suitable buffer in your sample diluent. - Avoid acidic mobile phases if possible, or ensure the analysis is rapid. - Store samples at or below -20°C. - Use methanol for sample extraction.[2] |
| Appearance of unknown peaks in chromatograms over time. | - Formation of new degradation products. - Contamination of the mobile phase or HPLC system. | - Conduct forced degradation studies to identify potential degradation products.[6] - Use LC-MS to identify the mass of the unknown peaks.[5] - Prepare fresh mobile phase daily and flush the HPLC system regularly. |
Troubleshooting In Vivo Study Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High mortality or adverse effects in the high-dose group. | - Dose is too high, leading to toxicity (e.g., myopathy, liver or kidney damage).[17] - Stress from handling and gavage. | - Conduct a dose-range finding study to determine the maximum tolerated dose. - Consider co-administration of mevalonic acid to mitigate HMG-CoA reductase inhibition-related toxicity.[17] - Ensure proper training for animal handling and oral gavage techniques. |
| Inconsistent pharmacokinetic profiles between animals. | - Variability in drug absorption due to formulation issues. - Genetic differences in drug transporters (e.g., SLCO1B1, ABCG2).[1] - Differences in food intake affecting absorption. | - Use a validated and stable formulation for oral administration, such as a suspension in 1% carboxymethyl cellulose.[16] - Use a genetically homogenous animal strain. - Standardize the fasting and feeding schedule for all animals. |
| Lack of expected therapeutic effect (e.g., lipid-lowering). | - Inappropriate animal model (some species are less responsive to statins).[14] - Insufficient dose or duration of treatment. - Degradation of this compound in the dosing formulation. | - Select an animal model known to be responsive to statins, such as rabbits or specific transgenic mouse models.[14] - Perform a dose-response study to determine the effective dose range. - Prepare the dosing formulation fresh at regular intervals and store it under protected conditions. |
Data Presentation
Table 1: Summary of this compound Degradation Under Forced Stress Conditions
| Stress Condition | Reagent/Details | Duration | Temperature | Degradation (%) | Key Degradation Products | Reference |
| Acid Hydrolysis | 5 M HCl | 4 h | 60°C | Significant | Five degradation products | [6] |
| Acid Hydrolysis | 0.1 M HCl | 5 min | 100°C | Significant | Four major degradation products | [6] |
| Alkaline Hydrolysis | 5 M NaOH | 4 h | 60°C | Stable | - | [6] |
| Alkaline Hydrolysis | 0.1 M NaOH | 5 min | 100°C | Significant | One major degradation product | [6] |
| Oxidative | 6% H₂O₂ | - | - | Significant | One degradation product | [6] |
| Photolytic | UV light (254 nm) | 30-120 min | - | Significant | Two degradation products | [6] |
| Thermal | - | 10 min | 100°C | Significant | Two major degradation products | [6] |
Table 2: Representative Pharmacokinetic Parameters of this compound in Animal Models
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Rat (Wistar) | 20 | Oral | 940 ± 17 | 4 | - | [16] |
| Rat (Wistar) | 5 | Intraperitoneal | - | - | AUC was 13 times higher in pups ≤14 days old compared to 42-day old rats | [18] |
| Dog | - | Oral | - | - | Terminal half-life ~20 hours | [19] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions as per ICH guidelines.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 N HCl.
-
Keep the solution at 80°C for 2 hours.
-
Cool, neutralize with 1 N NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 N NaOH.
-
Keep the solution at 80°C for 2 hours.
-
Cool, neutralize with 1 N HCl, and dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
-
Store at room temperature for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Thermal Degradation:
-
Keep the solid drug powder in a hot air oven at 105°C for 4 hours.
-
Dissolve the powder to obtain a final concentration of 100 µg/mL in the mobile phase.
-
-
Photolytic Degradation:
-
Expose the solid drug powder to UV light (254 nm) for 4 hours.
-
Dissolve the powder to obtain a final concentration of 100 µg/mL in the mobile phase.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: In Vitro Drug Interaction Study - OATP1B1 Inhibition Assay
Objective: To assess the potential of a test compound to inhibit the OATP1B1-mediated transport of this compound.
Methodology:
-
Cell Culture: Culture OATP1B1-expressing cells (e.g., HEK293 or CHO cells) and mock-transfected control cells in a suitable medium. Seed the cells in a 24-well plate and grow to confluence.[20]
-
Pre-incubation: Wash the cells twice with a pre-warmed buffer. Pre-incubate the cells with varying concentrations of the test compound or a known inhibitor (e.g., rifampin) for 30 minutes at 37°C.[20]
-
Transport Study: Initiate the transport by adding a buffer containing a known concentration of this compound (and the test compound/inhibitor).
-
Incubation: Incubate for a defined period (e.g., 5-10 minutes) at 37°C.
-
Termination: Stop the transport by aspirating the uptake solution and washing the cells rapidly with ice-cold buffer.
-
Cell Lysis and Analysis: Lyse the cells and quantify the intracellular concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC₅₀ value.
Mandatory Visualizations
Caption: this compound's mechanism of action and metabolic pathway.
Caption: Workflow for a this compound forced degradation study.
Caption: Simplified degradation pathways of this compound.
References
- 1. ClinPGx [clinpgx.org]
- 2. chemicalpapers.com [chemicalpapers.com]
- 3. Kinetic study of degradation of this compound calcium to this compound-lactone under different solvents conditions [aabu.edu.jo]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of this compound stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Validated High-Performance Liquid Chromatographic Method for the Estimation of this compound Calcium in Bulk and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. saudijournals.com [saudijournals.com]
- 10. A Novel Validated UHPLC Method for the Estimation of this compound and Its Complete Impurity Profile in Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flaws in animal studies exploring statins and impact on meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Most appropriate animal models to study the efficacy of statins: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound: characterization of induced myopathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhancing Pharmacokinetics and Pharmacodynamics of this compound Calcium through the Development and Optimization of Fast-Dissolving Films - PMC [pmc.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 19. Preclinical and clinical pharmacology of this compound, a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Evaluation of a Clinically Relevant Drug–Drug Interaction Between this compound and Clopidogrel and the Risk of Hepatotoxicity [frontiersin.org]
Technical Support Center: Overcoming Rosuvastatin Degradation in Experimental Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with rosuvastatin degradation in experimental samples.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows significant degradation upon analysis. What are the most likely causes?
A1: this compound is susceptible to degradation under specific conditions. The most common causes of degradation in experimental samples are:
-
Acidic pH: this compound degrades in acidic environments, often leading to the formation of its lactone metabolite.[1][2][3]
-
Oxidative Stress: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of various degradation products, including the N-oxide of this compound.[3][4]
-
Photodegradation: Exposure to light, particularly UV light, can cause significant degradation of this compound.[3] It is crucial to protect samples from light during all stages of handling and analysis.
Q2: I am analyzing this compound in plasma samples. What are the best practices for sample collection and storage to minimize degradation?
A2: To ensure the stability of this compound in plasma samples, follow these best practices:
-
Anticoagulant: Use EDTA as the anticoagulant.
-
Immediate Processing: Process the blood samples as soon as possible after collection. Centrifuge at a low temperature (e.g., 4°C) to separate the plasma.
-
pH Adjustment: Consider adjusting the plasma pH to a neutral or slightly alkaline condition (pH 7-8) to minimize acid-catalyzed degradation.
-
Storage: Store plasma samples at -70°C or lower for long-term stability.[5] For short-term storage (up to 24 hours), refrigeration at 2-8°C is acceptable.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can contribute to degradation. Aliquot samples into smaller volumes before freezing if multiple analyses are planned.
Q3: What are the main degradation products of this compound I should be aware of?
A3: The most commonly reported degradation products of this compound are:
-
This compound Lactone: This is a major degradation product formed under acidic conditions through intramolecular esterification.[5]
-
Oxidative Degradation Products: Several oxidative degradants can be formed, with this compound N-oxide being a prominent one.
-
Photodegradation Products: Exposure to light can lead to the formation of various isomers and other degradation products.
Q4: Can I use antioxidants to prevent the degradation of this compound in my samples?
A4: Yes, the use of antioxidants can be beneficial, especially when oxidative degradation is a concern. Common antioxidants used in analytical sample preparation include:
-
Butylated hydroxytoluene (BHT): Can be added to organic solvents used for extraction.
-
Ascorbic acid (Vitamin C): Can be added to aqueous sample matrices.
The choice and concentration of the antioxidant should be optimized for your specific experimental conditions to ensure it does not interfere with the analysis.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/LC-MS Chromatogram
Symptoms:
-
Appearance of extra peaks that are not present in the standard solution.
-
Reduced peak area for the this compound peak compared to the expected concentration.
-
Peak tailing or fronting for the this compound peak.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sample Degradation | - Verify Sample pH: Ensure the pH of your sample and diluent is neutral or slightly basic. Acidic conditions are a primary cause of degradation.[1][2] - Protect from Light: Prepare and store samples in amber vials or under light-protected conditions.[3] - Control Temperature: Maintain samples at a controlled, cool temperature (e.g., 4°C in an autosampler). |
| Contaminated Mobile Phase | - Prepare Fresh Mobile Phase: Impurities in the mobile phase can cause ghost peaks.[6] - Filter Mobile Phase: Use a 0.22 µm or 0.45 µm filter to remove any particulate matter.[7] - Degas Mobile Phase: Properly degas the mobile phase to prevent bubble formation, which can affect baseline and retention times. |
| Column Contamination | - Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove strongly retained compounds. - Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample matrix.[8] |
| Carryover from Previous Injections | - Optimize Needle Wash: Ensure the autosampler needle wash is effective. Use a strong solvent in the wash solution. - Inject a Blank: Run a blank injection (mobile phase or diluent) after a high-concentration sample to check for carryover.[9] |
Issue 2: Poor Recovery of this compound from Biological Matrices (e.g., Plasma, Tissue)
Symptoms:
-
Consistently low quantification of this compound compared to spiked concentrations.
-
High variability between replicate sample preparations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation During Extraction | - Work Quickly and on Ice: Perform extraction steps on ice to minimize enzymatic and chemical degradation. - Optimize Extraction pH: Ensure the pH of the extraction solvent is compatible with this compound stability (neutral to slightly basic). |
| Inefficient Extraction | - Optimize Extraction Solvent: Test different organic solvents (e.g., methyl tert-butyl ether, ethyl acetate, acetonitrile) to find the one with the best recovery for this compound from your specific matrix. - Vortex and Centrifuge Adequately: Ensure thorough mixing during extraction and proper separation of layers after centrifugation. |
| Adsorption to Labware | - Use Low-Binding Tubes: Use polypropylene (B1209903) or other low-binding microcentrifuge tubes and pipette tips. - Pre-condition Labware: Rinsing labware with the extraction solvent before use can sometimes help. |
Quantitative Data on this compound Degradation
The following table summarizes the percentage of this compound degradation observed under various stress conditions as reported in the literature. These values can serve as a reference for the expected stability of this compound in your experiments.
| Stress Condition | Description | % Degradation | Reference |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 2 hours | Significant | |
| 5 M HCl at 60°C for 4 hours | Substantial | [4] | |
| Alkaline Hydrolysis | 0.1 M NaOH at 80°C for 30 min | Relatively Stable | |
| 5 M NaOH at 60°C for 4 hours | Stable | [4] | |
| Oxidative Degradation | 3% H₂O₂ at room temp for 24 hours | ~10-20% | [4] |
| 6% H₂O₂ | Degradation Observed | [4] | |
| Photolytic Degradation | Exposure to UV light | Significant | [3] |
| Thermal Degradation | 105°C for 6 hours | Stable | [4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability-indicating properties of an analytical method.
Materials:
-
This compound calcium reference standard
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter, volumetric flasks, pipettes
-
HPLC or LC-MS system
Procedure:
-
Acid Degradation:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2-4 hours).
-
Neutralize the solution with NaOH before analysis.[4]
-
-
Base Degradation:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2-4 hours).
-
Neutralize the solution with HCl before analysis.[4]
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.[4]
-
-
Photodegradation:
-
Expose a solution of this compound to a calibrated light source (e.g., UV lamp) for a specific duration.
-
-
Thermal Degradation:
-
Store a solid sample or solution of this compound at an elevated temperature (e.g., 80°C) for a defined period.
-
-
Analysis:
-
Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or LC-MS method.
-
Protocol 2: Stabilization and Extraction of this compound from Plasma
This protocol provides a method for stabilizing and extracting this compound from plasma samples for bioanalysis.
Materials:
-
Plasma sample collected with EDTA
-
Internal standard (IS) solution (e.g., a structurally similar but chromatographically resolved compound)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
Reconstitution solvent (mobile phase or a compatible mixture)
-
Centrifuge, vortex mixer, evaporator
Procedure:
-
Sample Thawing: Thaw plasma samples on ice.
-
Spiking: To a known volume of plasma (e.g., 100 µL), add the internal standard solution.
-
Protein Precipitation: Add a 3-fold volume of ice-cold protein precipitation solvent (e.g., 300 µL of acetonitrile).
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume of reconstitution solvent (e.g., 100 µL).
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.
Visualizations
Caption: HMG-CoA Reductase Pathway and this compound Inhibition.
Caption: Experimental Workflow for this compound Analysis.
Caption: Factors Influencing this compound Degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Rosuvastatin HPLC Analysis
Welcome to the technical support center for Rosuvastatin HPLC analysis. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for a this compound HPLC method?
A typical method for this compound analysis involves a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system. A common setup uses a C8 or C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or formate (B1220265) buffer) in an isocratic elution mode.[1] Detection is usually performed using a UV/Visible detector.[2]
Q2: Which detection wavelength is optimal for this compound?
The optimal detection wavelength for this compound is generally in the range of 241-248 nm.[1][3] A wavelength of 242 nm has been specifically selected after scanning over a range of 190-370 nm to achieve a good response and linearity.[1]
Q3: What type of HPLC column is most suitable for this compound analysis?
C8 and C18 columns are the most commonly used stationary phases for this compound analysis.[1] The choice between them can depend on the specific separation requirements, particularly if resolving this compound from its degradation products or other active pharmaceutical ingredients is necessary.
Q4: How should I prepare my sample and standard solutions?
Standard stock solutions are typically prepared by dissolving a known quantity of this compound calcium reference standard in a diluent, often a mixture of water and acetonitrile (e.g., 50:50, v/v), and sonicating to ensure complete dissolution.[1] For tablet dosage forms, a number of tablets are weighed, finely powdered, and an amount equivalent to a specific dose is dissolved in the diluent, sonicated, and then filtered through a 0.45 µm membrane filter before injection.[2]
Troubleshooting Guide
This guide addresses specific problems that may arise during the HPLC analysis of this compound.
Abnormal Peak Shape (Tailing, Fronting, Splitting)
Q: Why is my this compound peak tailing?
Peak tailing is a common issue in HPLC and can be caused by several factors, especially when analyzing basic compounds like this compound.[4]
-
Secondary Silanol (B1196071) Interactions: The primary cause is often the interaction between the basic functional groups on this compound and acidic residual silanol groups on the silica-based column packing.[4][5] These secondary interactions delay the elution of a portion of the analyte, causing the peak to tail.
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to secondary interactions. For basic compounds, operating at a lower pH (e.g., pH 3.5) can suppress the ionization of silanol groups, minimizing these interactions.[1][4][6]
-
Column Degradation: An old or contaminated column can lose its efficiency, leading to poor peak shapes.[6][7] Accumulation of contaminants at the column inlet can disrupt the sample band.[7]
-
Sample Overload: Injecting too much sample can saturate the column, resulting in peak tailing.[7][8]
-
Mismatched Solvents: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[7]
Solution Workflow:
Q: My this compound peak is splitting. What could be the cause?
Split peaks can indicate a disruption in the sample path.[9] Potential causes include:
-
A partially blocked inlet frit on the column.
-
Contamination or degradation of the stationary phase at the column inlet.[10]
-
An issue with the injector rotor seal.[9]
-
The sample solvent being too different from the mobile phase, causing improper sample focusing.
Solutions:
-
Flush the column with a strong solvent or try back-flushing.
-
Replace the column inlet frit if possible.
-
Ensure the sample is dissolved in the mobile phase.[11]
-
If the problem persists, replace the guard or analytical column.[10][11]
-
Inspect and service the injector port.[9]
Retention Time Variability
Q: The retention time for this compound is drifting or shifting between injections. Why?
Variable retention times can compromise the reliability of your analysis. Common causes include:
-
Changes in Mobile Phase Composition: Even slight changes, such as the evaporation of the more volatile organic solvent from a pre-mixed mobile phase, can cause retention times to drift (usually increasing over a sequence).[12] It is often best to mix solvents online using the HPLC pump.[12]
-
Temperature Fluctuations: The laboratory temperature can affect retention time.[12] Using a column oven is crucial for maintaining a stable temperature and ensuring reproducible results.[11][13]
-
Inadequate Column Equilibration: If the column is not properly equilibrated with the mobile phase before starting a run or between gradient runs, retention times will be unstable.[13]
-
Leaks in the System: Leaks in pump fittings or seals can lead to an inconsistent flow rate and, consequently, erratic retention times.[11][14]
-
Column Aging: Over time, the stationary phase of the column can degrade, leading to a gradual decrease in retention times.
Poor Resolution
Q: I am not getting good resolution between this compound and its degradation products. How can I improve this?
Achieving good resolution is critical for a stability-indicating method.[1][15] this compound is known to degrade under acidic, oxidative, and photolytic conditions.[15][16]
-
Optimize Mobile Phase Composition: Adjusting the ratio of the organic solvent to the aqueous buffer can significantly impact resolution. A slight decrease in the organic component (e.g., acetonitrile) will generally increase retention and may improve the separation of closely eluting peaks.
-
Change Mobile Phase pH: Modifying the pH of the aqueous buffer can alter the ionization state of this compound and its impurities, which can be leveraged to improve resolution.[1]
-
Adjust Flow Rate: Lowering the flow rate can sometimes increase efficiency and improve resolution, though it will also increase the run time.[13]
-
Select a Different Column: If optimization of mobile phase conditions is insufficient, switching to a column with a different selectivity (e.g., a C8 instead of a C18, or a column with a different bonding chemistry) may be necessary.
Reference Information
Typical Experimental Protocol
This protocol is a generalized example based on published methods.[1][2] Users should always validate the method for their specific application.
-
Chromatographic System: HPLC with UV/Visible Detector
-
Column: C8 or C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A filtered and degassed mixture of an organic solvent and an aqueous buffer. Examples include:
-
Flow Rate: 1.0 mL/min[2]
-
Injection Volume: 10-20 µL
-
Column Temperature: 40°C[2]
-
Detection: 242 nm[1]
-
Diluent: Mobile phase or Water:Acetonitrile (50:50, v/v)[1]
Comparison of Reported HPLC Conditions
The following table summarizes various validated HPLC methods for this compound analysis, providing a quick reference for method development.
| Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Wavelength (nm) | Retention Time (min) | Reference |
| C18 | Acetonitrile : Buffer (50:50) | 1.0 | UV/Visible | Not Specified | [2] |
| Thermo C8 | Methanol : Acetonitrile : Water (40:40:20, v/v) | 1.0 | 248 | ~3.4 | |
| Inertsil ODS | Water (pH 2.5) : Acetonitrile (30:70, v/v) | 1.0 | 248 | ~3.6 | [17] |
| YMC C8 | Acetonitrile : Water (pH 3.5) (40:60, v/v) | 1.5 | 242 | ~5.2 | [1] |
| Symmetry C18 | Acetonitrile : Phosphate Buffer (pH 4.0) (65:35, v/v) | 0.7 | 216 | ~2.6 | [18] |
| Nucleodur C8 | 0.1M Formic Acid : Methanol (25:75, v/v) | 1.0 | 280 | ~4.0 | [19] |
References
- 1. A New Improved RP-HPLC Method for Assay of this compound Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. sphinxsai.com [sphinxsai.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. Stability Indicating Liquid Chromatographic Method for the Simultaneous Determination of this compound and Ezetimibe in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. sphinxsai.com [sphinxsai.com]
- 18. ijrrr.com [ijrrr.com]
- 19. Validated High-Performance Liquid Chromatographic Method for the Estimation of this compound Calcium in Bulk and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
optimization of rosuvastatin treatment duration in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing rosuvastatin in animal models. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a competitive inhibitor of HMG-CoA (3-hydroxy-3-methylglutaryl coenzyme A) reductase.[1][2][3] This enzyme is the rate-limiting step in the mevalonate (B85504) pathway of cholesterol synthesis.[2][4] By inhibiting this enzyme, this compound primarily reduces cholesterol production in the liver.[1] This leads to an upregulation of LDL receptors on hepatocytes, which increases the clearance of LDL cholesterol from the bloodstream.[1] Beyond its lipid-lowering effects, this compound also exhibits pleiotropic effects, including anti-inflammatory properties, stabilization of atherosclerotic plaques, and improved endothelial function.[1][5]
Q2: What are common animal models used to study the effects of this compound on atherosclerosis?
Commonly used animal models include Apolipoprotein E-knockout (ApoE-KO) mice, New Zealand rabbits, and APOE*3-Leiden transgenic mice.[5][6][7] ApoE-KO mice on a high-fat diet are frequently used to model the development of atherosclerosis.[6][8] New Zealand rabbits fed a high-cholesterol diet are another established model for studying plaque stability.[9]
Q3: What is a typical dosage range and treatment duration for this compound in these models?
Dosage and duration are highly dependent on the animal model and the specific research question.
-
Mice (ApoE-KO): Doses can range from 1 to 10 mg/kg/day.[5][8] Treatment durations of 12 to 20 weeks are common for studying effects on plaque development.[5][8] For example, a 16-week treatment with 10 µmol/kg/day (approximately 5 mg/kg/day) has been shown to reduce plaque progression.[6]
-
Rabbits: A dose of 1.5 mg/kg/day has been used to investigate effects on plaque stability.[9]
-
Rats: For studying anti-inflammatory effects, a dose of 20 mg/kg has been used in acute and chronic models.[10] For pharmacokinetic studies, a single intraperitoneal dose of 5 mg/kg has been utilized.[11]
-
Hamsters: In a high-fructose diet model of insulin (B600854) resistance, 10 mg/kg/day for 10 days showed significant effects on fasting insulin and triglycerides.[12]
It is crucial to conduct dose-response studies to determine the optimal dose for your specific experimental setup.[13]
Troubleshooting Guide
Problem: High mortality is observed in my treatment group, especially at higher doses.
-
Possible Cause: this compound can have dose-dependent toxicity, particularly when combined with a high-cholesterol diet.[14] High doses of statins administered for extended periods can lead to changes in cell morphology and necrosis.[15]
-
Troubleshooting Steps:
-
Review Dosage: Ensure the dose is within the reported therapeutic range for your animal model. Doses exceeding 20 mg/kg/day have been associated with premature death in mice on a hypercholesterolemic diet.[14]
-
Administration Route: Consider the route of administration. While oral gavage is common, intraperitoneal injections can also be used, though this may alter the pharmacokinetic profile.[11][16]
-
Animal Strain: Different strains of mice may have varying sensitivities to statins.[17]
-
Diet Composition: The combination of high-dose this compound and a high-cholesterol diet can be particularly toxic.[14] Consider adjusting the diet or the drug dosage.
-
Problem: I am not observing a significant reduction in plasma cholesterol levels.
-
Possible Cause: The treatment duration may be insufficient, or the animal model may be less responsive.
-
Troubleshooting Steps:
-
Optimize Treatment Duration: In ApoE-KO mice, a cholesterol-lowering effect was detectable after 4 weeks of treatment and was sustained for up to 16 weeks.[17] Shorter durations may not be sufficient to see significant changes.
-
Verify Drug Potency: Ensure the this compound being used is of high quality and has been stored correctly.
-
Animal Model Selection: Some animal models may not show a robust cholesterol-lowering response to statins.[18] For instance, in some studies with ApoE-deficient mice, this compound showed anti-inflammatory effects without significantly affecting plasma cholesterol levels.[5]
-
Dosage: The administered dose might be too low. A dose-response study can help determine the effective dose for your model.[13]
-
Problem: There is high variability in the size of atherosclerotic plaques within the same treatment group.
-
Possible Cause: The location of plaque measurement and the inherent biological variability can contribute to this.
-
Troubleshooting Steps:
-
Standardize Measurement Location: Atherosclerotic lesions can develop at different rates in various parts of the aorta. It is crucial to consistently measure plaque size at the same anatomical location (e.g., aortic sinus, brachiocephalic artery) across all animals.[6][7]
-
Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual biological variation.
-
Control for Confounding Factors: Ensure that all animals are of the same sex and age, and that their access to food and water is consistent.[19]
-
Data Presentation
Table 1: Effect of this compound on Lipid Profiles in ApoE-KO Mice
| Treatment Duration | This compound Dose | Change in Total Cholesterol | Change in LDL-C | Change in HDL-C | Change in Triglycerides | Reference |
| 16 weeks | ~5 mg/kg/day | ↓ 23% | - | - | - | [17] |
| 20 weeks | 10 mg/kg/day | ↓ | ↓ | ↑ | ↓ | [8] |
| 24 weeks | 5 mg/kg/day | ↓ 25% | - | - | ↓ 45% | [7] |
Table 2: Anti-Inflammatory Effects of this compound in Animal Models
| Animal Model | Treatment Duration | This compound Dose | Key Anti-Inflammatory Findings | Reference |
| ApoE-KO Mice | 12 weeks | 1, 2, or 10 mg/kg/day | Dose-dependent reduction in ICAM-1 and VCAM-1 expression. | [5] |
| ApoE-KO Mice | 16 weeks | ~5 mg/kg/day | Significant reduction in Serum Amyloid A (SAA) levels. | [17] |
| ApoE-KO Mice | 20 weeks | 10 mg/kg/day | Reduced levels of CRP, TNF-α, IL-1β, and IL-6. | [8] |
| Albino Rats | Acute & 10 days | 20 mg/kg | Reduced paw edema and granuloma formation. | [10] |
Experimental Protocols
Protocol 1: Induction and Treatment of Atherosclerosis in ApoE-KO Mice
This protocol provides a general framework. Specific details should be optimized for your research goals.
-
Animal Model: 8-week-old male ApoE-KO mice.[6]
-
Acclimatization: House the animals in a controlled environment for at least one week before the experiment.
-
Diet: Induce atherosclerosis by feeding a high-fat diet (e.g., 21% fat, 0.15% cholesterol).[8]
-
Grouping: Randomly assign mice to a control group and a this compound treatment group.
-
This compound Administration: Administer this compound daily via oral gavage at a dose of 10 mg/kg/day.[8] The control group should receive an equal volume of the vehicle (e.g., normal saline).[8]
-
Treatment Duration: Continue the diet and treatment for 16-20 weeks.[6][8]
-
Sample Collection: At the end of the treatment period, fast the mice overnight. Anesthetize the animals and collect blood samples via cardiac puncture for lipid and inflammatory marker analysis. Perfuse the circulatory system with saline, and then harvest the aorta for histological analysis of atherosclerotic plaques.[8]
-
Analysis:
-
Lipid Profile: Measure total cholesterol, LDL-C, HDL-C, and triglycerides in the serum.[8]
-
Inflammatory Markers: Quantify levels of cytokines such as TNF-α and IL-6 in the serum.[8]
-
Plaque Analysis: Stain sections of the aorta (e.g., with Oil Red O) to visualize and quantify the area of atherosclerotic lesions.[8]
-
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound displays anti-atherothrombotic and anti-inflammatory properties in apoE-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on cardiovascular morphology and function in an ApoE-knockout mouse model of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. This compound exerts anti-atherosclerotic effects by improving macrophage-related foam cell formation and polarization conversion via mediating autophagic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound on atherosclerotic plaque stability: An intravascular ultrasound elastography study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effects of high this compound doses on hepatocyte mitochondria of hypercholesterolemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Intravenous this compound for acute stroke treatment: an animal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. researchgate.net [researchgate.net]
- 19. Possible mechanisms involved in the effect of the subchronic administration of this compound on endothelial function in rats with metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating rosuvastatin-related muscle toxicity in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What are the common preclinical models used to study this compound-induced myotoxicity?
A1: Preclinical studies commonly employ both in vivo and in vitro models. In vivo models often utilize Wistar rats to assess physiological effects such as changes in plasma creatine (B1669601) kinase (CK) levels and muscle histology.[1][2][3] For in vitro studies, researchers frequently use cell lines like human rhabdomyosarcoma (RD) cells and rat myoblast (L6) cells to investigate cellular mechanisms of toxicity.[4]
Q2: What is the primary mechanism behind statin-induced muscle toxicity?
A2: The leading hypothesis is that statins, by inhibiting HMG-CoA reductase, block the mevalonate (B85504) pathway. This not only reduces cholesterol synthesis but also depletes other essential downstream products like coenzyme Q10 (CoQ10) and geranylgeraniol (B1671449) (GG).[5][6][7] A deficiency in CoQ10 can lead to mitochondrial dysfunction and impaired energy production in muscle cells, contributing to myopathy.[5]
Q3: Are there any known genetic factors that can influence susceptibility to this compound myotoxicity in preclinical models?
A3: While much of the genetic research is focused on humans, preclinical models can be used to investigate homologous genes. In humans, variants in the SLCO1B1 gene, which is involved in the hepatic uptake of statins, are strongly associated with an increased risk of myopathy.[8][9][10] Polymorphisms in genes related to CoQ10 synthesis, such as COQ2, have also been implicated. Researchers can explore these genetic factors in preclinical models to understand their functional impact.
Q4: What are some potential strategies to mitigate this compound-induced muscle toxicity in animal models?
A4: Studies have shown that co-administration of certain agents can be protective. For example, the vitamin D analog alfacalcidol (B1684505) has been shown to prevent and even reverse histological muscle changes in rats treated with high doses of this compound.[1][2][3][11] Exercise training has also been investigated, with some studies suggesting it can protect against statin-induced muscle dysfunction.[12][13][14]
Q5: Can Coenzyme Q10 supplementation alleviate this compound-related muscle symptoms in preclinical studies?
A5: The role of CoQ10 supplementation has been a topic of extensive research, with conflicting results in clinical trials.[15][16][[“]] The rationale is that since statins inhibit the mevalonate pathway, they reduce the endogenous production of CoQ10, which is vital for mitochondrial function.[5][18] While some studies suggest a benefit, others have not found a significant effect on muscle pain or CK levels.[15][16] Preclinical models offer a controlled environment to further investigate the efficacy and mechanisms of CoQ10 supplementation.
Troubleshooting Guides
Scenario 1: Inconsistent Creatine Kinase (CK) levels in this compound-treated rats.
-
Problem: You are observing high variability in plasma CK levels within the same treatment group of Wistar rats.
-
Possible Causes & Solutions:
-
Handling Stress: Improper handling of animals before blood collection can cause transient spikes in CK levels. Ensure all handlers are well-trained and that the animals are acclimatized to the procedures.
-
Time of Blood Collection: CK levels can fluctuate. Standardize the time of day for blood collection across all groups.
-
Hemolysis: Hemolyzed blood samples can give falsely elevated CK readings. Ensure proper blood collection and sample processing techniques to avoid hemolysis.[19]
-
Underlying Health Issues: Ensure all animals are healthy and free from infections or injuries that could independently raise CK levels.
-
Scenario 2: Lack of a protective effect with a mitigating agent in an in vitro model.
-
Problem: You are co-administering a potential protective agent (e.g., CoQ10, Vitamin D) with this compound to C2C12 or L6 cells but are not observing a significant improvement in cell viability (e.g., via MTT assay).
-
Possible Causes & Solutions:
-
Concentration of this compound: The concentration of this compound might be too high, causing overwhelming toxicity that cannot be rescued by the protective agent. Perform a dose-response curve for this compound to determine an appropriate concentration that induces sub-maximal toxicity.
-
Concentration and Timing of Protective Agent: The concentration of the protective agent may be suboptimal, or the pre-incubation time might be insufficient. Test a range of concentrations and consider pre-incubating the cells with the protective agent before adding this compound.
-
Cell Culture Conditions: Factors like medium pH can influence the cytotoxicity of hydrophilic statins like this compound. Ensure your cell culture conditions are stable and consistent. Acidic pH has been shown to increase this compound cytotoxicity.[4]
-
Assay Sensitivity: The chosen endpoint (e.g., MTT assay) may not be sensitive enough to detect subtle protective effects. Consider using multiple assays that measure different aspects of cell health, such as apoptosis (e.g., caspase activity assays) or mitochondrial function.[4]
-
Scenario 3: Unexpected muscle damage in the control group of an exercise study.
-
Problem: In a study investigating the interaction between exercise and this compound, your control group (exercise only, no statin) is showing signs of muscle damage.
-
Possible Causes & Solutions:
-
Inappropriate Exercise Protocol: The exercise protocol (e.g., treadmill running) may be too strenuous, especially for sedentary animals, leading to exercise-induced muscle injury. Gradually acclimate the animals to the exercise regimen before starting the main experiment.
-
Type of Exercise: Some forms of exercise, particularly those with an eccentric component (e.g., downhill running), are more likely to cause muscle damage.[20] Consider the type and intensity of exercise carefully.
-
Age of Animals: Older animals may be more susceptible to exercise-induced muscle injury.[20]
-
Quantitative Data Summary
Table 1: Effect of Alfacalcidol (Vitamin D analog) on Plasma Creatine Kinase (CK) Levels in this compound-Treated Wistar Rats [1][3][11]
| Treatment Group | Dose | Plasma CK on Day 10 (U/L) | Plasma CK on Day 15 (U/L) |
| Control | - | Baseline | Baseline |
| This compound | 120 mg/kg/day | Significantly Increased vs. Control | Significantly Increased vs. Control |
| This compound + Alfacalcidol | 120 mg/kg/day + 0.1 µg/kg/day | Significantly Lower vs. This compound only | Comparable to Control |
| This compound | 160 mg/kg/day | Significantly Increased vs. Control | Significantly Increased vs. Control |
| This compound + Alfacalcidol | 160 mg/kg/day + 0.1 µg/kg/day | Significantly Lower vs. This compound only | Comparable to Control |
Table 2: Effect of Coenzyme Q10 on Statin-Related Muscle Symptoms (Human Study for Reference) [15][21][22]
| Parameter | CoQ10 Group (100 mg/day) | Placebo Group |
| Pain Severity Score (Baseline) | 3.9 ± 0.4 | No significant change |
| Pain Severity Score (30 days) | 2.9 ± 0.4 (p<0.001) | No significant change |
| Pain Interference Score (Baseline) | 4.0 ± 0.4 | No significant change |
| Pain Interference Score (30 days) | 2.6 ± 0.4 (p<0.001) | No significant change |
Detailed Experimental Protocols
1. In Vivo this compound-Induced Myopathy Model in Wistar Rats [1][2][3]
-
Animals: Male Wistar rats.
-
Housing: Animals are kept in well-illuminated rooms with a 12-hour light/dark cycle.
-
Acclimatization: Allow animals to acclimatize to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide animals into desired groups (e.g., Control, this compound low dose, this compound high dose, this compound + Protective Agent). A typical group size is 6 rats.
-
Drug Administration:
-
This compound is dissolved in 0.5% carboxymethyl cellulose (B213188) and administered orally via gavage. Doses used in studies range from 120 mg/kg/day to 160 mg/kg/day.
-
Protective agents (e.g., alfacalcidol 0.1 µg/kg/day) are administered orally.
-
The duration of treatment is typically 15 days.
-
-
Blood Collection and Analysis:
-
Blood samples are collected at specified time points (e.g., day 10 and day 15).
-
Plasma is separated by centrifugation.
-
Plasma creatine kinase (CK) levels are estimated using a commercial CK activity assay kit.
-
-
Histopathology:
-
At the end of the study, animals are sacrificed.
-
Muscle tissue (e.g., soleus) is collected and fixed in 10% formalin.
-
Tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Muscle fibers are examined for signs of damage, such as necrosis, regeneration, splitting, and fragmentation.
-
2. In Vitro Cell Viability (MTT) Assay [4][23][24]
-
Cell Lines: Human rhabdomyosarcoma (RD) or rat myoblast (L6) cells.
-
Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well.
-
Attachment: Allow cells to attach and grow for 24 hours.
-
Treatment:
-
Remove the growth medium and add fresh medium containing various concentrations of this compound and/or the protective agent.
-
Incubate for the desired treatment period (e.g., 48 hours).
-
-
MTT Addition:
-
Four hours before the end of the treatment, add 10 µL of MTT solution (0.5% in PBS) to each well.
-
Incubate for an additional 4 hours.
-
-
Formazan (B1609692) Solubilization:
-
Remove the MTT-containing medium.
-
Add 200 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at 590 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
3. Creatine Kinase (CK) Activity Assay Protocol (General) [19][25]
-
Principle: CK activity is determined by a coupled enzyme reaction that results in the production of NADPH, which can be measured by the change in absorbance at 340 nm.
-
Sample Preparation:
-
For plasma or serum, ensure the sample is not hemolyzed.
-
For tissue, homogenize the tissue in an appropriate buffer (e.g., 50 mM potassium phosphate, pH 7.5) and centrifuge to obtain a clear supernatant.
-
-
Assay Procedure (using a commercial kit):
-
Prepare the reaction mixture according to the kit's instructions. This typically involves combining an assay buffer, enzyme mix, and substrate solution.
-
Add a small volume of the sample (e.g., 10 µL) to a 96-well plate.
-
Add the reaction mixture to each well.
-
Incubate at the recommended temperature (e.g., 37°C).
-
Measure the absorbance at 340 nm at multiple time points to determine the rate of NADPH production.
-
Calculate the CK activity based on the rate of absorbance change and the extinction coefficient of NADPH.
-
Visualizations
Caption: The Mevalonate Pathway and the Site of this compound Inhibition.
Caption: Workflow for an In Vivo Study of this compound Myotoxicity.
References
- 1. researcher.manipal.edu [researcher.manipal.edu]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Vitamin D Analogue on this compound-Induced Myopathy in Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Role of genetics in the prediction of statin-associated muscle symptoms and optimization of statin use and adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Pharmacogenetics of Statin-Induced Myotoxicity [frontiersin.org]
- 10. Pharmacogenetics of Statin-Induced Myotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Vitamin D Analogue on this compound-Induced Myopathy in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Statin-induced Myopathy in Skeletal Muscle: the Role of Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Exercise Training Protects against Atorvastatin-Induced Skeletal Muscle Dysfunction and Mitochondrial Dysfunction in the Skeletal Muscle of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Coenzyme Q10 Supplementation Decreases Statin-Related Mild-to-Moderate Muscle Symptoms: A Randomized Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Coenzyme Q10 as Treatment for Statin-Associated Muscle Symptoms—A Good Idea, but… - PMC [pmc.ncbi.nlm.nih.gov]
- 17. consensus.app [consensus.app]
- 18. mdpi.com [mdpi.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Effect of Statins on Skeletal Muscle: Exercise, Myopathy, and Muscle Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. enduranceresearch.com [enduranceresearch.com]
- 22. supplementai.io [supplementai.io]
- 23. This compound protects PC12 cells from hypoxia/reoxygenation-induced injury by inhibiting endoplasmic reticulum stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 25. Creatine Kinase (CK) Activity Assay Kit - Elabscience® [elabscience.com]
protocol for assessing rosuvastatin stability in different solvents
Technical Support Center: Rosuvastatin Stability Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the assessment of this compound stability in different solvents. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents for dissolving this compound?
This compound calcium is soluble in several organic solvents and aqueous solutions. Methanol is a commonly used solvent for analytical purposes.[1][2] The solubility in various solvents is summarized in the table below.
Q2: How stable is this compound in different types of solvents?
This compound's stability is highly dependent on the solvent and environmental conditions such as pH, temperature, and light exposure.[3][4][5]
-
Aprotic Solvents: In aprotic solvents, the conversion of this compound to its lactone form is the primary reaction.[5][6]
-
Aqueous Acidic Solutions: In acidic aqueous mobile phases, the reverse reaction occurs, where the lactone form converts back to this compound.[5][6]
-
Organic Protic Solvents: In organic protic solvents like methanol, both this compound and its lactone form are stable.[5][6]
-
Aqueous Solutions: Aqueous solutions of this compound are not recommended for storage for more than one day.[7]
Q3: What are the main degradation pathways for this compound?
This compound is known to degrade under various stress conditions, including acidic and oxidative environments, as well as upon exposure to light.[3][4] The primary degradation products include its lactone form, a 5-oxo isomer, and an anti-isomer.[5][6] It is comparatively more stable under neutral and basic pH conditions.[3]
Q4: What analytical methods are recommended for stability testing?
High-Performance Liquid Chromatography (HPLC) coupled with UV or tandem mass spectrometry is the most widely used method for the qualitative and quantitative analysis of this compound and its degradation products.[8] Stability-indicating HPLC methods have been developed to separate this compound from its degradation products.[9][10]
Troubleshooting Guides
Issue 1: Inconsistent results in stability studies.
-
Possible Cause: Variability in solvent quality, pH, or temperature.
-
Troubleshooting Steps:
-
Ensure the use of high-purity (HPLC grade) solvents.[1]
-
Verify and control the pH of aqueous solutions and mobile phases precisely.
-
Maintain a constant temperature throughout the experiment, as temperature can influence degradation rates.[6]
-
Protect solutions from light, as this compound is sensitive to photolytic degradation.[3][11]
-
Issue 2: Appearance of unexpected peaks in the chromatogram.
-
Possible Cause: Formation of secondary degradation products or interaction with excipients.
-
Troubleshooting Steps:
-
Conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products.[3][4][12]
-
Use a stability-indicating HPLC method capable of resolving all potential degradation products from the parent drug.[9]
-
If working with formulations, analyze a placebo sample to rule out interference from excipients.
-
Issue 3: Poor recovery of this compound from the sample matrix.
-
Possible Cause: Incomplete extraction or adsorption of the analyte to container surfaces.
-
Troubleshooting Steps:
-
Optimize the extraction procedure by testing different solvents and extraction times.
-
Use silanized glassware to minimize adsorption.
-
Ensure complete dissolution of the sample by sonication.[9]
-
Data Presentation
Table 1: Solubility of this compound Calcium in Various Solvents
| Solvent | Solubility | Reference |
| Water | 0.0886 g/L (Very Slightly Soluble) | [13] |
| Ethanol | 1 mg/ml | [7] |
| Methanol | 0.95 mg/ml (Slightly Soluble) | [13] |
| Dimethyl Sulfoxide (DMSO) | ~5 mg/ml | [7] |
| Dimethylformamide (DMF) | ~5 mg/ml | [7] |
| Acetonitrile (B52724) | Freely Soluble | [2] |
| 0.1M HCl | 28 mg/ml (Soluble) | [13] |
| PBS (pH 7.2) | ~5 mg/ml | [7] |
| Propylene Glycol | 1.89 x 10⁻² (mole fraction at 318.15 K) | [14] |
Table 2: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagents and Conditions | Observed Degradation | Reference |
| Acid Hydrolysis | 0.2M HCl at 80°C for 20h | Significant degradation, formation of multiple degradation products. | [3][4] |
| Base Hydrolysis | 1N NaOH at 80°C for 20h | Relatively stable. | [3][4] |
| Neutral Hydrolysis | pH 6.8 buffer at 80°C for 20h | Relatively stable. | [3] |
| Oxidative | 0.5% H₂O₂ at 80°C for 20h | Significant degradation, formation of N-oxide and other products. | [3][11] |
| Photolytic | UV light exposure | Degradation observed. | [3][4] |
| Thermal | 80°C for 20h | Relatively stable. | [3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the required amount of this compound calcium crystalline solid.
-
Dissolve the solid in the solvent of choice (e.g., methanol, DMSO, DMF). It is recommended to purge the solvent with an inert gas.[7]
-
For a 1 mg/mL stock solution in methanol, dissolve 10 mg of this compound calcium in 10 mL of methanol.
-
Sonicate the solution for approximately 10 minutes to ensure complete dissolution.[15]
-
Store the stock solution at -20°C for long-term stability (as a crystalline solid, it is stable for ≥4 years). Aqueous solutions should be prepared fresh.[7]
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for stress testing to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Acid Degradation:
-
Dissolve 10 mg of this compound in 10 mL of 0.2M HCl.
-
Heat the solution at 80°C for 20 hours.[3]
-
Cool the solution, neutralize with an appropriate amount of NaOH, and dilute to a suitable concentration with the mobile phase for analysis.
-
-
Base Degradation:
-
Dissolve 10 mg of this compound in 10 mL of 1N NaOH.
-
Heat the solution at 80°C for 20 hours.[3]
-
Cool the solution, neutralize with an appropriate amount of HCl, and dilute to a suitable concentration with the mobile phase.
-
-
Oxidative Degradation:
-
Dissolve 10 mg of this compound in 10 mL of 0.5% H₂O₂.
-
Keep the solution at 80°C for 20 hours.[3]
-
Dilute to a suitable concentration with the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 1 mg/mL in methanol) to UV light (254 nm) for a specified period (e.g., 24 hours).
-
Analyze the solution by HPLC.
-
-
Thermal Degradation:
-
Keep a solid sample of this compound in a hot air oven at 80°C for 20 hours.[3]
-
Dissolve the stressed solid in a suitable solvent and analyze.
-
Protocol 3: Stability-Indicating HPLC Method
This is an example of a stability-indicating RP-HPLC method for the analysis of this compound and its degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v), with the pH adjusted to 3.5 with phosphoric acid.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 242 nm.[9]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.[16]
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution, sample solutions, and degraded sample solutions.
-
Monitor the chromatograms for the retention time of this compound and the appearance of any degradation peaks. The method is considered stability-indicating if all degradation products are well-resolved from the this compound peak.[9]
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Key degradation pathways of this compound.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pmda.go.jp [pmda.go.jp]
- 3. academic.oup.com [academic.oup.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. chemicalpapers.com [chemicalpapers.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. repositorio.unesp.br [repositorio.unesp.br]
- 9. A New Improved RP-HPLC Method for Assay of this compound Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of this compound stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. jddtonline.info [jddtonline.info]
- 14. Solubility of this compound calcium in different neat solvents at different temperatures [inis.iaea.org]
- 15. applications.emro.who.int [applications.emro.who.int]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Rosuvastatin Detection Methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of low concentrations of rosuvastatin.
Frequently Asked Questions (FAQs)
Q1: Which detection method is most suitable for quantifying very low concentrations of this compound in biological samples?
A1: For detecting picogram to low nanogram levels of this compound, hyphenated techniques are generally preferred due to their high sensitivity and selectivity. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for quantifying this compound and its metabolites in biological matrices like human plasma.[1][2][3][4][5] Methods involving High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization have also demonstrated the ability to detect this compound at the picogram per milliliter level.[6][7]
Q2: What are the typical solvents used for preparing this compound standard solutions?
A2: this compound calcium standard solutions are commonly prepared using methanol (B129727), acetonitrile (B52724), or a mixture of water and an organic solvent like acetonitrile or methanol.[8][9][10][11][12][13] For UV-Visible spectrophotometry, 0.1N NaOH has also been used as a solvent.[11] The choice of solvent often depends on the subsequent analytical method.
Q3: Can I use UV-Visible spectrophotometry for low concentration detection?
A3: While simple and accessible, UV-Visible spectrophotometry is generally less sensitive than chromatographic or mass spectrometry methods. The limit of detection (LOD) for spectrophotometric methods is typically in the microgram per milliliter (µg/mL) range, making it more suitable for analyzing pharmaceutical formulations rather than low concentrations in biological fluids.[11][14][15]
Q4: What is the purpose of using an internal standard in chromatographic methods?
A4: An internal standard (IS) is a compound with similar chemical properties to the analyte (this compound) that is added to all samples, standards, and blanks in a known concentration. It is used to correct for variations in sample preparation, injection volume, and instrument response. For this compound analysis, compounds like lovastatin, atorvastatin (B1662188), gliclazide, and deuterated this compound (this compound-D6) have been used as internal standards.[1][2][5][6][16]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
-
Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?
-
Answer:
-
Mobile Phase pH: The pH of the mobile phase is crucial. This compound is an acidic compound, and an inappropriate pH can lead to peak tailing. Adjusting the pH of the mobile phase, often to an acidic pH around 2.5 to 4.5 using phosphoric acid or formic acid, can improve peak shape.[14][17][18]
-
Column Condition: The HPLC column may be degraded or contaminated. Try flushing the column with a strong solvent or replacing it if necessary. A guard column can help protect the analytical column.[9]
-
Sample Overload: Injecting too high a concentration of the analyte can lead to peak asymmetry. Try diluting your sample.
-
Secondary Interactions: Unwanted interactions between this compound and the stationary phase can cause tailing. Ensure the mobile phase composition is optimal. Sometimes, adding a small amount of a competing agent like triethylamine (B128534) to the mobile phase can help.[9]
-
Issue 2: Low Signal Intensity or Poor Sensitivity
-
Question: I am unable to detect low concentrations of this compound. How can I improve my method's sensitivity?
-
Answer:
-
Method Selection: For very low concentrations, consider more sensitive techniques than HPLC-UV. UPLC-MS/MS offers significantly lower limits of detection.[1][3][4] Spectrofluorimetry after derivatization is another highly sensitive option.[6][7][19]
-
Sample Preparation: Optimize your sample preparation to concentrate the analyte. Solid-phase extraction (SPE) is a common and effective technique for cleaning up and concentrating this compound from complex matrices like plasma.[4] Liquid-liquid extraction (LLE) is also widely used.[1][6][19]
-
Detector Wavelength (HPLC-UV): Ensure you are using the optimal wavelength for this compound detection, which is typically around 241-242 nm.[9][10][16][18] However, other wavelengths like 254 nm and 280 nm have also been reported.[8][15]
-
Derivatization: For fluorescence detection, derivatizing the carboxylic acid group of this compound with a fluorescent tag like 9-anthryldiazomethane (B78999) can dramatically increase sensitivity.[6][7]
-
Issue 3: Matrix Effects in LC-MS/MS Analysis
-
Question: I suspect matrix effects are impacting the accuracy of my UPLC-MS/MS results for this compound in plasma. How can I mitigate this?
-
Answer:
-
Efficient Sample Cleanup: The most effective way to reduce matrix effects is through rigorous sample preparation. Solid-phase extraction (SPE) is generally very effective at removing interfering components from plasma.[4]
-
Chromatographic Separation: Ensure that your chromatographic method separates this compound from the majority of co-eluting matrix components. Adjusting the gradient or using a different column chemistry can help.
-
Use of a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., this compound-d6) is the best choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction.[1]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.
-
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for this compound detection.
Table 1: Chromatographic Methods
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Reference |
| UPLC-MS/MS | Human Plasma | - | 0.1 ng/mL | 0.1–50 ng/mL | [1] |
| UPLC-MS/MS | Human Plasma | - | 0.1 ng/mL | 0.1-25 ng/mL | [20] |
| LC-MS/MS | Human Plasma | 0.1 ng/mL | 0.2 ng/mL | 0.2–20 ng/mL | [2] |
| HPLC-Fluorescence | Human Serum | 0.68 pg/mL | 2.30 pg/mL | 0.01–20.0 ng/mL | [6][7] |
| HPLC-UV | Human Serum | 0.6 ng/mL | 2.0 ng/mL | 2.0–256 ng/mL | [16] |
| HPLC-UV | Bulk/Tablets | 0.78 µg/mL | 1.56 µg/mL | 0.78-100 µg/ml | [8] |
| HPLC-UV | Bulk/Tablets | 0.1 µg/mL | 0.5 µg/mL | 0.5-80 µg/ml | [21] |
| HPLC-UV | Bulk/Tablets | 0.013 µg/ml | 0.042 µg/ml | 10-50 µg/ml | [10] |
Table 2: Spectroscopic and Other Methods
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Reference |
| Spectrofluorimetry | Urine | 0.38 mg/L | 1.28 mg/L | Up to 5.0 mg/L | [19][22] |
| Spectrophotometry | Formulations | 0.9 mg/L | 3.0 mg/L | 6.0–15.0 mg/L | [14] |
| Electrochemical | - | 3.0 x 10⁻⁷ M | 2.0 x 10⁻⁶ M | 5.0 x 10⁻⁶–1.25 x 10⁻⁵ M | [23] |
| Electrochemical | - | 0.035 mg/L | 0.12 mg/L | 0.15–2.5 mg/L | [24] |
| qNMR | Tablets | 0.25 mg/mL | 0.80 mg/mL | 0.10–5.00 mg/mL | [17] |
Experimental Protocols
Protocol 1: UPLC-MS/MS for this compound in Human Plasma
This protocol is a generalized procedure based on common practices.[1][4]
-
Preparation of Standard Solutions:
-
Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare working standard solutions by serially diluting the stock solution with a suitable solvent (e.g., 50:50 methanol:water).
-
Prepare a stock solution of the internal standard (e.g., this compound-d6) and a working solution (e.g., 500 ng/mL).
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 100 µL of plasma sample, calibrator, or QC, add 10 µL of the internal standard working solution.
-
Condition an SPE plate/cartridge with 1.0 mL of methanol, followed by 1.0 mL of water.
-
Load the plasma sample onto the SPE plate and allow it to pass through.
-
Wash the plate with 500 µL of 0.1% formic acid, followed by 500 µL of 10% methanol.
-
Elute this compound with two aliquots of 200 µL of 90% methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase starting condition (e.g., 20:80 methanol:water).
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC HSS T3, 1.8 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
Protocol 2: HPLC-UV for this compound in Pharmaceutical Tablets
This protocol is a generalized procedure based on common practices.[8][10]
-
Preparation of Standard Solution:
-
Accurately weigh and dissolve 10 mg of this compound calcium reference standard in 10 mL of methanol to get a 1000 µg/mL stock solution. Sonicate to dissolve if necessary.[8]
-
Prepare a series of calibration standards (e.g., 10-100 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Add approximately 5 mL of methanol, sonicate for 5-10 minutes to dissolve the drug, and then make up the volume with methanol.[8]
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a final concentration within the calibration range (e.g., 50 µg/mL).
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 150mm x 4.6mm, 5µm).[8]
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate (B84403) buffer pH 4.5) in a 50:50 v/v ratio.[8] Alternatively, acetonitrile and water (60:40 v/v) can be used.[10]
-
Column Temperature: 40°C.[8]
-
Injection Volume: 10 µL.[8]
-
Detection: UV detector set at 242 nm.[10]
-
Visualizations
Caption: A high-level overview of the this compound analysis workflow.
Caption: Step-by-step workflow for plasma sample preparation using SPE.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Validation of LC-MS/MS method for determination of this compound concentration in human blood collected by volumetric absorptive microsampling (VAMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. file.scirp.org [file.scirp.org]
- 6. Determination of this compound at picogram level in serum by fluorimetric derivatization with 9-anthryldiazomethane using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. uspnf.com [uspnf.com]
- 10. researchgate.net [researchgate.net]
- 11. saudijournals.com [saudijournals.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. Validated High-Performance Liquid Chromatographic Method for the Estimation of this compound Calcium in Bulk and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simultaneous determination of this compound and atorvastatin in human serum using RP-HPLC/UV detection: method development, validation and optimization of various experimental parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The application of qNMR for the determination of this compound in tablet form - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ymerdigital.com [ymerdigital.com]
- 19. Determination of this compound in urine by spectrofluorimetry after liquid-liquid extraction and derivatization in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scitechjournals.com [scitechjournals.com]
- 21. A New Improved RP-HPLC Method for Assay of this compound Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. An Efficient, Simultaneous Electrochemical Assay of this compound and Ezetimibe from Human Urine and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
Rosuvastatin's Anti-Inflammatory Effects Validated in Knockout Mouse Models: A Comparative Guide
For Immediate Release
This publication provides a comprehensive comparison of experimental data validating the anti-inflammatory properties of rosuvastatin, a widely prescribed statin, utilizing various knockout (KO) mouse models. This guide is intended for researchers, scientists, and drug development professionals investigating the pleiotropic effects of statins and their potential therapeutic applications beyond lipid-lowering.
This compound has demonstrated significant anti-inflammatory effects in preclinical studies involving genetically modified mouse models that mimic human diseases such as atherosclerosis. These studies, employing knockout mice lacking key genes in lipid metabolism and inflammatory pathways, provide crucial insights into the molecular mechanisms underlying the drug's benefits. This guide summarizes key findings, presents detailed experimental protocols, and visualizes the involved signaling pathways.
Comparative Efficacy of this compound on Inflammatory Markers
The anti-inflammatory effects of this compound have been quantified in several key knockout mouse models of atherosclerosis, primarily Apolipoprotein E-deficient (ApoE-/-) and Low-Density Lipoprotein Receptor-deficient (LDLR-/-) mice. The following tables summarize the dose-dependent and cholesterol-independent anti-inflammatory effects of this compound.
Table 1: Effect of this compound on Adhesion Molecules and Macrophage Accumulation in ApoE-/- Mice
| Inflammatory Marker | This compound Dosage (mg/kg/day) | Duration | % Reduction (compared to control) | Reference |
| ICAM-1 (Aortic Valves) | 10 | 12 weeks | Up to 40% | [1] |
| ICAM-1 (Ascending Aorta) | 10 | 12 weeks | 50% | [1] |
| VCAM-1 (Aortic Valves) | 10 | 12 weeks | 40% | [1] |
| VCAM-1 (Ascending Aorta) | 10 | 12 weeks | 35% | [1] |
| Macrophage Accumulation (Aortic Valves) | 10 | 12 weeks | 45% | [1] |
| Tissue Factor (Ascending Aorta) | 10 | 12 weeks | 71% | [1] |
Table 2: Effect of this compound on Serum Inflammatory Cytokines and Markers in ApoE-/- and APOE*3-Leiden Mice
| Inflammatory Marker | Mouse Model | This compound Dosage (mg/kg/day) | Duration | % Reduction (compared to control) | Reference |
| IL-6 | ApoE-/- | Not specified | 20 weeks | Significant reduction | [2] |
| CCL2 | ApoE-/- | Not specified | 20 weeks | Significant reduction | [2] |
| Serum Amyloid A (SAA) | APOE3-Leiden | 0.005% (wt/wt) in diet | 24 weeks | 39-43% | [3] |
| Fibrinogen | APOE3-Leiden | 0.005% (wt/wt) in diet | 24 weeks | 19% | [3] |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappaB (NF-κB) and the NLRP3 inflammasome pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. This compound has been found to suppress the activation of the NLRP3 inflammasome.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols from the cited studies.
General Experimental Workflow for Evaluating this compound's Anti-Inflammatory Effects in Knockout Mice
Protocol for Atherosclerosis and Inflammation Assessment in ApoE-/- Mice
-
Animal Model: Male or female Apolipoprotein E-deficient (ApoE-/-) mice, typically 6-8 weeks old.
-
Diet: Mice are fed a high-fat, high-cholesterol diet (e.g., 21% fat, 0.15% cholesterol) to induce atherosclerotic lesions.[6]
-
This compound Administration: this compound is administered daily by oral gavage at doses ranging from 1 to 10 mg/kg/day.[1] The control group receives a placebo (e.g., saline).
-
Treatment Duration: The treatment period typically ranges from 12 to 20 weeks.[1][6]
-
Sample Collection: At the end of the treatment period, mice are euthanized, and blood and aortic tissues are collected.
-
Analysis of Inflammatory Markers:
-
Immunohistochemistry: Aortic sections are stained for the presence of adhesion molecules (ICAM-1, VCAM-1) and macrophages.
-
ELISA: Serum levels of cytokines (e.g., IL-6, CCL2) and other inflammatory markers (e.g., SAA, fibrinogen) are quantified using enzyme-linked immunosorbent assay kits.
-
Western Blot: Protein expression of key signaling molecules (e.g., NF-κB, NLRP3) in aortic tissue lysates is determined.
-
Protocol for Evaluating NLRP3 Inflammasome Activation
-
Animal Model: C57BL/6J mice are often used for studies inducing specific inflammatory conditions like coronary microembolization.[4]
-
Induction of Inflammation: Coronary microembolization (CME) can be induced by injecting microspheres into the left ventricle.
-
This compound Administration: this compound is administered orally at a dose of 40 mg/kg/day.[4]
-
Analysis of NLRP3 Inflammasome Components:
-
Western Blot: The expression of NLRP3, caspase-1, and IL-1β in heart tissue lysates is measured.[4]
-
Real-Time PCR: Gene expression levels of NLRP3 inflammasome components are quantified.
-
Conclusion
The evidence from studies utilizing knockout mouse models strongly supports the anti-inflammatory effects of this compound, which are often independent of its lipid-lowering properties. This compound has been shown to significantly reduce the expression of key inflammatory markers and modulate critical signaling pathways such as NF-κB and the NLRP3 inflammasome. These findings provide a robust preclinical rationale for the broader therapeutic potential of this compound in inflammatory conditions. Further research in this area will continue to elucidate the full spectrum of this compound's pleiotropic effects.
References
- 1. This compound displays anti-atherothrombotic and anti-inflammatory properties in apoE-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Progression of Atherosclerosis and Reduces Serum IL6 and CCL2 Levels in Apolipoprotein-E-deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound protects against coronary microembolization-induced cardiac injury via inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Statins Attenuate Activation of the NLRP3 Inflammasome by Oxidized LDL or TNF α in Vascular Endothelial Cells through a PXR-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound exerts anti-atherosclerotic effects by improving macrophage-related foam cell formation and polarization conversion via mediating autophagic activities - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of rosuvastatin efficacy in different animal species
A comprehensive guide for researchers on the preclinical evaluation of rosuvastatin, detailing its lipid-lowering effects and anti-atherosclerotic properties across various animal models. This guide provides a comparative summary of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
This compound, a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, is a widely prescribed medication for the management of dyslipidemia. Its primary mechanism of action involves the blockage of the rate-limiting step in cholesterol biosynthesis. Preclinical studies in various animal models have been instrumental in elucidating its efficacy and pleiotropic effects. This guide provides a comparative overview of the efficacy of this compound in common preclinical animal models, including mice, rats, rabbits, and hamsters, to aid researchers in study design and interpretation.
Quantitative Efficacy of this compound on Lipid Profiles
The lipid-lowering efficacy of this compound varies across different animal species, influenced by factors such as the animal model, diet-induced conditions, and the dosage administered. The following table summarizes the quantitative effects of this compound on key lipid parameters in hypercholesterolemic models of mice, rats, rabbits, and hamsters.
| Animal Model | This compound Dosage | Duration | Total Cholesterol (TC) Reduction | LDL-C Reduction | Triglyceride (TG) Reduction | Reference |
| Mice (APOE*3-Leiden) | 0.005% (wt/wt) in diet | 24 weeks | ~25% | - | - | [1] |
| Mice (C57BL/6, diet-induced obesity) | 10-40 mg/kg/day | 5 weeks | Significant reduction | - | Significant reduction with 20 & 40 mg/kg doses | [2][3] |
| Rats | - | - | ~10% | - | - | |
| Rabbits (High-cholesterol diet) | 1.5 mg/kg/day | 13 weeks | - | Significant reduction | Significant reduction | [4] |
| Rabbits | - | - | ~30% | - | - | |
| Hamsters (Dyslipidemic) | 0.3-1.5 mg/kg | 14 days | No significant reduction | Significant reduction at 1.0 & 1.5 mg/kg | Significant reduction | [5] |
| Hamsters (Normal) | 50-100 mg/kg | 14 days | Significant reduction at 100 mg/kg | Significant reduction | Significant reduction | [5] |
Experimental Protocols
The methodologies employed in preclinical studies are critical for the accurate assessment of a drug's efficacy. Below are detailed experimental protocols for inducing hyperlipidemia and evaluating the effects of this compound.
Induction of Hypercholesterolemia
A common method to induce hypercholesterolemia in animal models is through dietary manipulation.
-
Rodents (Rats and Mice): A widely used approach involves feeding the animals a high-cholesterol diet (HCD). The composition of these diets can vary but often includes:
-
1-2% Cholesterol: This is a common percentage added to standard chow.
-
Cholic Acid: Often included at concentrations of 0.25-0.5% to enhance cholesterol absorption and induce a more robust hypercholesterolemic state.
-
High-Fat Content: Diets may also be enriched with fats, such as coconut oil or lard, to mimic a Western-style diet. The duration of the diet can range from a few weeks to several months to establish a stable hyperlipidemic phenotype.
-
-
Rabbits: New Zealand white rabbits are frequently used and are fed a diet supplemented with 1-2% cholesterol. This regimen effectively induces hypercholesterolemia and the development of atherosclerotic plaques.
-
Hamsters: Golden Syrian hamsters are often used and are fed a high-fat, high-cholesterol diet to induce dyslipidemia.
Drug Administration
This compound is typically administered orally to the animals.
-
Route of Administration: Oral gavage is the most common method to ensure accurate dosing.
-
Vehicle: The drug is often suspended in a vehicle such as carboxymethylcellulose (CMC) or saline.
-
Dosage and Frequency: Doses can vary widely depending on the animal model and study objectives, as indicated in the table above. Administration is typically once daily.
Efficacy Evaluation
-
Lipid Profile Analysis: Blood samples are collected at baseline and at the end of the treatment period. Serum levels of total cholesterol, LDL-C, HDL-C, and triglycerides are measured. Common analytical methods include:
-
Enzymatic Colorimetric Assays: Widely used for the quantification of total cholesterol and triglycerides.
-
High-Performance Liquid Chromatography (HPLC): Provides a more detailed analysis of lipoprotein subfractions.
-
-
Analysis of Atherosclerosis: In studies investigating the anti-atherosclerotic effects of this compound, the following assessments are often performed:
-
Histological Staining: The aorta and/or aortic root are dissected, sectioned, and stained to visualize and quantify atherosclerotic plaques. Common stains include:
-
Oil Red O: Stains neutral lipids, highlighting the lipid-rich areas of plaques.
-
Masson's Trichrome: Differentiates collagen (blue/green) from smooth muscle cells and keratin (B1170402) (red), allowing for the assessment of fibrous cap thickness and plaque composition.[6]
-
-
Immunohistochemistry: Used to identify specific cell types within the plaque, such as macrophages (e.g., using MOMA-2 antibody), and to assess inflammatory markers.[7]
-
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: HMG-CoA Reductase Signaling Pathway.
Caption: Experimental Workflow for this compound Efficacy.
References
- 1. This compound reduces atherosclerosis development beyond and independent of its plasma cholesterol-lowering effect in APOE*3-Leiden transgenic mice: evidence for antiinflammatory effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pleiotropic effects of this compound on the glucose metabolism and the subcutaneous and visceral adipose tissue behavior in C57Bl/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Effect of this compound on atherosclerotic plaque stability: An intravascular ultrasound elastography study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atherosclerosis: an overview of mouse models and a detailed methodology to quantify lesions in the aortic root - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Pleiotropic Effects of Rosuvastatin and Simvastatin
Guide for Researchers and Drug Development Professionals
Statins, primarily known for their potent lipid-lowering capabilities via inhibition of HMG-CoA reductase, have garnered significant attention for their "pleiotropic" effects—actions that extend beyond cholesterol reduction.[1][2][3] These effects, including anti-inflammatory, antioxidant, and improved endothelial function, contribute significantly to their cardiovascular benefits.[2][4] Rosuvastatin and simvastatin (B1681759) are two of the most commonly prescribed statins, but they differ in their chemical properties; this compound is hydrophilic (water-soluble), while simvastatin is lipophilic (fat-soluble).[5] This fundamental difference influences their tissue distribution and may account for variations in their pleiotropic profiles.[3][5]
This guide provides an objective comparison of the pleiotropic effects of this compound and simvastatin, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Core Mechanism: The HMG-CoA Reductase Pathway
The primary mechanism for both the cholesterol-lowering and pleiotropic effects of statins is the inhibition of HMG-CoA reductase. This enzyme is rate-limiting in the mevalonate (B85504) pathway. By blocking this step, statins not only reduce the synthesis of cholesterol but also decrease the production of essential isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids are vital for the post-translational modification and function of small GTP-binding proteins like Rho and Ras. The inhibition of RhoA and its downstream effector, Rho-kinase (ROCK), is a key mechanism underlying many pleiotropic effects, including the upregulation of endothelial nitric oxide synthase (eNOS) and improved endothelial function.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. PLEIOTROPIC EFFECTS OF STATINS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pleiotropic effects of statins: basic research and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. The Effects of Statins on Neurotransmission and Their Neuroprotective Role in Neurological and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Rosuvastatin as a Potential Anticancer Agent: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro validation of rosuvastatin as a potential anticancer agent. It compares its performance with other statins and a conventional chemotherapy drug, supported by experimental data from various studies. Detailed methodologies for key experiments are provided, along with visualizations of the primary signaling pathway and experimental workflows.
Comparative Efficacy of Statins and Doxorubicin on Cancer Cell Viability
The in vitro cytotoxic effects of this compound have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key parameter in these assessments. The following tables summarize the IC50 values of this compound in comparison to other statins and the chemotherapeutic agent doxorubicin.
| This compound | Cancer Cell Line | IC50 (µM) | Reference |
| A549 (Lung) | 200 | [1] | |
| A-375 (Melanoma) | 2.3 | [2] | |
| SW620 (Colorectal) | 15 | [3] | |
| SW480 (Colorectal) | 23 | [3] | |
| MCF-7 (Breast) | 1.5 | [3] |
| Other Statins | Cancer Cell Line | IC50 (µM) | Reference |
| Atorvastatin | A549 (Lung) | 150 | [1] |
| SW620 (Colorectal) | <20 | [3] | |
| HCT116 (Colorectal) | <20 | [3] | |
| Simvastatin | A549 (Lung) | 50 | [1] |
| HT29 (Colorectal) | <20 | [3] | |
| SW620 (Colorectal) | <20 | [3] | |
| SW480 (Colorectal) | <20 | [3] | |
| MCF-7 (Breast) | <20 | [3] | |
| Fluvastatin | A549 (Lung) | 170 | [1] |
| SW620 (Colorectal) | 1.1 | [3] | |
| HT29 (Colorectal) | 4 | [3] | |
| SW480 (Colorectal) | 9.4 | [3] | |
| Pravastatin | A549 (Lung) | 150 | [1] |
| HT29 (Colorectal) | 0.36 | [3] | |
| HCT116 (Colorectal) | 3.5 | [3] | |
| Lovastatin | A549 (Lung) | 200 | [1] |
| SW620 (Colorectal) | <20 | [3] | |
| HT29 (Colorectal) | <20 | [3] | |
| HCT116 (Colorectal) | <20 | [3] | |
| SW480 (Colorectal) | <20 | [3] |
| Doxorubicin | Cancer Cell Line | IC50 (µg/ml) | Reference |
| A549 (Lung) | 294.2 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound and other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Treat the cells with various concentrations of this compound or other test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the treated and untreated cells and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Experimental Workflow
This compound's Mechanism of Action: The Mevalonate (B85504) Pathway
This compound exerts its anticancer effects primarily by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway.[2][5] This pathway is crucial for the synthesis of cholesterol and various non-sterol isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[2][5] These isoprenoids are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho, which are key regulators of cell proliferation, survival, and migration.[6] By depleting the pool of these isoprenoids, this compound disrupts the proper functioning of these signaling proteins, leading to the inhibition of cancer cell growth and the induction of apoptosis.[2][6]
Caption: this compound inhibits HMG-CoA reductase, disrupting downstream signaling.
General Experimental Workflow for In Vitro Anticancer Drug Validation
The following diagram illustrates a typical workflow for the in vitro assessment of a potential anticancer agent like this compound.
Caption: A standard workflow for in vitro anticancer drug screening.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cancerresgroup.us [cancerresgroup.us]
- 5. Anti-proliferative and cytotoxic activity of this compound against melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
In Vivo Veritas: Validating Rosuvastatin's In Vitro Mechanisms in a Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of rosuvastatin's performance against other statins, supported by experimental data from both in vitro and in vivo studies. We delve into the validation of its molecular mechanisms, offering detailed experimental protocols and visual representations of key signaling pathways.
This compound, a potent synthetic statin, has demonstrated significant efficacy in lowering low-density lipoprotein cholesterol (LDL-C). Its primary mechanism of action, the competitive inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis, has been extensively studied in vitro. However, the translation of these in vitro findings to in vivo physiological effects is crucial for understanding its full therapeutic potential. This guide bridges that gap by presenting in vivo validation of in vitro discoveries related to this compound's mechanism of action and comparing its performance with other widely used statins.
HMG-CoA Reductase Inhibition: From Benchtop to Bedside
The cornerstone of statin therapy lies in the inhibition of HMG-CoA reductase. In vitro assays consistently demonstrate this compound's high potency.
Table 1: In Vitro HMG-CoA Reductase Inhibition
| Statin | IC50 (nM)¹ |
| This compound | 3.9 |
| Atorvastatin (B1662188) | 10.5 |
| Simvastatin (acid form) | 5.8 |
| Pravastatin | 20.1 |
| Pitavastatin | 3.2 |
| Fluvastatin (3R,5S) | 4.9 |
¹IC50 values represent the concentration of the drug required to inhibit 50% of HMG-CoA reductase activity in vitro. Data sourced from a comparative study to ensure consistency.[1]
These in vitro findings are robustly validated by in vivo studies in animal models and clinical trials in humans, which consistently show significant reductions in LDL-C levels.
Table 2: In Vivo Efficacy: LDL-C Reduction in Patients with Type 2 Diabetes and Dyslipidemia (12-week study)
| Statin (10 mg/day) | Mean LDL-C Reduction (%) |
| This compound | 44.25 |
| Atorvastatin | 35.56 |
| Simvastatin | 25.17 |
Data from a comparative clinical study.[2]
The in vivo efficacy of this compound in lowering LDL-C directly reflects its potent in vitro inhibition of HMG-CoA reductase, confirming the primary mechanism of action translates effectively from a cellular to a systemic level.[3][4]
Beyond Cholesterol: Validating the Pleiotropic Effects of this compound
Statins, including this compound, exhibit beneficial cardiovascular effects that extend beyond their lipid-lowering properties. These "pleiotropic" effects, initially observed in vitro, are increasingly being validated in vivo.
The PI3K/Akt/eNOS Signaling Pathway: Promoting Endothelial Health
In vitro studies using human umbilical vein endothelial cells (HUVECs) have shown that this compound can activate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[5][6] This results in increased production of nitric oxide (NO), a key molecule in maintaining vascular health.
In vivo studies in animal models have confirmed these in vitro findings. For instance, in ApoE-deficient mice, a model for atherosclerosis, this compound treatment led to the phosphorylation of Akt and eNOS in the aorta.[7] Another study in diabetic mice demonstrated that this compound corrected defective NO-mediated vascular function.[8]
Table 3: In Vitro vs. In Vivo Validation of this compound's Effect on the PI3K/Akt/eNOS Pathway
| Finding | In Vitro Evidence (HUVECs) | In Vivo Evidence (Animal Models) |
| PI3K/Akt Activation | Increased phosphorylation of PI3K and Akt.[5][6] | Increased phosphorylation of PI3K and Akt in myocardial and aortic tissue.[6][7] |
| eNOS Activation | Increased phosphorylation of eNOS.[5] | Increased phosphorylation of eNOS in the aorta.[7] |
| NO Production | Increased NO production. | Improved NO-dependent vascular relaxation.[8] |
Anti-Inflammatory Properties: From Cell Cultures to Systemic Effects
In vitro studies have demonstrated this compound's ability to reduce the expression of pro-inflammatory cytokines. For example, in cultured microglial cells, this compound inhibited the production of IL-1β and TNF-α.[9] Similar anti-inflammatory effects have been observed in vascular endothelial cells.[10]
These anti-inflammatory effects have been validated in vivo. In a mouse model of colitis, this compound treatment reduced serum levels of several pro-inflammatory cytokines, including IL-6 and IL-12.[11] Clinical studies in patients with low-to-moderate cardiovascular risk have also shown that this compound can modulate inflammatory markers.[12]
Table 4: Comparison of Anti-Inflammatory Effects of Statins In Vitro
| Statin | Cell Type | Key Anti-Inflammatory Effect |
| This compound | Microglial cells, Endothelial cells | Decreased IL-1β, TNF-α, IL-6, IL-8.[9][10] |
| Atorvastatin | Endothelial cells | Decreased IL-1β, IL-18, IL-23.[10] |
| Pravastatin | Endothelial cells | Modulates expression of angiogenic and anti-angiogenic factors.[13] |
Experimental Protocols
In Vitro HMG-CoA Reductase Activity Assay
This spectrophotometric assay measures the rate of NADPH oxidation, which is directly proportional to HMG-CoA reductase activity.
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer)
-
Statin solutions of varying concentrations
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, HMG-CoA, and NADPH in a 96-well plate.
-
Add the statin solution or vehicle control to the respective wells.
-
Initiate the reaction by adding the HMG-CoA reductase enzyme.
-
Immediately measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes at 37°C.
-
Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each statin concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the statin concentration to determine the IC50 value.[1][14][15][16]
Western Blot Analysis for PI3K/Akt/eNOS Pathway Activation
This technique is used to detect and quantify the phosphorylation status of key proteins in a signaling pathway.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-eNOS, anti-eNOS)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[17][18][19][20][21]
In Vivo Assessment of Aortic eNOS Phosphorylation in Mice
This protocol describes the evaluation of eNOS activation in the aortic tissue of treated mice.
Materials:
-
Aortic tissue from treated and control mice
-
Lysis buffer with protease and phosphatase inhibitors
-
Western blot reagents (as described above)
Procedure:
-
Tissue Homogenization: Isolate the aorta and homogenize it in ice-cold lysis buffer.
-
Protein Extraction and Quantification: Centrifuge the homogenate to pellet debris and determine the protein concentration of the supernatant.
-
Western Blot Analysis: Perform Western blotting as described above using antibodies specific for phosphorylated and total eNOS.[22][23][24]
Measurement of Inflammatory Cytokines in Vivo
This protocol outlines the quantification of circulating inflammatory cytokines in plasma or serum.
Materials:
-
Plasma or serum samples from treated and control animals/patients
-
Multiplex cytokine assay kit (e.g., ELISA-based or bead-based)
-
Plate reader or flow cytometer
Procedure:
-
Sample Collection: Collect blood samples and process them to obtain plasma or serum.
-
Cytokine Measurement: Follow the manufacturer's instructions for the chosen multiplex cytokine assay kit. This typically involves incubating the samples with capture antibodies, followed by detection antibodies and a substrate or fluorescent reporter.
-
Data Analysis: Quantify the concentration of each cytokine based on a standard curve.[9][11][12][25][26]
Visualizing the Mechanisms
To better understand the intricate signaling pathways influenced by this compound, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. A comparative evaluation of safety and efficacy of this compound, simvastatin, and atorvastatin in patients of type 2 diabetes mellitus with dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PLEIOTROPIC EFFECTS OF STATINS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. This compound enhances the therapeutic efficacy of adipose-derived mesenchymal stem cells for myocardial infarction via PI3K/Akt and MEK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and low-dose carvedilol combination protects against isoprenaline-induced myocardial infarction in rats: Role of PI3K/Akt/Nrf2/HO-1 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound prevents endothelial cell death and reduces atherosclerotic lesion formation in ApoE-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on nitric oxide-dependent function in aorta and corpus cavernosum of diabetic mice: relationship to cholesterol biosynthesis pathway inhibition and lipid lowering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effect of lipid-lowering therapies on the pro-inflammatory and anti-inflammatory properties of vascular endothelial cells | PLOS One [journals.plos.org]
- 11. Anti-inflammatory and anti-apoptotic effects of this compound by regulation of oxidative stress in a dextran sulfate sodium-induced colitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. Pravastatin Promotes Endothelial Colony-Forming Cell Function, Angiogenic Signaling and Protein Expression In Vitro [mdpi.com]
- 14. assaygenie.com [assaygenie.com]
- 15. HMG-CoA Reductase Activity Assay Kit (Colorimetric) (ab204701) is not available | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. Angiogenesis effect of therapeutic ultrasound on HUVECs through activation of the PI3K-Akt-eNOS signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. This compound treatment protects against nitrate-induced oxidative stress in eNOS knockout mice: implication of the NAD(P)H oxidase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound decreases caveolin-1 and improves nitric oxide-dependent heart rate and blood pressure variability in apolipoprotein E-/- mice in vivo [pubmed.ncbi.nlm.nih.gov]
- 24. This compound treatment protects against nitrate-induced oxidative stress in eNOS knockout mice: implication of the NAD(P)H oxidase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. youtube.com [youtube.com]
A Comparative Analysis of Rosuvastatin and PCSK9 Inhibitors in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of two major classes of lipid-lowering agents: rosuvastatin, a high-intensity statin, and Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors. The comparison is based on experimental data from animal models of hypercholesterolemia and atherosclerosis, focusing on lipid modulation and atherosclerotic plaque development.
Mechanisms of Action: A Tale of Two Pathways
This compound and PCSK9 inhibitors lower low-density lipoprotein cholesterol (LDL-C) through distinct but complementary mechanisms. This compound works intracellularly to boost the production of LDL receptors (LDLR), while PCSK9 inhibitors work extracellularly to prevent the degradation of existing LDLRs.
-
This compound: As a statin, it competitively inhibits HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway in the liver[1]. This reduction in intracellular cholesterol synthesis leads to the activation of Sterol Regulatory Element-Binding Protein 2 (SREBP-2). SREBP-2 upregulates the transcription of the gene encoding for the LDL receptor, resulting in a greater number of LDL receptors on the surface of liver cells, which enhances the clearance of LDL-C from the bloodstream[2].
-
PCSK9 Inhibitors: PCSK9 is a protein that binds to the LDL receptor on the surface of hepatocytes. This binding targets the receptor for degradation within the lysosome, preventing it from recycling back to the cell surface to clear more LDL-C[3]. PCSK9 inhibitors, typically monoclonal antibodies (e.g., alirocumab (B1149425), evolocumab) or small interfering RNAs (siRNA), bind to circulating PCSK9 and block its interaction with the LDL receptor. This action increases the number of available LDL receptors on the liver cell surface, significantly enhancing LDL-C clearance[1][3].
Interestingly, statin therapy itself has been shown to increase the expression of PCSK9, which can partially counteract the LDL-lowering effect of the statin[2][4][5]. This observation provides a strong rationale for combination therapy.
Caption: Mechanisms of LDL-C reduction by this compound and PCSK9 Inhibitors.
Comparative Efficacy in Animal Models
Direct head-to-head preclinical studies comparing this compound with PCSK9 inhibitors as monotherapies are limited. However, robust data from studies using atorvastatin (B1662188), another high-intensity statin, in combination with the PCSK9 inhibitor alirocumab, provide valuable insights. Furthermore, studies exploring the addition of PCSK9 inhibition to ongoing this compound therapy highlight the potential of each approach.
Effects on Plasma Lipids
In a key study using APOE*3Leiden.CETP mice, a model with a human-like lipoprotein profile, alirocumab demonstrated superior lipid-lowering effects compared to atorvastatin monotherapy[3]. Adding alirocumab to atorvastatin resulted in the greatest reductions in total cholesterol (TC) and triglycerides (TG).
| Parameter | Animal Model | Control (WTD) | Atorvastatin | Alirocumab (Low Dose) | Alirocumab (High Dose) | Atorvastatin + Alirocumab (High Dose) |
| Total Cholesterol | APOE3Leiden.CETP Mice | 16.2 ± 1.8 mM | -19% | -37% | -46% | -58% |
| Triglycerides | APOE3Leiden.CETP Mice | 2.9 ± 0.6 mM | +1% | -36% | -39% | -50% |
| Hepatic LDLR Protein | APOE*3Leiden.CETP Mice | Baseline | +15% | +80% | +133% | +178% |
| Data adapted from a study comparing atorvastatin and alirocumab. Reductions are relative to the control group on a Western-type diet (WTD)[3]. |
In a separate study using a humanized mouse model, the addition of a PCSK9 siRNA to this compound therapy resulted in significantly greater reductions in non-HDL cholesterol and Apolipoprotein B (APOB) levels compared to this compound alone[4].
| Parameter | Animal Model | This compound Alone | This compound + Pcsk9 siRNA |
| Non-HDL Cholesterol | Humanized Mouse Model | -35% | -65% |
| Apolipoprotein B (APOB) | Humanized Mouse Model | -20% | -48% |
| Data adapted from a study on combination therapy. Reductions are relative to control[4]. |
Effects on Atherosclerosis
PCSK9 inhibition has shown profound effects on the development and composition of atherosclerotic plaques in animal models.
In the APOE*3Leiden.CETP mouse model, alirocumab monotherapy was more effective than atorvastatin at reducing atherosclerotic lesion size. The combination therapy nearly abolished plaque formation[3]. Alirocumab also promoted a more stable plaque morphology by increasing collagen and smooth muscle cell content while reducing the necrotic core and macrophage infiltration[6].
| Parameter | Animal Model | Control (WTD) | Atorvastatin | Alirocumab (Low Dose) | Alirocumab (High Dose) | Atorvastatin + Alirocumab (High Dose) |
| Atherosclerotic Lesion Area | APOE*3Leiden.CETP Mice | 278 ± 89 × 10³ µm² | -62% | -71% | -88% | -98% |
| Data adapted from a study comparing atorvastatin and alirocumab. Reductions are relative to the control group[3]. |
This compound monotherapy has also been shown to reduce atherosclerotic lesions and promote plaque stability in animal models. In ApoE knockout mice, this compound reduced lesion area and intima-to-media ratio[7]. In a rabbit model, this compound therapy led to less vulnerable plaque features, with reduced lipid deposition and macrophage infiltration[8].
Experimental Protocols
The methodologies employed in these key preclinical studies are crucial for interpreting the data and designing future experiments.
Caption: A typical workflow for preclinical atherosclerosis drug efficacy studies.
Protocol 1: Alirocumab and Atorvastatin in APOE*3Leiden.CETP Mice[3]
-
Animal Model: Male APOE*3Leiden.CETP mice, which develop diet-induced hyperlipidemia and atherosclerosis resembling human conditions.
-
Diet: A Western-type diet (WTD) containing 0.1% cholesterol was administered for 18 weeks to induce atherosclerosis.
-
Treatment Groups:
-
Control (WTD only)
-
Atorvastatin (0.05% w/w mixed in diet)
-
Alirocumab (3 mg/kg or 10 mg/kg, subcutaneous injection, weekly)
-
Combination therapy (Atorvastatin + Alirocumab)
-
-
Key Analyses: Plasma total cholesterol and triglycerides were measured enzymatically. Atherosclerosis was quantified by measuring lesion area in cross-sections of the aortic root after oil red O staining. Hepatic LDLR protein levels were assessed by Western blot.
Protocol 2: this compound in Atherosclerotic Rabbits[8]
-
Animal Model: Male New Zealand white rabbits.
-
Induction of Atherosclerosis: Rabbits were fed a high-cholesterol diet for 13 weeks. After 2 weeks, the abdominal aorta endothelium was injured using a balloon catheter to accelerate plaque formation.
-
Treatment Groups:
-
Control (saline)
-
This compound (1.5 mg/kg/day)
-
-
Key Analyses: Serum lipid levels (TG, LDL-C) were measured. Plaque stability was assessed using intravascular ultrasound elastography (IVUSE) to measure mechanical strain. Plaques were also analyzed histologically for lipid deposition and macrophage infiltration.
Summary and Conclusion
Preclinical data from various animal models consistently demonstrate that both this compound and PCSK9 inhibitors are effective at lowering atherogenic lipoproteins and reducing atherosclerotic plaque burden.
-
Superior Efficacy of PCSK9 Inhibition: In models allowing for direct comparison, PCSK9 inhibitors (like alirocumab) show greater efficacy in lowering cholesterol and reducing atherosclerosis than a high-intensity statin alone[3].
-
Synergistic Combination: The addition of a PCSK9 inhibitor to statin therapy results in a synergistic effect, producing lipid reductions and anti-atherosclerotic benefits that are significantly greater than either monotherapy[3][4][9]. This is largely due to the PCSK9 inhibitor's ability to counteract the statin-induced increase in PCSK9 levels[2][5].
-
Plaque Stability: Both drug classes have been shown to improve features of plaque stability, a critical factor in preventing clinical cardiovascular events[6][8].
For drug development professionals, these findings underscore the immense potential of PCSK9 inhibition, both as a powerful monotherapy and as a crucial add-on to statin treatment for high-risk populations who do not achieve sufficient LDL-C reduction with statins alone. Future preclinical research should continue to explore the long-term effects of these therapies on plaque regression and the potential for off-target effects.
References
- 1. PCSK9 Inhibitor: Safe Alternative to Fill the Treatment Gap in Statin-Limited Conditions? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alirocumab inhibits atherosclerosis, improves the plaque morphology, and enhances the effects of a statin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved efficacy for ezetimibe and this compound by attenuating the induction of PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved efficacy for ezetimibe and this compound by attenuating the induction of PCSK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alirocumab as add-on therapy to statins: current evidence and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound reduces atherosclerotic lesions and promotes progenitor cell mobilisation and recruitment in apolipoprotein E knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on atherosclerotic plaque stability: An intravascular ultrasound elastography study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Efficacy and safety of PCSK9 inhibitors, potent statins, and their combinations for reducing low-density lipoprotein cholesterol in hyperlipidemia patients: a systematic network meta-analysis [frontiersin.org]
Synergistic Lipid-Lowering Effects of Rosuvastatin and Ezetimibe: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of rosuvastatin and ezetimibe (B1671841) combination therapy against monotherapy in various research models. It includes supporting experimental data, detailed methodologies, and visualizations of key signaling pathways to facilitate a deeper understanding of their synergistic interaction.
The co-administration of this compound, a potent inhibitor of HMG-CoA reductase, and ezetimibe, a cholesterol absorption inhibitor, represents a powerful strategy for managing hypercholesterolemia. This combination therapy leverages complementary mechanisms of action to achieve greater reductions in low-density lipoprotein cholesterol (LDL-C) than can be attained with either agent alone. This guide synthesizes findings from both clinical and preclinical research models to provide a detailed assessment of this synergistic effect.
Comparative Efficacy in Lipid Profile Modulation
The combination of this compound and ezetimibe has consistently demonstrated superior efficacy in improving lipid profiles compared to this compound monotherapy across various research models.
Clinical Research Models
Clinical trials in patients with primary hypercholesterolemia have shown that the addition of ezetimibe to this compound therapy leads to significantly greater reductions in LDL-C, total cholesterol (TC), and triglycerides (TG).
| Treatment Group | LDL-C Reduction (%) | Total Cholesterol Reduction (%) | Triglyceride Reduction (%) | HDL-C Change (%) | Study Population | Reference |
| This compound (5, 10, or 20 mg) | -49.4 | Not Reported | Not Reported | Not Reported | Primary Hypercholesterolemia | |
| This compound (5, 10, or 20 mg) + Ezetimibe (10 mg) | -59.1 | -37 to -43 | -19 to -24 | No significant difference | Primary Hypercholesterolemia | |
| This compound (5, 10, or 20 mg) | -45.18 | Not Reported | Not Reported | Not Reported | Primary Hypercholesterolemia | |
| This compound (5, 10, or 20 mg) + Ezetimibe (10 mg) | -56.47 | Not Reported | Not Reported | Not Reported | Primary Hypercholesterolemia | |
| This compound (5 mg) | -36.8 | Not Reported | Not Reported | Not Reported | Coronary Artery Disease | |
| This compound (5 mg) + Ezetimibe (10 mg) | -55.8 | Not Reported | Not Reported | Not Reported | Coronary Artery Disease |
Preclinical Research Models
Studies in animal models of hypercholesterolemia and atherosclerosis further corroborate the enhanced lipid-lowering effects of the combination therapy.
| Treatment Group | Non-HDL Cholesterol Reduction (%) | Apolipoprotein B Reduction (%) | Triglyceride Reduction (%) | Animal Model | Reference |
| Ezetimibe (10 mg/kg/day) | ~25 | 18 | Not Reported | Mouse model with human-like lipid profile | |
| This compound (20 mg/kg/day) | ~25 | Not Reported | Not Reported | Mouse model with human-like lipid profile | |
| Ezetimibe + this compound | Greater than individual treatments | Greater than individual treatments | Significant reduction with Pcsk9 siRNA | Mouse model with human-like lipid profile | |
| Ezetimibe (0.6 mg/kg/day) | Not Reported | Not Reported | Not Reported | Rabbit model of atherosclerosis | |
| Simvastatin (5 mg/kg/day) | Not Reported | Not Reported | Not Reported | Rabbit model of atherosclerosis | |
| Ezetimibe + Simvastatin | Not Reported | More significant reduction in plaque monocyte/macrophage content | Not Reported | Rabbit model of atherosclerosis | |
| Ezetimibe + this compound (oral administration) | Significant attenuation of lipid alterations | Not Reported | Significant attenuation of lipid alterations | Triton-induced hyperlipidemic rats |
Underlying Mechanisms and Signaling Pathways
The synergistic effect of this compound and ezetimibe stems from their distinct and complementary actions on cholesterol homeostasis. This compound inhibits the hepatic synthesis of cholesterol by blocking HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. This leads to an upregulation of LDL receptors on hepatocytes and increased clearance of LDL-C from the circulation. Ezetimibe, on the other hand, inhibits the absorption of dietary and biliary cholesterol from the intestine by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein.
The combination of these two actions results in a more profound reduction in circulating LDL-C levels. Furthermore, research in animal models suggests a complex interplay with other regulatory pathways, including the SREBP-2 and PCSK9 signaling cascades. Both this compound and ezetimibe can lead to an induction of PCSK9, which in turn promotes the degradation of LDL receptors, potentially attenuating their own lipid-lowering effects. This highlights the potential for triple combination therapies involving PCSK9 inhibitors to achieve even greater efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are generalized protocols based on the reviewed literature for assessing the synergistic effects of this compound and ezetimibe in preclinical models.
Hyperlipidemia Induction and Treatment in a Rat Model
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Induction of Hyperlipidemia: A single intraperitoneal injection of Triton WR-1339 (e.g., 400 mg/kg body weight) dissolved in saline.
-
Treatment Groups:
-
Normal Control (no induction, vehicle treatment)
-
Hyperlipidemic Control (Triton induction, vehicle treatment)
-
This compound monotherapy (e.g., 10 mg/kg/day, oral gavage)
-
Ezetimibe monotherapy (e.g., 10 mg/kg/day, oral gavage)
-
This compound + Ezetimibe combination therapy (e.g., 10 mg/kg/day of each, oral gavage)
-
-
Drug Administration: Drugs are typically suspended in a vehicle like 0.5% carboxymethyl cellulose (B213188) and administered daily for a period of 14 to 28 days, starting 24 hours after Triton injection.
-
Outcome Measures:
-
Lipid Profile: Blood samples are collected at baseline and at the end of the treatment period. Serum levels of TC, TG, LDL-C, and HDL-C are measured using standard enzymatic colorimetric methods.
-
Atherogenic Index: Calculated using the formula: (TC - HDL-C) / HDL-C.
-
Histopathological Analysis: Liver and aorta tissues are collected, fixed in 10% formalin, and stained with Hematoxylin and Eosin (H&E) and Oil Red O to assess lipid accumulation and atherosclerotic plaque formation.
-
Atherosclerosis Assessment in a Rabbit Model
-
Animal Model: New Zealand white rabbits.
-
Induction of Atherosclerosis: A high-cholesterol diet (e.g., 1-2% cholesterol) is fed for a period of 8-12 weeks. Endothelial injury can be induced in a specific artery (e.g., femoral or carotid) to accelerate plaque formation.
-
Treatment Groups:
-
Normal Diet Control
-
High-Cholesterol Diet Control
-
This compound monotherapy (e.g., 5 mg/kg/day)
-
Ezetimibe monotherapy (e.g., 0.6 mg/kg/day)
-
This compound + Ezetimibe combination therapy
-
-
Drug Administration: Drugs are administered orally, mixed with the diet or via gavage.
-
Outcome Measures:
-
Lipid Profile: Serum lipids are monitored throughout the study.
-
Plaque Analysis: At the end of the study, the aorta and other relevant arteries are excised. Plaque area is quantified by en face analysis after Sudan IV staining. Cross-sectional analysis of plaque composition (e.g., macrophage and smooth muscle cell content) is performed using immunohistochemistry.
-
Inflammatory Markers: Levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) can be measured in the serum.
-
Conclusion
The combination of this compound and ezetimibe offers a highly effective therapeutic approach for managing hypercholesterolemia, demonstrating clear synergistic effects in both clinical and preclinical research models. The dual mechanism of inhibiting cholesterol synthesis and absorption leads to superior lipid-lowering efficacy compared to monotherapy. For researchers, understanding the detailed experimental protocols and the underlying signaling pathways is essential for designing future studies to further explore the pleiotropic effects of this combination and to investigate its potential in different disease models.
Rosuvastatin's Edge: A Comparative Analysis of Statin Efficacy in LDL-C Reduction
For researchers and professionals in drug development, understanding the nuanced differences in the therapeutic efficacy of statins is paramount. This guide provides a detailed comparison of rosuvastatin against other commonly prescribed statins—atorvastatin (B1662188), simvastatin, and pravastatin (B1207561)—with a focus on their primary function: the reduction of low-density lipoprotein cholesterol (LDL-C).
All statins function by inhibiting HMG-CoA reductase, a critical enzyme in the cholesterol synthesis pathway.[1][2][3] This inhibition curtails the liver's cholesterol production and boosts the uptake of LDL-C from the bloodstream.[2] this compound is distinguished by its high affinity for HMG-CoA reductase, contributing to its potent cholesterol-lowering effects.[1]
Head-to-Head: LDL-C Reduction Across Statins
Clinical data consistently demonstrates this compound's superior efficacy in lowering LDL-C levels when compared to other statins at equivalent or even higher doses.
Dose-Response Efficacy:
A meta-analysis of 108 trials with 19,596 participants revealed a strong, linear dose-related effect of this compound on LDL-C reduction.[4] Doses of 10 to 40 mg per day resulted in LDL-C decreases of 46% to 55%.[4]
| Statin Therapy | Mean LDL-C Reduction (%) |
| This compound | |
| 5 mg | 39% - 41.9%[5][6] |
| 10 mg | 44% - 46.7%[5][6][7][8] |
| 20 mg | 50%[5][9] |
| 40 mg | 55%[5][9] |
| Atorvastatin | |
| 10 mg | 35% - 37%[1][7][8] |
| 20 mg | 42.7% - 43.7%[10][11] |
| 40 mg | ≥50%[9] |
| 80 mg | ≥50%[9] |
| Simvastatin | |
| 20 mg | 27.1% - 35.7%[6][12] |
| 40 mg | 39%[7][8] |
| Pravastatin | |
| 20 mg | 27.1% - 35.7%[6][12] |
| 40 mg | 30%[7][8] |
Table 1: Comparative LDL-C Reduction by Statin and Dosage.
Comparative Clinical Trials:
The STELLAR (Statin Therapies for Elevated Lipid Levels compared Across doses to this compound) trial, a major head-to-head study, found that this compound reduced LDL-C by an average of 8.2% more than atorvastatin, 12% to 18% more than simvastatin, and 26% more than pravastatin across various doses.[1][8][13] Another study showed that this compound 10 mg was more effective than atorvastatin 20 mg in reducing LDL-C.[10]
The VOYAGER meta-analysis, which included data from over 32,000 patients, established dose equivalencies for achieving similar LDL-C reductions.[5]
| LDL-C Reduction | This compound | Atorvastatin | Simvastatin |
| 39% | 5 mg | 15 mg | 39 mg |
| 44% | 10 mg | 29 mg | 72 mg |
| 50% | 20 mg | 70 mg | Not Achievable |
| 55% | 40 mg | Not Achievable | Not Achievable |
Table 2: Dose Equivalence for LDL-C Reduction from the VOYAGER Meta-Analysis.[5][9]
Mechanism of Action: The Statin Pathway
Statins exert their effect by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol synthesis in the liver.[3] This reduction in hepatic cholesterol production leads to an upregulation of LDL receptors on liver cells, enhancing the clearance of LDL-C from the circulation.[2][3][14]
Experimental Protocols: A Look Inside a Comparative Trial
The design of clinical trials comparing statins is crucial for generating reliable data. A typical protocol for a head-to-head comparison study is as follows:
-
Study Design : Randomized, double-blind, parallel-group study.[6][12]
-
Patient Population : Adults with hypercholesterolemia, often with specific baseline LDL-C and triglyceride levels, and may include patients with other risk factors like type 2 diabetes or a history of cardiovascular disease.[1][15]
-
Intervention : Patients are randomly assigned to receive a specific daily dose of this compound or a comparator statin (e.g., atorvastatin, simvastatin) for a defined period, commonly 6 to 12 weeks.[1][6][12][15]
-
Primary Endpoint : The primary measure of efficacy is typically the percentage change in LDL-C from baseline to the end of the treatment period.[1]
-
Secondary Endpoints : These may include changes in other lipid parameters (total cholesterol, HDL-C, triglycerides), the proportion of patients achieving specific LDL-C goals, and safety assessments.[13]
Conclusion
References
- 1. Pharmacotherapy Update | this compound: A New Pharmacotherapy for LDL-Cholesterol Reduction [clevelandclinicmeded.com]
- 2. nbinno.com [nbinno.com]
- 3. What is the mechanism of this compound Calcium? [synapse.patsnap.com]
- 4. This compound for lowering lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Efficacy of this compound compared with other statins at selected starting doses in hypercholesterolemic patients and in special population groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gpnotebook.com [gpnotebook.com]
- 8. gpnotebook.com [gpnotebook.com]
- 9. droracle.ai [droracle.ai]
- 10. Comparison of the efficacy and safety of this compound 10 mg and atorvastatin 20 mg in high-risk patients with hypercholesterolemia – Prospective study to evaluate the Use of Low doses of the Statins Atorvastatin and this compound (PULSAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of this compound and atorvastatin for lipid lowering in patients with type 2 diabetes mellitus: results from the URANUS study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. droracle.ai [droracle.ai]
- 15. A comparative evaluation of safety and efficacy of this compound, simvastatin, and atorvastatin in patients of type 2 diabetes mellitus with dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cda-amc.ca [cda-amc.ca]
A Comparative Guide to Rosuvastatin's Efficacy in C-Reactive Protein Reduction for Researchers
An in-depth analysis of rosuvastatin's anti-inflammatory properties, benchmarked against other leading statins, supported by comprehensive experimental data and pathway analysis.
This guide offers a thorough comparison of this compound's effect on C-reactive protein (CRP) levels, a key inflammatory marker in cardiovascular disease. It is designed for researchers, scientists, and drug development professionals, providing a detailed examination of clinical trial data, experimental methodologies, and the underlying biological pathways.
This compound's Impact on CRP: Evidence from the JUPITER Trial
The landmark Justification for the Use of Statins in Prevention: an Intervention Trial Evaluating this compound (JUPITER) provided pivotal evidence for this compound's role in reducing CRP. In this trial, this compound (20 mg/daily) demonstrated a significant 37% reduction in high-sensitivity CRP (hs-CRP) levels in patients with low-density lipoprotein (LDL) cholesterol levels below 130 mg/dL but elevated hs-CRP (≥2.0 mg/L).[1][2] This effect was independent of its LDL-cholesterol-lowering properties.[3]
Comparative Efficacy of Statins on CRP Levels
To provide a comprehensive overview, this guide summarizes data from various clinical trials and meta-analyses comparing the CRP-lowering effects of this compound with other commonly prescribed statins: atorvastatin (B1662188), pravastatin (B1207561), and simvastatin (B1681759).
Head-to-Head Comparisons and Meta-Analyses
A network meta-analysis of 37 randomized controlled trials, encompassing 17,410 participants, offers a broad comparison of different statins at various dosages. The findings suggest that while all statins demonstrate a CRP-lowering effect compared to placebo, the magnitude of this effect varies.[1][4]
For instance, one study directly comparing this compound 20 mg and atorvastatin 40 mg found that this compound was more effective in decreasing CRP levels.[5] Another trial, REVERSAL, showed that intensive therapy with atorvastatin 80 mg reduced hs-CRP by 36.4%, whereas moderate therapy with pravastatin 40 mg resulted in a 5.2% reduction.[6]
The following tables present a consolidated view of the quantitative data from these studies.
| This compound vs. Atorvastatin | ||||
| Study | This compound Dose | Atorvastatin Dose | This compound CRP Reduction | Atorvastatin CRP Reduction |
| Khurana et al. | 20 mg | 40 mg | 44% | 35% |
| This compound vs. Placebo | ||||
| Study | This compound Dose | Placebo | This compound CRP Reduction | Placebo CRP Change |
| JUPITER | 20 mg | N/A | 37% | No significant change |
| Atorvastatin vs. Pravastatin | ||||
| Study | Atorvastatin Dose | Pravastatin Dose | Atorvastatin CRP Reduction | Pravastatin CRP Reduction |
| REVERSAL | 80 mg | 40 mg | 36.4% | 5.2% |
| Pravastatin vs. Placebo | ||||
| Study | Pravastatin Dose | Placebo | Pravastatin CRP Reduction | Placebo CRP Change |
| PRINCE (Primary Prevention) | 40 mg | N/A | 16.9% | No significant change |
| Simvastatin vs. Placebo | ||||
| Study | Simvastatin Dose | Placebo | Simvastatin CRP Reduction | Placebo CRP Change |
| Plutzky et al. (14 days) | 40 mg | N/A | Significant reduction (from 2.55 to 1.60 mg/L) | No significant change |
Experimental Protocols: A Closer Look at the Methodology
Understanding the experimental design of these key trials is crucial for interpreting the data accurately.
JUPITER Trial (this compound)
-
Objective: To determine if this compound 20 mg daily could prevent major cardiovascular events in individuals with low LDL cholesterol but elevated hs-CRP.
-
Patient Population: 17,802 men (≥50 years) and women (≥60 years) with LDL cholesterol <130 mg/dL and hs-CRP ≥2.0 mg/L.
-
Intervention: this compound 20 mg daily or placebo.
-
Duration: Median follow-up of 1.9 years.
-
Primary Endpoint: Composite of nonfatal myocardial infarction, nonfatal stroke, hospitalization for unstable angina, arterial revascularization, or confirmed death from cardiovascular causes.
-
hs-CRP Measurement: Performed using the Siemens' BN II CardioPhase hsCRP test, a latex-enhanced nephelometric assay.[7]
REVERSAL Trial (Atorvastatin vs. Pravastatin)
-
Objective: To compare the effects of intensive versus moderate lipid-lowering therapy on the progression of coronary atherosclerosis.
-
Patient Population: 502 patients with symptomatic coronary artery disease.
-
Intervention: Atorvastatin 80 mg daily or pravastatin 40 mg daily.
-
Duration: 18 months.
-
Primary Endpoint: Percent change in total atheroma volume as measured by intravascular ultrasound.
-
hs-CRP Measurement: High-sensitivity CRP levels were measured at baseline and follow-up.
PRINCE Trial (Pravastatin)
-
Objective: To evaluate the effect of pravastatin on hs-CRP levels in both primary and secondary prevention settings.
-
Patient Population: 1,702 individuals without and 1,182 with known coronary artery disease.
-
Intervention: Pravastatin 40 mg daily or placebo (primary prevention cohort); open-label pravastatin 40 mg daily (secondary prevention cohort).
-
Duration: 24 weeks.
-
Primary Outcome: Change in hs-CRP levels.
Simvastatin Study (Plutzky et al.)
-
Objective: To determine the rate of change in hs-CRP levels after initiating simvastatin.
-
Patient Population: 40 subjects with elevated LDL cholesterol.
-
Intervention: Crossover design with simvastatin 40 mg for 14 days and placebo for 14 days.
-
hs-CRP Measurement: Measured on days 0, 1, 3, 7, and 14 of each phase.
Mechanism of Action: How Statins Reduce CRP
The reduction of CRP by statins is believed to be a pleiotropic effect, independent of their primary mechanism of LDL cholesterol reduction. The proposed signaling pathway involves the inhibition of the mevalonate (B85504) pathway.
Caption: Statin-mediated inhibition of the mevalonate pathway and its effect on CRP production.
By inhibiting HMG-CoA reductase, statins reduce the synthesis of mevalonate and downstream isoprenoid intermediates. This, in turn, decreases the isoprenylation of small GTP-binding proteins like Rho, Rac, and Ras. The subsequent alteration in intracellular signaling pathways interferes with the Interleukin-6 (IL-6) signaling cascade, leading to reduced phosphorylation of STAT3. As phosphorylated STAT3 is a key transcription factor for the CRP gene, its reduced activity results in lower CRP production.
Experimental Workflow for hs-CRP Measurement
The following diagram illustrates a typical workflow for the measurement of high-sensitivity C-Reactive Protein in a clinical research setting.
Caption: Generalized workflow for high-sensitivity C-reactive protein (hs-CRP) measurement.
This guide provides a foundational understanding of this compound's validated effect on CRP levels, offering a comparative perspective for researchers. The detailed experimental protocols and pathway diagrams aim to facilitate the design and interpretation of future studies in this area.
References
- 1. Frontiers | The effect of various types and doses of statins on C-reactive protein levels in patients with dyslipidemia or coronary heart disease: A systematic review and network meta-analysis [frontiersin.org]
- 2. Effect of Statins on Serum level of hs-CRP and CRP in Patients with Cardiovascular Diseases: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of intensive lipid lowering on progression of coronary atherosclerosis: evidence for an early benefit from the Reversal of Atherosclerosis with Aggressive Lipid Lowering (REVERSAL) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of various types and doses of statins on C-reactive protein levels in patients with dyslipidemia or coronary heart disease: A systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gpnotebook.com [gpnotebook.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Siemens Highlights Cardiac-Specific C-Reactive Protein (hsCRP) Test at ACC 2009 - BioSpace [biospace.com]
A Comparative Analysis of the Safety Profiles of Rosuvastatin and Other Statins in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of rosuvastatin and other commonly prescribed statins, drawing upon data from preclinical animal studies. The information is intended to assist researchers and professionals in drug development in understanding the toxicological characteristics of these HMG-CoA reductase inhibitors. The guide summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.
Comparative Safety Data
The following tables summarize quantitative data from animal studies on the myotoxic, hepatotoxic, and nephrotoxic effects of this compound compared to other statins.
Myotoxicity
Myotoxicity, or muscle damage, is a well-known potential side effect of statin therapy. Animal studies are crucial in elucidating the mechanisms and comparative risks of different statins.
| Statin | Animal Model | Dose | Key Findings | Reference |
| This compound | Wistar Rat | High Doses | Induced myopathy consistent with other statins, with changes appearing after approximately 10 days. The oral dose required to produce myopathy was higher than that for simvastatin (B1681759) and cerivastatin.[1] | |
| This compound | Rat | Equimolar dose to atorvastatin (B1662188) | Induced a mild increase in creatine (B1669601) kinase (CK) and myoglobin, with mild muscle necrosis. Caused a minor decrease in ATP (~14%) and pAkt (~12%).[2][3] | |
| Atorvastatin | Rat | Equimolar dose to this compound | Induced a significant increase in lactate (B86563) dehydrogenase (LDH), a higher lactate/pyruvate ratio, and a pronounced decline in ATP (~80%) and pAkt (~65%), indicating more severe mitochondrial dysfunction compared to this compound.[2][3] | |
| Simvastatin | Rat | Not specified | The dose required to produce myopathy was less than that for this compound but more than for cerivastatin.[1] | |
| Cerivastatin | Rat | Not specified | Required a lower dose to induce myopathy compared to both simvastatin and this compound, suggesting it is intrinsically more myotoxic.[1][4] |
Hepatotoxicity
Hepatotoxicity is another important consideration in the safety assessment of statins. Animal models that metabolically resemble humans, such as hamsters, are particularly valuable in these studies.
| Statin | Animal Model | Dose | Key Findings | Reference |
| This compound | Syrian Golden Hamster | 10 mg/kg (with high-cholesterol diet) | Caused fatal liver damage in wild-type hamsters on a high-cholesterol diet.[5][6] | |
| Atorvastatin | Diabetic Rat | 20 mg/kg | Induced severe liver injury, evidenced by elevated liver enzymes (ALT, AST, AKP), increased bilirubin, hepatocyte necrosis, lymphocyte infiltration, and fibrosis.[7] | |
| Simvastatin | Rat | 20 mg/kg (p.o. for 1 month) | Induced liver toxicity, indicated by increased serum levels of SGOT, SGPT, ALP, and bilirubin, and decreased albumin.[8] |
Nephrotoxicity
The potential for statin-induced kidney injury is also evaluated in preclinical studies, often in models where the kidneys are already challenged.
| Statin | Animal Model | Dose | Key Findings | Reference |
| This compound | Rat (Cisplatin-induced nephrotoxicity) | Not specified | Showed nephroprotective properties against cisplatin-induced kidney damage through anti-inflammatory and anti-apoptotic effects.[9] | |
| Simvastatin | Sprague-Dawley Rat (Gentamicin-induced renal injury) | Various doses | Ameliorated gentamicin-induced renal toxicity in a dose-dependent manner, attributed to its antioxidant effects.[10] | |
| Simvastatin | Wistar Rat (Chromium-induced nephrotoxicity) | 20 mg/kg | Showed protective effects against chromium-induced kidney injury by restoring biochemical and morphological changes.[11] | |
| Simvastatin | Rat (Diabetic nephropathy) | 10 mg/kg (for 90 days) | Protected against diabetic nephropathy by reducing oxidative stress and apoptosis.[12] |
Experimental Protocols
The following outlines the typical methodologies employed in animal studies to assess the safety profiles of statins.
Animal Models
-
Rats: Wistar and Sprague-Dawley rats are commonly used for general toxicity studies, including myotoxicity and nephrotoxicity assessments.[1][2][3][9][10][11][12]
-
Hamsters: Syrian golden hamsters are often used for hepatotoxicity studies because their cholesterol metabolism is more similar to that of humans compared to mice and rats.[5][6][13]
Drug Administration
-
Route: Oral gavage is the most common route of administration to mimic clinical use.
-
Vehicle: The statin is typically dissolved or suspended in a vehicle such as normal saline.
-
Duration: Study durations can range from a single dose in acute toxicity studies to several weeks or months in chronic toxicity studies. For example, some studies on nephrotoxicity and hepatotoxicity involved treatment periods of 12 days to 1 month.[8][10]
Myotoxicity Assessment
-
Clinical Observations: Animals are monitored for any signs of muscle weakness or distress.
-
Biochemical Analysis: Blood samples are collected to measure levels of muscle damage biomarkers, including:
-
Creatine Kinase (CK)
-
Myoglobin
-
Lactate Dehydrogenase (LDH)
-
-
Functional Tests: Motor activity can be assessed using tests like the rotarod performance test.[2][3]
-
Histopathology: Skeletal muscle tissue is collected, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to examine for signs of necrosis, inflammation, and fiber damage.[2][3]
-
Mitochondrial Function: Muscle mitochondria may be isolated to assess parameters such as ATP levels and the lactate/pyruvate ratio.[2][3]
Hepatotoxicity Assessment
-
Biochemical Analysis: Blood samples are analyzed for liver function markers:
-
Alanine Aminotransferase (ALT/SGPT)
-
Aspartate Aminotransferase (AST/SGOT)
-
Alkaline Phosphatase (ALP)
-
Total Bilirubin
-
Albumin
-
-
Histopathology: Liver tissue is examined for evidence of necrosis, fatty changes (steatosis), inflammation, and fibrosis.[7]
Nephrotoxicity Assessment
-
Biochemical Analysis: Blood and urine samples are collected to measure markers of kidney function:
-
Serum Creatinine
-
Blood Urea Nitrogen (BUN)
-
Creatinine Clearance
-
Urinary Albumin
-
-
Histopathology: Kidney tissue is histologically examined for signs of tubular necrosis, glomerular changes, and interstitial inflammation.[10][11][12]
-
Oxidative Stress and Apoptosis Markers: Kidney tissue may be analyzed for markers of oxidative stress (e.g., malondialdehyde, glutathione) and apoptosis (e.g., caspase-3, Bax, Bcl-2).[9][11][12]
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key pathways and experimental processes relevant to the preclinical safety assessment of statins.
Caption: HMG-CoA Reductase Pathway Inhibition by Statins.
Caption: Generalized Workflow for Statin Toxicity Studies.
Caption: Simplified Signaling Pathway of Statin-Induced Myopathy.
References
- 1. This compound: characterization of induced myopathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound safety: An experimental study of myotoxic effects and mitochondrial alterations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. africaresearchconnects.com [africaresearchconnects.com]
- 4. Statin-induced myopathy in the rat: relationship between systemic exposure, muscle exposure and myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dietary Cholesterol Exacerbates Statin-Induced Hepatic Toxicity in Syrian Golden Hamsters and in Patients in an Observational Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Atorvastatin Induces Hepatotoxicity in Diabetic Rats via Oxidative Stress, Inflammation, and Anti-Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review of Experimental Animal Models of Hepatopathy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. japsonline.com [japsonline.com]
- 10. Simvastatin ameliorates gentamicin-induced renal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simvastatin attenuates chromium-induced nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simvastatin ameliorates diabetic nephropathy by attenuating oxidative stress and apoptosis in a rat model of streptozotocin-induced type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Treatment with atorvastatin ameliorates hepatic very-low-density lipoprotein overproduction in an animal model of insulin resistance, the fructose-fed Syrian golden hamster: evidence that reduced hypertriglyceridemia is accompanied by improved hepatic insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluating the cost-effectiveness of rosuvastatin compared to other statins in research settings
In the landscape of lipid-lowering therapies, the choice of a statin is often guided by a balance of efficacy, safety, and cost. For researchers and drug development professionals, understanding the comparative cost-effectiveness of these agents is crucial for informing clinical trial design, pharmacoeconomic modeling, and strategic decision-making. This guide provides an objective comparison of rosuvastatin's cost-effectiveness against other commonly prescribed statins, supported by data from key research studies.
Executive Summary
This compound has consistently demonstrated a high degree of efficacy in reducing low-density lipoprotein cholesterol (LDL-C).[1][2] Economic analyses, often conducted from the perspective of various national healthcare systems, have largely indicated that this efficacy translates into favorable cost-effectiveness, particularly when considering the cost per percentage reduction in LDL-C and the cost per patient achieving guideline-recommended cholesterol goals. Multiple studies have shown this compound to be more effective and, in many scenarios, either dominant (more effective and less costly) or cost-effective compared to atorvastatin (B1662188), simvastatin (B1681759), and pravastatin (B1207561).[1][3][4][5][6][7]
Comparative Efficacy and Cost-Effectiveness: A Data-Driven Overview
The following tables summarize quantitative data from pivotal studies comparing the cost-effectiveness of this compound with other statins. These studies employ various metrics, including the incremental cost-effectiveness ratio (ICER) and cost per defined clinical outcome.
Table 1: Cost-Effectiveness Based on LDL-C Reduction and Goal Attainment
| Statin Comparison | Key Outcome Measure | Result | Country/Perspective | Source |
| This compound 10 mg vs. Atorvastatin 10 mg | Cost per 1% reduction in LDL-C | This compound: €1.85, Atorvastatin: €2.37 | Europe | [4] |
| This compound 10 mg vs. Atorvastatin 10 mg | Cost per patient to European LDL-C goal | This compound: €130.18, Atorvastatin: €242.44 | Europe | [4] |
| This compound 10 mg vs. Atorvastatin 10 mg | Cost per patient to NCEP ATP III goal | This compound: $115, Atorvastatin: $163 | USA | [4] |
| This compound vs. Atorvastatin & Simvastatin | Annualized treatment cost | This compound: $934, Atorvastatin: $1050, Simvastatin: $1545 | USA | [5][7] |
| This compound vs. Atorvastatin & Simvastatin | % LDL-C reduction (adjusted) | This compound: 37%, Atorvastatin: 28%, Simvastatin: 27% | USA | [5][7] |
| This compound vs. Atorvastatin & Simvastatin | % Patients to NCEP ATP III goal (adjusted) | This compound: 69.7%, Atorvastatin: 54.8%, Simvastatin: 51.2% | USA | [5][7] |
| This compound 10 mg vs. Atorvastatin 10 & 20 mg, Simvastatin 20 & 40 mg, Pravastatin 40 mg | Dominance Analysis | This compound 10 mg was dominant (more effective, lower cost) for reductions in LDL-C, TC/HDL-C ratio, and LDL-C goal attainment. | Canada | [3] |
Table 2: Incremental Cost-Effectiveness Ratios (ICERs)
| Statin Comparison | ICER per QALY Gained | Patient Population | Country/Perspective | Source |
| This compound 20 mg vs. Simvastatin 40 mg | SEK 88,113 | Framingham risk ≥30% | Sweden | [8] |
| This compound 20 mg vs. Atorvastatin 40 mg | SEK 497,542 | Framingham risk ≥20% | Sweden | [8] |
| This compound vs. Generic Simvastatin (Men) | £9,735 | 55-year-old men, primary prevention | UK | [9] |
| This compound vs. Generic Simvastatin (Women) | £15,184 | 55-year-old women, primary prevention | UK | [9] |
Experimental Protocols and Methodologies
The findings presented are predominantly derived from pharmacoeconomic models that synthesize data from randomized controlled trials (RCTs) and real-world evidence. Below are the methodologies of key cited studies.
STELLAR Trial-Based Analyses
A significant body of cost-effectiveness research for this compound utilizes clinical data from the Statin Therapies for Elevated Lipid Levels compared Across doses to this compound (STELLAR) trial.
-
Objective: To compare the efficacy of this compound with atorvastatin, simvastatin, and pravastatin in reducing LDL-C and achieving cholesterol goals.
-
Study Design: A randomized, open-label, parallel-group, multicenter trial.
-
Population: Patients with hypercholesterolemia.
-
Intervention: Patients were randomized to receive this compound (10, 20, 40, or 80 mg), atorvastatin (10, 20, 40, or 80 mg), simvastatin (10, 20, 40, or 80 mg), or pravastatin (10, 20, or 40 mg) for a specified duration.
-
Economic Analysis Protocol:
-
Perspective: Typically from a healthcare payer's perspective (e.g., UK National Health Service, a US managed care payer).[1][6]
-
Effectiveness Measures: The primary clinical endpoints from the STELLAR trial, such as the percentage reduction in LDL-C and the proportion of patients achieving specific LDL-C goals (e.g., NCEP ATP III or European guidelines), were used as measures of effectiveness.[1][10]
-
Cost Inputs: Direct medical costs were considered, primarily the wholesale acquisition cost of the statins.[6][10] Some models also included costs for physician visits and laboratory tests.[6]
-
Model Type: Decision-analytic models were frequently employed to estimate the cost-effectiveness over a defined time horizon, often one year.[6]
-
Cost-Effectiveness Calculation: The incremental cost-effectiveness ratio (ICER) was calculated as the difference in cost between two comparators, divided by the difference in their effectiveness. In many cases, this compound was found to be "dominant," meaning it was both more effective and less costly.[1][3][6]
-
Long-Term Markov Modeling
For assessing long-term cost-effectiveness and impact on quality-adjusted life years (QALYs), researchers often employ Markov models.
-
Objective: To extrapolate the short-term clinical trial data over a patient's lifetime to estimate the long-term costs and health outcomes (e.g., cardiovascular events, mortality).
-
Model Structure: A state-transition model where a hypothetical cohort of patients transitions between different health states over time (e.g., 'well', 'post-myocardial infarction', 'post-stroke', 'dead'). The probabilities of transitioning between these states are influenced by the effectiveness of the statin therapy in reducing cardiovascular risk.
-
Data Inputs:
-
Clinical Efficacy: Relative risk reductions for cardiovascular events derived from meta-analyses of statin trials (e.g., Cholesterol Treatment Trialists' Collaboration) and specific trials like JUPITER.[8][11]
-
Costs: Include drug acquisition costs, costs of managing cardiovascular events, and routine care costs.
-
Utilities: Health state utility values (to calculate QALYs) are sourced from existing literature or specific studies.
-
-
Analysis: The model simulates the cohort's progression over a lifetime, accumulating costs and QALYs for each statin strategy. The ICER is then calculated as the incremental cost per QALY gained.
-
Sensitivity Analysis: Probabilistic sensitivity analyses are typically performed to assess the impact of uncertainty in the model parameters on the results.[8]
Visualizing Methodological Workflows
To further elucidate the processes involved in these research settings, the following diagrams illustrate the typical workflows for cost-effectiveness analysis.
Caption: General workflow for a model-based cost-effectiveness analysis of statins.
Caption: Simplified structure of a Markov model for long-term statin evaluation.
Conclusion for the Research Professional
The available evidence strongly suggests that this compound is a cost-effective option for lipid lowering. In many direct comparisons, particularly at commonly prescribed doses, it is dominant over other statins like atorvastatin and simvastatin, achieving better clinical outcomes at a lower or equivalent cost.[3][5][6][7] When not dominant, the incremental cost to achieve additional clinical benefits, such as a greater percentage reduction in LDL-C or a higher rate of goal attainment, is often well within the willingness-to-pay thresholds of many healthcare systems.[8][9]
For researchers, these findings are critical. When designing clinical trials for new lipid-lowering agents, this compound serves as a robust and cost-effective comparator. For those developing pharmacoeconomic models, the extensive literature on this compound provides a rich dataset for model validation and comparative analysis. The consistent performance of this compound in these economic evaluations underscores the importance of considering both clinical efficacy and economic impact in the development and positioning of new cardiovascular therapies.
References
- 1. This compound is cost-effective in treating patients to low-density lipoprotein-cholesterol goals compared with atorvastatin, pravastatin and simvastatin: analysis of the STELLAR trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound in the management of dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cost-effectiveness analysis of this compound versus atorvastatin, simvastatin, and pravastatin from a Canadian health system perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is cost-effective compared with atorvastatin in reaching cholesterol goals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajmc.s3.amazonaws.com [ajmc.s3.amazonaws.com]
- 6. Cost-effectiveness of this compound compared with other statins from a managed care perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effectiveness and cost-effectiveness of this compound, atorvastatin, and simvastatin among high-risk patients in usual clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cost-effectiveness of this compound in comparison with generic atorvastatin and simvastatin in a Swedish population at high risk of cardiovascular events - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bjcardio.co.uk [bjcardio.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of Rosuvastatin in a Laboratory Setting
The proper disposal of Rosuvastatin is a critical component of laboratory safety and environmental responsibility. As a substance classified as environmentally hazardous and toxic to aquatic life with long-lasting effects, strict adherence to established disposal protocols is mandatory to prevent environmental contamination and ensure workplace safety.[1] this compound should never be disposed of via drains, sewers, or water courses.[1] The standard and required method of disposal is incineration by an accredited and licensed waste disposal contractor.[1][2]
Personal Protective Equipment (PPE) and Handling
Before handling this compound waste, it is essential to wear appropriate Personal Protective Equipment (PPE) to avoid contact with skin and eyes and to minimize the risk of inhalation, especially of dust from crushed tablets.[1]
Recommended PPE includes:
-
Gloves: Impervious protective gloves are necessary to prevent direct skin contact.[1]
-
Eye Protection: Safety glasses should be used to protect against direct contact with the product.[1]
-
Respiratory Protection: In situations where dust generation is likely, a negative pressure air-purifying respirator (half face mask) with a P3 filter may be required.[1]
Step-by-Step Disposal Procedure for this compound Waste
The following procedure outlines the necessary steps for the safe disposal of expired or unused this compound in a research or drug development environment.
-
Segregation of Waste:
-
Isolate this compound waste from other laboratory waste streams.
-
It must be managed as hazardous pharmaceutical waste, in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3]
-
Use dedicated, clearly labeled, leak-proof waste containers. For RCRA hazardous waste, these containers are typically color-coded black.
-
-
Containerization and Labeling:
-
Place all this compound waste, including tablets, powders, and contaminated materials (e.g., weighing boats, gloves), into a designated hazardous waste container.
-
The container must be robust, sealed, and properly labeled as "Hazardous Waste" and identify the contents, including "this compound Calcium."
-
As an environmentally hazardous substance, it should also be marked with the appropriate hazard symbols.[1]
-
-
Consult Institutional EHS:
-
Disposal of Contaminated Packaging:
-
Spill Management:
-
In case of a spill, ensure suitable personal protection is worn before cleanup.[1]
-
Avoid actions that could disperse dust into the air.[1]
-
Carefully transfer the spilled solid material into a suitable, sealable container for disposal.[1]
-
Clean the spillage area thoroughly with water.[1]
-
Collect all cleanup materials and treat them as this compound hazardous waste.
-
Regulatory Framework
The disposal of pharmaceutical waste is governed by multiple agencies. In the United States, these include:
-
Environmental Protection Agency (EPA): Regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3] The EPA's Subpart P rule specifically bans the sewering of hazardous waste pharmaceuticals by healthcare facilities.[2]
-
State Regulations: Many states have their own, often more stringent, regulations for pharmaceutical waste.[3]
It is the responsibility of the waste generator to ensure that all disposal activities comply with federal, state, and local legislation.[1]
Ecotoxicity Data for this compound
This compound is recognized as being toxic to aquatic life with long-lasting effects.[1] The following table summarizes key ecotoxicity data, which underscores the importance of preventing its release into the environment.
| Species / Test Type | Duration | Result | Guideline |
| Blue-green algae (NOEC) | 16 days | 330 mg/L | - |
| Daphnia magna (EC50, static) | 48 hours | 63 mg/L | OECD 202 |
| Daphnia magna (LC50) | 21 days | 0.17 mg/L | - |
| Daphnia magna (NOEC) | 21 days | 0.018 mg/L | - |
| Bluegill Sunfish (LC50, static) | 96 hours | > 1000 mg/L | - |
| Rainbow trout (LC0, static) | 96 hours | > 1000 mg/L | - |
| Pimephales promelas (NOEC) | 28 days | 1.0 mg/L | - |
| Aerobic Treatment (Inhibition) | - | No evidence of inhibition at 100 mg/L | OECD 209 |
Data sourced from AstraZeneca Safety Data Sheet.[1] NOEC: No Observed Effect Concentration; EC50: Half maximal Effective Concentration; LC50: Lethal Concentration, 50%; LC0: Lethal Concentration, 0%.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Rosuvastatin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When handling active pharmaceutical ingredients (APIs) such as Rosuvastatin, a synthetic lipid-lowering agent, strict adherence to safety protocols is essential to minimize exposure and prevent contamination. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, step-by-step handling procedures, and a comprehensive disposal plan.
Personal Protective Equipment (PPE) for Handling this compound
The appropriate selection and use of PPE is the final and critical barrier in protecting laboratory personnel from potential hazards associated with this compound. The following table summarizes the recommended PPE based on safety data sheets and best practices for handling APIs.[1][2][3]
| PPE Category | Specifications and Recommendations |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields.[2][3] If there is a potential for direct contact with dusts, mists, or aerosols, a faceshield or other full-face protection should be worn.[4] |
| Hand Protection | Wear chemical-impermeable, protective gloves.[2][3] Gloves must be inspected prior to use.[5] |
| Body Protection | A lab coat or work uniform is required.[4] For tasks with a higher risk of exposure, additional garments such as sleevelets, an apron, or a disposable suit should be used to avoid exposed skin.[4] Fire-resistant and impervious clothing is recommended.[3][5] |
| Respiratory Protection | A suitable respirator is required if exposure limits are exceeded, if irritation or other symptoms are experienced, or when dusts are generated.[2][3] A negative pressure air-purifying respirator (half face mask) with a P3 filter may be used if supported by a risk assessment.[6] |
Occupational Exposure Limits (OELs):
While some safety data sheets indicate that no specific occupational exposure limit values have been established for this compound calcium, one source provides the following limits from TRGS 900 (Germany)[2][7]:
| Parameter | Limit Value | Notes |
| Inhalable dust | 10 mg/m³ | |
| Respirable dust | 1.25 mg/m³ |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8]
-
Keep the container tightly closed when not in use.[4]
2. Handling and Preparation:
-
All handling of this compound powder should be conducted in a designated area with adequate engineering controls, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[1][2]
-
Before handling, ensure that a safety shower and eyewash station are accessible.[2]
-
Wear the appropriate PPE as detailed in the table above.
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]
-
Do not eat, drink, or smoke in the handling area.[4]
3. Spill Management:
-
In case of a spill, evacuate personnel from the immediate area.[2]
-
Wear full PPE, including respiratory protection, before attempting to clean the spill.[2]
-
Prevent the spill from entering drains or water courses.[2]
-
For solid spills, carefully collect the material to avoid generating dust.
-
For liquid spills, absorb the solution with an inert, non-combustible material like diatomite or universal binders.[2]
-
Decontaminate the spill area and any equipment by scrubbing with alcohol.[2]
-
Collect all contaminated materials in a suitable, sealed container for disposal.[3]
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, separating the eyelids. Seek prompt medical attention.[2][5]
-
Skin Contact: Remove contaminated clothing and rinse the skin thoroughly with plenty of water.[2] If irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2][5]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: All this compound waste, including unused material, contaminated PPE, and spill cleanup materials, should be considered hazardous waste unless determined otherwise by a qualified professional.
-
Containment: All waste must be collected in suitable, clearly labeled, and sealed containers.[3]
-
Disposal Method: The primary recommended method of disposal is through a licensed hazardous material disposal company.[5] Incineration in an approved facility with an afterburner and scrubber is a common practice for pharmaceutical waste.[5][9]
-
Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.[5][10] Do not dispose of this compound down the drain or in the regular trash.[2][11]
Visualizing the Workflow: Handling this compound Safely
To provide a clear, at-a-glance understanding of the handling process, the following diagram illustrates the logical workflow from preparation to disposal, emphasizing key safety and decision-making points.
Caption: Workflow for Safe Handling of this compound.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. echemi.com [echemi.com]
- 4. organon.com [organon.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. astrazeneca.com.au [astrazeneca.com.au]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. rxdestroyer.com [rxdestroyer.com]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
